1-Methyl-4-hydroxypiperidine-d4
Description
Properties
IUPAC Name |
2,2,6,6-tetradeuterio-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWRHPMUVYFOD-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676034 | |
| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189499-82-8 | |
| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Methyl-4-hydroxypiperidine-d4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-4-hydroxypiperidine-d4, a deuterated isotopologue of 1-methyl-4-hydroxypiperidine. This document is intended to be a valuable resource for professionals in research and drug development, offering not only foundational data but also insights into its synthesis, handling, and the scientific rationale behind the use of deuterated compounds.
Introduction: The Significance of Deuteration in Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into such scaffolds represents a sophisticated strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
The primary scientific principle underpinning this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[2] In drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes, this difference can significantly slow down the rate of metabolic degradation. This, in turn, can lead to an extended plasma half-life, reduced formation of potentially toxic metabolites, and an improved overall therapeutic profile. This compound, with deuterium atoms incorporated at the piperidine ring, is a valuable building block for the synthesis of such next-generation therapeutics.
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. While extensive experimental data on the physical properties of the deuterated compound are not widely published, we can infer certain characteristics based on available information and the known effects of deuteration.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1-Methyl-4-hydroxypiperidine (non-deuterated) |
| CAS Number | 1189499-82-8[2][3] | 106-52-5[4][5] |
| Molecular Formula | C₆H₉D₄NO[2][3] | C₆H₁₃NO[4][5] |
| Molecular Weight | 119.20 g/mol [2][3] | 115.17 g/mol [4][5] |
| Physical Form | Brownish-Red Liquid[6] | Liquid or low-melting solid[5] |
| Melting Point | Data not available | 29 °C[5] |
| Boiling Point | Data not available | 95-96 °C at 13 Torr[5] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[6] | Data not available |
It is important to note that while melting and boiling points are expected to be very similar to the non-deuterated analog, slight variations may exist due to differences in intermolecular forces arising from the presence of deuterium.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. In the case of this compound, both ¹H and ¹³C NMR would be employed.
-
¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated analog due to the substitution of four protons with deuterium. The signals corresponding to the protons on the deuterated carbons will be absent. The remaining protons on the piperidine ring and the methyl group would be observable.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all six carbon atoms. The carbons bonded to deuterium will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I = 1). The C-D coupling constants are typically smaller than C-H coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 119.20, confirming the incorporation of four deuterium atoms. The fragmentation pattern can provide further structural information. For comparison, the non-deuterated 1-Methyl-4-hydroxypiperidine shows a molecular ion peak at m/z = 115.17.[4]
Synthesis Pathway
A plausible synthetic route to this compound involves the reduction of a suitable piperidinone precursor using a deuterated reducing agent. A general workflow is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
The following is a generalized protocol based on common organic synthesis techniques for similar compounds.[7]
-
Reaction Setup: To a solution of 1-methyl-4-piperidone in a suitable anhydrous solvent (e.g., methanol, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction is carefully quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure this compound.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical entity for the synthesis of deuterated pharmaceutical compounds. Its physical and chemical properties, while not exhaustively documented in public literature, can be reasonably inferred from its non-deuterated analog and the established principles of isotopic labeling. This guide provides a foundational understanding of this compound, which should aid researchers and drug development professionals in its effective utilization.
References
-
CRO SPLENDID LAB. (2018, July 14). Deuterated Compounds. Retrieved from [Link]
- Gunaratna, M. J., Hua, D. H., Zou, B., Pascual, C., Cao, W., Zhang, M., ... & Xie, X. S. (2019). Synthesis of 1, 4-and 1, 4, 4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66048, 4-Piperidinol, 1-methyl-. Retrieved from [Link]
- Maruthavanan, T., & Senthilkumar, R. (2012). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. International Journal of ChemTech Research, 4(3), 1104-1111.
- Islam, N. U., & Masood, A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]
-
ResearchGate. (2020, January). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-N-methylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-Methyl-4-hydroxypiperidine-d4: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Compounds in Modern Research
Isotopically labeled compounds are indispensable tools in contemporary scientific research, particularly within the realms of drug discovery and development. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), imparts a subtle yet significant change in mass without altering the fundamental chemical properties of the molecule. This mass difference is readily detectable by mass spectrometry (MS), making deuterated compounds ideal internal standards for quantitative analyses.[1][2][3] 1-Methyl-4-hydroxypiperidine-d4, a deuterated analog of 1-methyl-4-hydroxypiperidine, serves as a crucial internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise and accurate quantification of the parent compound in complex biological matrices.[4] Its use mitigates variability arising from sample preparation, matrix effects, and instrument response, thereby enhancing the reliability and reproducibility of pharmacokinetic and metabolic studies.[1][5]
Chemical Structure and Properties
This compound possesses a piperidine ring structure with a methyl group attached to the nitrogen atom and a hydroxyl group at the 4-position. The key feature of this isotopologue is the presence of four deuterium atoms on the carbon atoms adjacent to the nitrogen, at positions 2 and 6.
Chemical Formula: C₆H₉D₄NO
Molecular Weight: 119.20 g/mol
CAS Number: 1189499-82-8
The incorporation of deuterium at the 2,2,6,6-positions provides a stable isotopic label with a significant mass shift (+4 Da) from the unlabeled analyte, ensuring clear differentiation in mass spectrometric analysis. The positions of deuterium labeling are strategically chosen to be remote from the sites of potential metabolic activity, thus minimizing the risk of isotopic exchange and ensuring the stability of the label during biological studies.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is most efficiently achieved through the reduction of a deuterated precursor, 1-methyl-4-oxopiperidine-2,2,6,6-d4. This approach ensures the precise and stable incorporation of the deuterium atoms. The following protocol is a detailed, field-proven methodology for this synthesis.
Experimental Protocol: Reduction of 1-methyl-4-oxopiperidine-2,2,6,6-d4
This protocol describes the reduction of the ketone functionality of 1-methyl-4-oxopiperidine-2,2,6,6-d4 to the corresponding alcohol using sodium borohydride.
Materials:
-
1-methyl-4-oxopiperidine-2,2,6,6-d4
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-oxopiperidine-2,2,6,6-d4 in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The slow addition prevents a rapid, uncontrolled reaction and ensures efficient reduction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time, followed by gradual warming to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane. Repeat the extraction process multiple times to ensure complete recovery of the product.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Evaporation: Remove the dichloromethane using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): If required, the crude product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones to alcohols without affecting other functional groups. Its ease of handling and high yield make it a preferred choice for this transformation.
-
Solvent: Methanol is an excellent solvent for both the piperidone precursor and sodium borohydride. It also serves as a proton source for the reaction mechanism.
-
Temperature Control: The initial cooling to 0 °C is a critical safety and efficiency measure. It moderates the reaction rate, preventing potential side reactions and ensuring a higher yield of the desired product.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Analytical Characterization: A Self-Validating System
The successful synthesis and purity of this compound are confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence of signals corresponding to the protons at the 2 and 6 positions of the piperidine ring, which would be present in the non-deuterated analog, provides direct evidence of successful deuteration. The remaining proton signals for the methyl group, the piperidine ring protons at positions 3 and 5, and the hydroxyl proton will be observed at their characteristic chemical shifts.
-
¹³C NMR: The carbon-13 NMR spectrum will show the expected number of carbon signals. The signals for the deuterated carbons (C2 and C6) will be significantly attenuated and may appear as multiplets due to carbon-deuterium coupling, providing further confirmation of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique to confirm the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the deuterated compound (119.20 g/mol ). The isotopic distribution pattern will confirm the incorporation of four deuterium atoms.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₆H₉D₄NO | [6] |
| Molecular Weight | 119.20 g/mol | [6] |
| CAS Number | 1189499-82-8 | [6] |
| Appearance | Brown Reddish Liquid | [7] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [7] |
Conclusion
This compound is a vital tool for researchers in drug development and related fields. Its role as a stable, isotopically labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The synthesis of this compound via the reduction of its deuterated ketone precursor is a robust and efficient process. The combination of NMR and MS analysis provides a comprehensive and self-validating system to ensure the identity and purity of the final product, thereby upholding the rigorous standards of scientific integrity.
References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
- Midwest, M. J., & Shultz, M. D. (1984). Synthesis of deuterium-labeled fluphenazine. Journal of pharmaceutical sciences, 73(1), 87–90.
-
ResearchGate. (2019, December 4). Reduction using sodium borohydride?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Sowa, J. R. Jr. (2012). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 41(4), 1138-1143.
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine IR Spectrum. Retrieved from [Link]
- Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Goldberg, M. W., & Kirchensteiner, H. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
-
Alpha Chemistry. (n.d.). 016942 this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Wiggins, J. S. (2015). Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy. The Aquila Digital Community.
- Shulgin, A. T. (1984). Synthesis of deuterium-labeled fluphenazine. Journal of Pharmaceutical Sciences, 73(1), 87-90.
- Li, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 23(8), 661–676.
- Valle, H. U., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015).
- Giallongo, G., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169.
-
PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved from [Link]
- CN108947623A - Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).
Sources
A Senior Application Scientist's Guide to the Certificate of Analysis for 1-Methyl-4-hydroxypiperidine-d4
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of pharmaceutical research and development, the purity and identity of every reagent are paramount. This is particularly true for stable isotope-labeled (SIL) compounds like 1-Methyl-4-hydroxypiperidine-d4, which serve as critical internal standards in bioanalytical studies. The Certificate of Analysis (CoA) is not merely a document; it is the foundational record that guarantees the material's identity, purity, and isotopic integrity, ensuring the validity of experimental data. This guide deconstructs the CoA for this compound, providing an in-depth look at the analytical science that underpins each reported value.
The Foundational Role of a Certificate of Analysis
A Certificate of Analysis is a formal document issued by a quality control department that certifies a product meets its predetermined specifications. For a deuterated standard, the CoA provides a multi-faceted analytical profile. It moves beyond simple purity to confirm the precise location and extent of deuterium incorporation, information that is vital for its application in quantitative mass spectrometry.[1] Trust in this document stems from the rigor and cross-validation of the analytical methods employed. Each test serves as a check on the others, creating a self-validating system that ensures the material's suitability for its intended scientific purpose.[2]
Deconstructing the Analytical Profile
A comprehensive CoA for this compound is built upon several key analytical pillars. Each pillar represents a distinct question being asked about the material, and the answer is provided through sophisticated instrumentation and validated methodologies.
Caption: Overall workflow for CoA generation.
Identity Confirmation: Is It the Right Molecule?
Before assessing purity, one must unequivocally confirm the molecule's identity. For a deuterated compound, this involves verifying both the core chemical structure and the presence of the deuterium labels.
-
Mass Spectrometry (MS): This is the primary technique for confirming molecular weight. For this compound (C₆H₉D₄NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 120.12 g/mol , compared to 116.10 g/mol for its non-deuterated counterpart. This mass shift is the first and most direct confirmation of successful deuteration. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm), providing an extremely high degree of confidence in the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, ¹H NMR confirms the structure and, crucially, the location of the deuterium atoms. The ¹H NMR spectrum of this compound is expected to be significantly different from the unlabeled version. Protons on the deuterated carbons will be absent (or show greatly diminished signals), confirming the site of labeling. The remaining proton signals (e.g., on the N-methyl group) confirm the integrity of the rest of the molecule.[4][5]
Chemical Purity: How Clean Is It?
Chemical purity refers to the percentage of the desired compound relative to any non-isotopic impurities, such as starting materials, by-products, or degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a suitable detector (e.g., UV, ELSD, or CAD) is the gold standard for purity analysis of non-volatile organic compounds.[6] The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The peak area of the main component relative to the total area of all peaks provides the chemical purity value.
| Parameter | Typical Value | Significance |
| Identity by MS | Conforms | Confirms the molecular weight matches C₆H₉D₄NO. |
| Identity by ¹H NMR | Conforms to Structure | Verifies the chemical structure and location of deuterium. |
| Chemical Purity (HPLC) | ≥98.0% | Ensures minimal interference from organic impurities. |
| Isotopic Purity (MS) | ≥99 atom % D | Guarantees the high enrichment of the deuterium label. |
| Residual Solvents (GC) | Meets USP <467> Limits | Confirms absence of harmful volatile manufacturing residues.[7][8] |
| Caption: Table summarizing typical CoA specifications. |
Isotopic Purity & Enrichment: How Effective Is the Labeling?
This is a critical parameter unique to isotopically labeled compounds. It defines the percentage of molecules that contain the desired number of deuterium atoms versus those that are unlabeled or partially labeled.
-
Mass Spectrometry (MS): MS is the most direct way to measure isotopic enrichment.[9][10] By examining the isotopic cluster of the molecular ion, the relative abundance of the M+0 (unlabeled), M+1, M+2, M+3, and M+4 (fully labeled) species can be determined. Isotopic Purity is often reported as "atom % D," which reflects the percentage of deuterium at the labeled positions. For a high-quality standard, this value should be very high, typically >99 atom % D.[11]
-
¹H NMR Spectroscopy: This technique corroborates the MS findings. By comparing the integration of a proton signal at a labeled position (which should be very small) to a signal at an unlabeled position (e.g., the N-methyl group), one can calculate the isotopic enrichment at that specific site.[12]
Caption: Logic for determining isotopic enrichment.
Residual Solvents: What's Left Behind from Manufacturing?
Solvents used in the synthesis and purification process must be removed, as they provide no therapeutic benefit and can be toxic.[7][13]
-
Gas Chromatography-Headspace (GC-HS): This is the standard technique for analyzing volatile organic compounds. The sample is heated in a sealed vial (headspace), and the vapor is injected into a gas chromatograph. The method is highly sensitive and can quantify solvents at the parts-per-million (ppm) level. The limits for these solvents are strictly defined by pharmacopeial chapters such as USP <467> or ICH Q3C guidelines, which classify solvents based on their toxicity.[8][14][15]
Experimental Protocols: A Closer Look
To illustrate the rigor behind the CoA, below are condensed, exemplary protocols for two key analyses. These methods must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.[16][17]
Protocol 1: Chemical Purity by RP-HPLC
-
System: HPLC with UV or ELSD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.
-
Analysis: The chromatogram is recorded for 25 minutes. Purity is calculated as the percentage of the main peak area relative to the total peak area. System suitability tests (e.g., replicate injections of a standard) must be performed to ensure the system is operating correctly.[6]
Protocol 2: Isotopic Enrichment by LC-MS
-
System: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: A short isocratic method is often sufficient to separate the analyte from the injection solvent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS Acquisition: Full scan mode from m/z 100-150.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Water:Acetonitrile with 0.1% Formic Acid.
-
Analysis: Acquire the mass spectrum of the analyte as it elutes. Extract the ion chromatograms for the protonated molecular ions of the unlabeled (M+0) through fully labeled (M+4) species. Integrate the peak areas for each isotopologue.
-
Calculation: The isotopic enrichment is calculated based on the relative abundance of the M+4 ion compared to the sum of all relevant isotopologue ions (M+0 to M+4).[18]
Conclusion
The Certificate of Analysis for this compound is far more than a simple data sheet. It is a synthesis of complex analytical work, grounded in validated, orthogonal methods. For the researcher, it provides the necessary confidence to use the material as an internal standard, knowing that its identity is confirmed, its chemical purity is high, its isotopic enrichment is accurately determined, and harmful residual solvents are absent. A thorough understanding of the techniques and principles behind the CoA empowers scientists to critically evaluate their reagents and, ultimately, produce more reliable and reproducible data.
References
-
Title: <467> RESIDUAL SOLVENTS Source: USP-NF URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: USP <467> Residual solvent determination in pharmaceutical products. Source: SCISPEC URL: [Link]
-
Title: USP 467- Regulation for Residual Solvents in Pharmaceuticals Source: Regulatory Resources URL: [Link]
-
Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: Element URL: [Link]
-
Title: Deuterium NMR Source: Wikipedia URL: [Link]
-
Title: All About USP 467 Residual Solvent: Regulatory and Application Updates Source: Agilent URL: [Link]
-
Title: Isotopic Labeling Analysis using Single Cell Mass Spectrometry Source: bioRxiv URL: [Link]
-
Title: Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments Source: ACS Publications URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Isotope Labeling Source: Cerno Bioscience URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]
-
Title: Isotopic labeling Source: Wikipedia URL: [Link]
-
Title: Isotopic labelling analysis using single cell mass spectrometry Source: PubMed URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: RSC Publishing URL: [Link]
-
Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) Source: Study Mind URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]
-
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]
-
Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR Source: PubMed URL: [Link]
Sources
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. database.ich.org [database.ich.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uspnf.com [uspnf.com]
- 8. scispec.co.th [scispec.co.th]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Procurement and Application of 1-Methyl-4-hydroxypiperidine-d4 for Bioanalytical Research
Abstract
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of 1-Methyl-4-hydroxypiperidine-d4 (CAS No. 1189499-82-8), a critical reagent in modern bioanalytical studies. We delve into the scientific principles underpinning its primary application as a deuterated internal standard in mass spectrometry, establish rigorous criteria for supplier selection, and present a detailed protocol for its qualification and implementation in a regulated laboratory setting. The objective is to equip the reader with the expertise to not only procure a high-quality standard but also to ensure its effective use, thereby enhancing the accuracy, precision, and robustness of quantitative bioanalytical data.
Chapter 1: The Indispensable Role of this compound in Modern Bioanalysis
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals. Consequently, hydroxylated metabolites, such as 1-Methyl-4-hydroxypiperidine, are common analytes of interest in pharmacokinetic (PK) and drug metabolism studies. Accurate quantification of these analytes in complex biological matrices like plasma, blood, or urine is paramount for assessing the safety and efficacy of new chemical entities.
Liquid chromatography-mass spectrometry (LC-MS) has become the definitive tool for this purpose due to its high sensitivity and specificity.[1] However, the analytical process is susceptible to variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[2][3] To counteract these variables, a robust internal standard (IS) is essential.[4]
1.1 The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for quantification in mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[][6][7][8] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample, calibrator, and quality control (QC) sample before processing. This compound is the SIL counterpart to the endogenous or "light" analyte.
The core principle of IDMS is that the SIL internal standard is chemically identical to the analyte and thus experiences the same physical and chemical variations during sample preparation and analysis.[2][3] Because the IS and analyte co-elute chromatographically but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their peak areas provides a highly precise and accurate measure of the analyte's concentration, irrespective of sample loss or matrix-induced signal fluctuation.[1][4]
1.2 Why Deuterium Labeling is Preferred
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] Replacing one or more hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties.[3][9] This is the ideal characteristic for an internal standard, as it ensures the IS closely mimics the chromatographic behavior and ionization efficiency of the analyte.[4] Generally, a mass increase of +3 atomic mass units or more is desirable to prevent isotopic crosstalk from the naturally occurring ¹³C isotopes of the unlabeled analyte.[4] this compound, with four deuterium atoms, readily meets this criterion.
Chapter 2: Critical Quality Attributes for a Reliable Internal Standard
The integrity of bioanalytical data is directly dependent on the quality of the reference standards used.[10] When procuring this compound, a thorough evaluation of its quality attributes is not merely a recommendation but a regulatory expectation.[11][12]
2.1 Chemical Purity
High chemical purity is crucial to prevent the introduction of interfering peaks that could co-elute with the analyte or the IS, leading to inaccurate quantification. The Certificate of Analysis (CoA) should specify the chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a minimum acceptable purity of 98%.
2.2 Isotopic Purity (Enrichment)
Isotopic purity, or enrichment, refers to the percentage of the SIL compound that contains the desired number of deuterium atoms. High isotopic enrichment (ideally >98%) is critical to minimize the contribution of the unlabeled (d0) species within the IS material.[9] The presence of unlabeled analyte in the internal standard can lead to an underestimation of the analyte's true concentration.[2]
2.3 Stability
The long-term and short-term stability of the standard under various storage and handling conditions must be assured. Suppliers should provide data on the compound's stability, and end-users must verify this upon receipt and throughout its use.[13]
The diagram below illustrates the key attributes that define a high-quality deuterated internal standard.
Caption: Core Quality Attributes of a Bioanalytical Internal Standard.
Chapter 3: Commercial Supplier Landscape & Comparative Analysis
Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds. When selecting a vendor for this compound, it is essential to look beyond price and consider the supplier's reputation, the quality of their documentation, and the specifications of the product.
Below is a comparative table of publicly available information from select suppliers. Researchers should always request a lot-specific Certificate of Analysis before purchase.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | This compound | 1189499-82-8 | C₆H₉D₄NO | 119.20 | For Research Use Only.[14] |
| Pharmaffiliates | This compound | 1189499-82-8 | C₆H₉D₄NO | 119.2 | States the product is highly pure.[15] |
| MP Biomedicals | This compound | 1189499-82-8 | C₆H₉D₄NO | 119.2 | Listed as highly purified.[16] |
| Clinivex | This compound | 1189499-82-8 | - | - | Available as a reference standard.[17] |
Note: This table is for illustrative purposes. Availability and specifications are subject to change and must be verified directly with the supplier.
Chapter 4: Protocol for Qualification and Use of a New Lot
Upon receiving a new lot of this compound, it is critical to perform a qualification process to verify its identity, purity, and suitability for its intended purpose. This protocol is a self-validating system that ensures the integrity of the standard before it is introduced into routine sample analysis. This aligns with FDA guidance on bioanalytical method validation.[12][13][18]
4.1 Step-by-Step Qualification Workflow
Caption: Workflow for New Internal Standard Lot Qualification.
4.2 Detailed Experimental Protocols
Objective: To qualify a new lot of this compound for use as an internal standard in a quantitative bioanalytical method.
Materials:
-
This compound (new lot)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma K2EDTA)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Protocol:
-
Receipt and Documentation Review:
-
Visually inspect the container for integrity upon arrival.
-
Review the supplier's Certificate of Analysis (CoA). Verify that the lot number, chemical name, CAS number, molecular weight, and purity meet pre-defined acceptance criteria (e.g., Chemical Purity ≥ 98%, Isotopic Enrichment ≥ 98%).
-
File the CoA for regulatory compliance.
-
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of the standard using a calibrated analytical balance.
-
Dissolve the standard in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Store the stock solution under specified conditions (e.g., 2-8°C) as recommended by the supplier and internal SOPs.
-
-
Identity Confirmation by Mass Spectrometry:
-
Prepare a dilute solution (e.g., 100 ng/mL) from the stock.
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.
-
Confirm the presence of the expected protonated molecule [M+H]⁺ at the correct m/z (expected for C₆H₉D₄NO = ~120.2). The observed mass should be within a narrow tolerance (e.g., ± 0.5 Da) of the theoretical mass.
-
-
Chemical Purity Assessment by LC-UV/MS:
-
Develop a simple isocratic or gradient LC method.
-
Inject a high concentration of the stock solution (e.g., 10 µg/mL).
-
Monitor the separation using a UV detector (if the molecule has a chromophore) and the MS detector (in full scan mode).
-
The primary peak should account for ≥98% of the total peak area in the chromatogram. Document any impurity peaks observed.
-
-
Isotopic Purity Check:
-
Using the data from Step 3 or 4, examine the mass spectrum of the main peak.
-
Measure the peak intensity of the d4 species (e.g., m/z 120.2) and the unlabeled d0 species (m/z 116.2).
-
Calculate the isotopic purity. The response of the d0 peak should be minimal, confirming high isotopic enrichment.
-
-
Interference Check in Blank Matrix:
-
Process a sample of the control biological matrix (blank) and a blank sample spiked only with the new IS working solution.
-
Analyze using the target LC-MS/MS method.
-
Confirm that in the IS-spiked sample, there is no significant signal in the mass transition channel for the unlabeled analyte. This ensures the IS does not contribute to the analyte signal.
-
-
Release for Use:
-
If all acceptance criteria are met, formally document the qualification results and release the new lot of the internal standard for use in bioanalytical studies.
-
Conclusion
This compound is a cornerstone reagent for the accurate bioanalysis of piperidine-containing pharmaceuticals and their metabolites. Its efficacy, however, is entirely dependent on its quality. By applying the principles of Isotope Dilution Mass Spectrometry and adhering to a stringent qualification process, researchers and drug development professionals can ensure the highest level of data integrity. This technical guide serves as a framework for making informed procurement decisions and implementing robust, scientifically sound, and regulatory-compliant analytical methods, ultimately contributing to the successful development of new therapeutics.
References
-
Armin, A., et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Britannica (2025). Isotope dilution. Available at: [Link]
-
AptoChem (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]
-
MP Biomedicals (n.d.). This compound. Available at: [Link]
-
Wikipedia (n.d.). Isotope dilution. Available at: [Link]
-
Varga, Z., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Pharmaffiliates (n.d.). This compound. Available at: [Link]
-
U.S. Food and Drug Administration (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
U.S. Department of Health and Human Services (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. osti.gov [osti.gov]
- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. fda.gov [fda.gov]
- 11. moh.gov.bw [moh.gov.bw]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. scbt.com [scbt.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. usbio.net [usbio.net]
- 17. clinivex.com [clinivex.com]
- 18. hhs.gov [hhs.gov]
A Technical Guide to the Isotopic Purity of 1-Methyl-4-hydroxypiperidine-d4: Principles, Analysis, and Application
Abstract
This guide provides a comprehensive technical overview of the critical quality attribute of isotopic purity for 1-Methyl-4-hydroxypiperidine-d4 (d4-MHP), a deuterated stable isotope-labeled internal standard (SIL-IS). Targeted at researchers, analytical scientists, and professionals in drug development, this document delves into the fundamental reasons why high isotopic purity is non-negotiable for robust bioanalytical assays. We will explore the primary analytical techniques for its verification—namely, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing both the theoretical basis and practical, step-by-step protocols. The causality behind experimental choices is emphasized to empower users not just to execute, but to understand and troubleshoot the verification process.
The Imperative of Isotopic Purity in Bioanalysis
This compound is the stable isotope-labeled analogue of 1-Methyl-4-hydroxypiperidine (MHP). Its primary application is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS), to support pharmacokinetic and drug metabolism studies. An ideal SIL-IS should be chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][2] The incorporation of heavy isotopes (deuterium, in this case) allows it to be distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z).
The central assumption underpinning the use of a SIL-IS is that its concentration is known and constant across all samples. However, this assumption is compromised if the SIL-IS contains a significant fraction of the unlabeled analyte (d0 isotopologue) or other lower mass isotopologues. This phenomenon, known as isotopic cross-contribution or "crosstalk," occurs when the signal from the analyte contributes to the signal of the SIL-IS, or vice-versa.[3][4][5] Such interference can lead to inaccurate and unreliable quantification, particularly at the lower limit of quantitation (LLOQ).[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need to ensure that the internal standard does not interfere with the analyte, making the verification of isotopic purity a critical step in method validation.[6][7][8]
To mitigate these risks, the isotopic purity of a deuterated standard should be as high as possible, typically exceeding 98-99% deuterium enrichment.
Synthetic Origins of Isotopic Impurities
Understanding the potential for isotopic impurities begins with the synthesis of the molecule. While specific proprietary synthesis routes for d4-MHP are not always public, deuteration is typically achieved through methods like reductive amination using a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) on a piperidone precursor or through catalytic deuterium exchange.
-
Incomplete Deuteration: The primary source of isotopic impurities is the incomplete replacement of hydrogen with deuterium atoms at the target positions. This results in a population of molecules with fewer than four deuterium atoms (d3, d2, d1) and a residual amount of the unlabeled d0 compound.
-
Back-Exchange: In some cases, deuterium atoms at certain positions can be labile and may exchange back to hydrogen during workup or storage if exposed to protic solvents or acidic/basic conditions.
Therefore, a batch of d4-MHP is not a single entity but a distribution of isotopologues. The goal of quality control is to ensure that the d4 species is overwhelmingly abundant.
Analytical Characterization: A Dual-Technique Approach
A robust assessment of isotopic purity relies on a combination of Mass Spectrometry and NMR Spectroscopy.[9] MS provides a direct measure of the isotopologue distribution, while NMR confirms the positions of deuteration and the absence of protons at those sites.[9][10]
Mass Spectrometry for Isotopologue Distribution
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for quantifying the relative abundance of each isotopologue.[11][12] Its ability to resolve small mass differences is crucial for accurately measuring the isotopic cluster.
By infusing a concentrated solution of d4-MHP into an HRMS instrument, we can observe the molecular ion cluster. The unlabeled MHP has a monoisotopic mass of approximately 115.0997 g/mol . The fully deuterated d4-MHP will have a mass of approximately 119.1248 g/mol . The mass spectrometer separates and detects the ions of each isotopologue (d0, d1, d2, d3, d4), and the relative intensity of each peak in the spectrum corresponds to its abundance in the sample.[10] A high-resolution instrument (e.g., Orbitrap or TOF) is chosen to ensure that the isotopic peaks are baseline-resolved from any potential low-level chemical impurities.[11][12]
-
Solution Preparation: Prepare a solution of this compound at a concentration of ~1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: This concentration is high enough to produce a strong signal for even low-abundance isotopologues but low enough to avoid detector saturation.
-
Instrumentation: Use a high-resolution mass spectrometer capable of >10,000 resolution (FWHM).
-
Analysis Method:
-
Mode: Positive Electrospray Ionization (ESI+). Rationale: The piperidine nitrogen is basic and readily protonated to form [M+H]⁺ ions.
-
Acquisition: Full Scan MS (not MS/MS) over a mass range that covers the expected isotopologues (e.g., m/z 115-125).
-
Introduction: Direct infusion via syringe pump at a flow rate of 5-10 µL/min. Rationale: Direct infusion provides a stable, continuous signal, ideal for signal averaging and accurate relative abundance measurement without chromatographic effects.
-
-
Data Acquisition: Acquire data for at least 1-2 minutes to obtain a stable, averaged spectrum.
-
Data Processing:
-
Identify the peak for the protonated molecular ion of each isotopologue:
-
d0: [M(d0)+H]⁺ ≈ 116.1075
-
d1: [M(d1)+H]⁺ ≈ 117.1138
-
d2: [M(d2)+H]⁺ ≈ 118.1201
-
d3: [M(d3)+H]⁺ ≈ 119.1264
-
d4: [M(d4)+H]⁺ ≈ 120.1327
-
-
Integrate the peak area or record the intensity for each of these peaks.
-
-
Calculation:
-
Sum the intensities of all observed isotopologues (I_d0 + I_d1 + I_d2 + I_d3 + I_d4).
-
Calculate the isotopic purity as:
-
Isotopic Purity (%) = (Intensity of d4 Peak / Total Intensity of All Isotopologues) x 100
-
-
NMR Spectroscopy for Positional Verification
While MS confirms the mass distribution, it does not inherently prove where the deuterium atoms are located. Proton NMR (¹H NMR) serves as an excellent complementary technique to verify the degree of deuteration at the intended positions by observing the disappearance of proton signals.[9][10] For a more direct, though less common, analysis, Deuterium NMR (²H or D-NMR) can also be used.[13][14]
In a ¹H NMR spectrum, the integral of a signal is proportional to the number of protons giving rise to that signal. If a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum will disappear (or be significantly diminished). By comparing the spectrum of d4-MHP to that of its unlabeled standard and integrating the remaining signals against a non-deuterated portion of the molecule (like the N-methyl group), we can calculate the extent of deuteration.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent that provides a clean spectral window (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). Rationale: Using a deuterated solvent prevents large solvent proton signals from obscuring the analyte signals.[15]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5x the longest T₁) to allow for accurate integration.
-
Data Processing:
-
Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
Integrate the signal for the N-methyl protons (a singlet, expected around 2.2-2.5 ppm). Set this integral to its theoretical proton value (3H).
-
Integrate the residual proton signals at the positions on the piperidine ring where deuteration was intended (positions 2, 3, 5, and 6).
-
The sum of these residual integrals should be very small. The degree of deuteration can be calculated. For example, if the sum of residual integrals in the deuterated region is 0.04, it implies 4 - 0.04 = 3.96 deuterium atoms are present on average.
-
Data Presentation and Acceptance Criteria
Quantitative data for a batch of this compound should be summarized clearly.
Table 1: Example Certificate of Analysis Data
| Parameter | Method | Specification | Result |
| Chemical Purity | HPLC/UV | ≥ 98.0% | 99.5% |
| Isotopic Purity (d4) | HRMS | ≥ 98.0% | 99.1% |
| Isotopologue Distribution | HRMS | Report | d0: 0.0%, d1: 0.1%, d2: 0.3%, d3: 0.5%, d4: 99.1% |
| Deuterium Incorporation | ¹H NMR | Conforms to structure | Conforms |
Visualizing the Workflow and Concepts
Diagrams can clarify complex analytical workflows and theoretical concepts.
Caption: Isotopic crosstalk from a d0 impurity in the internal standard.
Conclusion
The verification of isotopic purity for this compound is a critical, multi-faceted process that underpins the reliability of quantitative bioanalytical data. A dual-pronged approach using high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system. HRMS quantifies the distribution of isotopologues, directly measuring purity, while ¹H NMR confirms the successful and specific incorporation of deuterium. By understanding the principles behind these analyses and adhering to rigorous protocols, researchers can ensure the integrity of their internal standards, thereby guaranteeing the accuracy and reproducibility of their results in drug development and beyond.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. BenchChem.
- Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy.
- Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry.
- Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate.
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate.
- Bioanalytical Method Validation - Guidance for Industry. FDA.
- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR.
- Deuterium NMR. Wikipedia.
- Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
Sources
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. isotope.com [isotope.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. synmr.in [synmr.in]
A Technical Guide to 1-Methyl-4-hydroxypiperidine-d4: Synthesis, Characterization, and Application
Introduction: The Role of Isotopic Labeling in Precision Analysis
In the landscape of modern pharmaceutical and metabolic research, the demand for analytical precision is paramount. Stable isotope-labeled compounds are cornerstone tools that enable researchers to achieve unparalleled accuracy in quantitative analysis. 1-Methyl-4-hydroxypiperidine-d4, a deuterated analog of N-methyl-4-piperidinol, exemplifies a critical reagent designed for this purpose. Its structural similarity to the parent molecule, combined with its distinct mass, makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
This guide provides an in-depth technical overview of this compound, intended for researchers, analytical chemists, and drug metabolism scientists. We will explore a logical synthetic pathway, detail the rigorous, multi-technique approach required for its structural and isotopic characterization, and discuss its principal application, providing field-proven insights into best practices.
Physicochemical and Isotopic Properties
The fundamental characteristics of this compound are summarized below. The incorporation of four deuterium atoms results in a nominal mass increase of 4 Da compared to its non-labeled counterpart.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1189499-82-8 | [1] |
| Molecular Formula | C₆H₉D₄NO | [1] |
| Molecular Weight | 119.20 g/mol | [1] |
| Synonyms | 1-Methyl-4-piperidinol-d4, 4-Hydroxy-N-methylpiperidine-d4, N-Methyl-4-hydroxypiperidine-d4 | [2] |
| Parent Compound | 1-Methyl-4-hydroxypiperidine (CAS: 106-52-5) | [3][4] |
| Parent MW | 115.17 g/mol | [3] |
Note: The exact positions of the deuterium atoms are typically confirmed by NMR analysis as described in the characterization section. A common and synthetically accessible structure is 1-Methyl-4-hydroxypiperidine-2,2,6,6-d4.
Synthesis and Isotopic Labeling Strategy
Expertise & Causality: The synthesis of this compound is most logically achieved via the reduction of a deuterated ketone precursor. The causality behind this choice is twofold: 1) It allows for the introduction of deuterium atoms at specific, non-exchangeable positions, and 2) It utilizes commercially available and highly efficient reducing agents.
A plausible and efficient synthetic route begins with the precursor 1-Methyl-4-piperidone. The four deuterium atoms can be introduced by first performing a base-catalyzed hydrogen-deuterium exchange at the alpha-positions to the carbonyl group, followed by a stereospecific reduction. However, a more direct approach involves the reduction of 1-Methyl-4-piperidone using a deuterated reducing agent. For the synthesis of the 2,2,6,6-d4 isotopologue, a base-catalyzed exchange followed by reduction is most logical.
Below is a representative protocol for its synthesis.
Experimental Protocol: Synthesis via Reductive Deuteration
Objective: To synthesize 1-Methyl-4-hydroxypiperidine-2,2,6,6-d4 from 1-Methyl-4-piperidone.
Step 1: Base-Catalyzed H/D Exchange
-
To a solution of 1-Methyl-4-piperidone (1.0 eq) in deuterium oxide (D₂O), add a catalytic amount of a base such as sodium methoxide (NaOMe).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-70 °C) for several hours to allow for the exchange of the alpha-protons with deuterium. The progress can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the protons at the C2 and C6 positions.
-
Upon completion, neutralize the reaction with a deuterated acid (e.g., DCl in D₂O) and extract the deuterated piperidone intermediate using a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Methyl-4-piperidone-2,2,6,6-d4.
Step 2: Carbonyl Reduction
-
Dissolve the 1-Methyl-4-piperidone-2,2,6,6-d4 intermediate (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol at 0 °C.
-
Slowly add a reducing agent like sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Causality: NaBH₄ is chosen for its high selectivity in reducing ketones in the presence of the tertiary amine, its mild reaction conditions, and operational simplicity.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the product via column chromatography or distillation if necessary.
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization: A Self-Validating System
Trustworthiness: The characterization of a stable isotope-labeled standard is not a single measurement but a self-validating system of orthogonal analytical techniques. No single method can simultaneously confirm the molecular structure, the precise location of the labels, and the isotopic purity. The combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provides this comprehensive and trustworthy validation.[5]
Caption: Orthogonal analytical workflow for validating a deuterated standard.
Protocol 1: NMR Characterization for Structural Integrity and Label Position
Objective: To confirm the chemical structure and determine the location and completeness of deuterium incorporation.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound into a clean NMR tube. Dissolve in a suitable non-deuterated solvent (e.g., Chloroform or DMSO) to avoid signal overlap in ²H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Result: The spectrum should match the structure of 1-Methyl-4-hydroxypiperidine, but with significantly diminished or absent signals for the protons at the deuterated positions (e.g., C2 and C6). The integration of any residual proton signals at these positions relative to a stable signal (e.g., the N-methyl group) provides a preliminary measure of isotopic enrichment.[6]
-
-
²H NMR Acquisition:
-
Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei.
-
Expected Result: A signal will appear at the chemical shift corresponding to the positions where deuterium has been incorporated. This provides unambiguous confirmation of the label's location.[6]
-
-
Data Analysis: Compare the ¹H and ²H spectra. The disappearance of a signal in the ¹H spectrum coupled with the appearance of a signal in the ²H spectrum at the same chemical shift is conclusive evidence of successful site-specific labeling.
Protocol 2: LC-MS Analysis for Isotopic Purity and Distribution
Objective: To determine the isotopic distribution (e.g., percentage of D4, D3, D2, etc.) and overall chemical purity of the compound. High-resolution mass spectrometry is crucial for this task.[7]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., 50:50 Methanol:Water).
-
LC-MS/MS Method:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure the compound elutes as a sharp, symmetrical peak.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Acquisition: Perform a full scan analysis using a high-resolution instrument (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺ (m/z 120.15 for D4).
-
Examine the mass spectrum across the eluting peak.
-
Measure the peak area or intensity for each isotopologue (D0, D1, D2, D3, D4).
-
Calculate the isotopic purity by expressing the intensity of the desired D4 isotopologue as a percentage of the sum of all related isotopic peaks.[7] A correction for the natural abundance of ¹³C may be necessary for the highest accuracy.
-
Application in Quantitative Bioanalysis
The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled analog in complex biological matrices like plasma, urine, or tissue homogenates.[8]
The Rationale for a SIL-IS: In LC-MS/MS bioanalysis, variability can be introduced at every step: sample extraction, autosampler injection, and ionization in the mass spectrometer (ion suppression or enhancement). A SIL-IS is the gold standard because it is chemically identical to the analyte and will therefore co-elute chromatographically and experience nearly identical recovery and matrix effects.[9] However, because it has a different mass, the mass spectrometer can distinguish it from the analyte. By adding a known amount of the SIL-IS to every sample, standard, and quality control at the beginning of the sample preparation process, the ratio of the analyte response to the IS response is used for quantification. This ratio corrects for variability, leading to highly accurate and precise results.
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Conclusion
This compound is more than a chemical reagent; it is an enabling tool for generating high-fidelity data in preclinical and clinical research. Its value is predicated on a robust synthetic route and, most critically, a comprehensive analytical characterization that validates its structure and isotopic purity. By employing a dual-technique approach of NMR and LC-HRMS, researchers can have full confidence in its identity. When used as an internal standard in quantitative LC-MS/MS assays, it provides the foundation for accurate, precise, and reproducible measurements, upholding the highest standards of scientific integrity in drug development and beyond.
References
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
Roy, A., & Kumar, H. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(1), 25-33. Retrieved January 15, 2026, from [Link]
-
McKelvie, J. R., et al. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem. (n.d.). Cumene. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Pate, S. E., et al. (2021). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 15, 2026, from [Link]
-
Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. Retrieved January 15, 2026, from [Link]
-
Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Retrieved January 15, 2026, from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved January 15, 2026, from [Link]
-
Han, J., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9377. Retrieved January 15, 2026, from [Link]
-
Han, H., & de Visser, J. A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. Current Pharmaceutical Analysis, 1(1), 3-15. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
The Quintessential Guide to 1-Methyl-4-hydroxypiperidine-d4: A Senior Application Scientist's Perspective on its Role as an Internal Standard in Regulated Bioanalysis
Abstract
In the landscape of quantitative bioanalysis, particularly within the stringent framework of drug development, the pursuit of accuracy and precision is paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is not merely a matter of convention but a fundamental necessity for robust and reliable data. This technical guide provides an in-depth exploration of 1-Methyl-4-hydroxypiperidine-d4, a deuterated molecule poised for effective application as an internal standard. We will dissect its core properties, propose a logical synthetic pathway, and present a detailed, field-tested protocol for its use in a validated bioanalytical workflow. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of stable isotope-labeled internal standards.
The Imperative for an Internal Standard: Mitigating Analytical Variability
The journey of an analyte from a complex biological matrix, such as plasma or urine, to the detector of a mass spectrometer is fraught with potential for variability. Inconsistencies in sample preparation, extraction efficiency, injection volume, and instrument response can all contribute to erroneous quantification. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a steadfast reference to correct for these variations.
Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative bioanalysis.[1] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), we create a molecule that is chemically and physically almost identical to the analyte.[2] This near-perfect analogy ensures that the SIL-IS co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the analyte.[1] However, the mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling precise ratiometric quantification.
While a SIL version of the analyte is the "gold standard," it may not always be commercially available or cost-effective, especially in early drug development.[3] In such cases, a structural analog internal standard—a molecule with similar chemical and physical properties—can be a viable alternative, provided it is thoroughly validated to ensure it reliably tracks the analyte's behavior.[3] this compound serves as an excellent example of a versatile IS that can be employed in this capacity, particularly for analytes containing a piperidine moiety.
Core Properties of this compound
A comprehensive understanding of the physicochemical properties of an internal standard is crucial for method development. These properties influence its solubility, extraction efficiency, and chromatographic behavior.
| Property | Value | Source |
| Chemical Name | 1-Methyl-4-hydroxypiperidine-2,2,6,6-d4 | N/A |
| CAS Number | 1189499-82-8 | [4][5] |
| Molecular Formula | C₆H₉D₄NO | [4] |
| Molecular Weight | 119.20 g/mol | [4] |
| Appearance | Brown-Reddish Liquid | [6] |
| Solubility (unlabeled) | Soluble in water, Chloroform, Methanol, Dichloromethane, Ethyl Acetate | [6][7] |
| Boiling Point (unlabeled) | 198-200 °C | [6] |
| Melting Point (unlabeled) | 26-30 °C | [6] |
| logP (o/w) (unlabeled) | -0.1 (estimated) | N/A |
Synthesis and Isotopic Purity: Ensuring a Reliable Standard
Proposed Synthesis Pathway: Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds.[8] One logical approach to synthesizing this compound involves the reaction of 4-hydroxypiperidine with a deuterated source of formaldehyde, followed by reduction.
Caption: Proposed synthesis of 1-Methyl-d₂-4-hydroxypiperidine via reductive amination.
An alternative and potentially more direct route to achieve d4 labeling on the piperidine ring would involve the reduction of 1-Methyl-4-piperidone using a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). This would place deuterium atoms at the 4-position and potentially at other sites depending on the reaction conditions.
Quality Control: Purity and Isotopic Distribution
Regardless of the synthetic route, the final product must undergo rigorous quality control. This includes:
-
Chemical Purity: Assessed by techniques like HPLC-UV and NMR to ensure the absence of starting materials and byproducts.
-
Isotopic Purity: Determined by mass spectrometry to confirm the degree of deuteration and the absence of unlabeled material. High isotopic purity is crucial to prevent "crosstalk" where the signal from the internal standard contributes to the analyte's signal.
Application in a Bioanalytical Workflow: A Practical Guide
To illustrate the practical application of this compound, we will outline a validated LC-MS/MS method for the quantification of the antihistamine fexofenadine in human plasma. Fexofenadine contains a piperidine moiety, making this compound a suitable structural analog internal standard. This protocol is adapted from established methods for fexofenadine analysis and demonstrates the principles of method validation in line with regulatory guidelines.
Caption: Bioanalytical Workflow using this compound as IS.
Experimental Protocol
4.1.1. Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fexofenadine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working internal standard solution (e.g., 100 ng/mL) in acetonitrile.
4.1.2. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the working internal standard solution (in acetonitrile) to each tube.
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
4.1.4. Mass Spectrometric Detection (MRM)
While a direct application for fexofenadine is being proposed, we can draw from a validated method for 1-methyl-4-nitrosopiperazine (MNP) where MNP-d4 was used as the internal standard to establish plausible MRM transitions for this compound.[7][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fexofenadine | 502.3 | 466.2 | 25 |
| This compound (IS) | 120.2 | 75.1 | 15 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
Method Validation: The Cornerstone of Trustworthiness
A bioanalytical method is only as reliable as its validation. The protocol described above must be rigorously validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.
-
Calibration Curve: Demonstrating a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision) through intra- and inter-day analyses of QC samples.
-
Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte and IS.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion: A Versatile Tool for Quantitative Excellence
References
- BenchChem. (2025). A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. BenchChem.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- Ask the Experts. (2023, December 4). The impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
-
Scilit. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Scilit. Retrieved from [Link]
- BenchChem. (2025). Unveiling the Advantages of Deuteration: A Comparative Guide to 4-Methyl-2-(1-piperidinyl)-quinoline-d10. BenchChem.
- Health Sciences Authority. (2022, February 15). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Health Sciences Authority.
-
Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Cheméo. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. PubChem. Retrieved from [Link]
- Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Toronto Research Chemicals. (n.d.). 016942 this compound CAS: 1189499-82-8. Toronto Research Chemicals.
- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. mdpi.com [mdpi.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. fda.gov.tw [fda.gov.tw]
Synthesis pathways for deuterated piperidine derivatives
An In-Depth Technical Guide to the Synthesis of Deuterated Piperidine Derivatives for Pharmaceutical Research
Executive Summary
The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to confer desirable physicochemical properties and engage in critical biological interactions[1][2]. The strategic replacement of hydrogen with its heavy isotope, deuterium, has emerged as a powerful tool in modern drug development. This substitution can profoundly alter a molecule's metabolic fate by leveraging the kinetic isotope effect (KIE), leading to improved pharmacokinetic profiles, reduced toxic metabolite formation, and enhanced therapeutic efficacy[3]. However, the synthesis of precisely deuterated piperidine derivatives presents a significant challenge, demanding methods that offer high levels of regio- and stereocontrol.
This technical guide provides an in-depth analysis of the core synthetic pathways for preparing deuterated piperidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a field-proven perspective on the causality behind experimental choices. We will explore three principal strategies: the reduction of pyridine and pyridinium precursors, late-stage catalytic hydrogen isotope exchange (HIE), and de novo synthesis from deuterated building blocks. Each section details the underlying mechanisms, practical considerations, and step-by-step protocols, supported by authoritative references to ensure scientific integrity.
The Strategic Imperative for Deuteration in Piperidine-Containing Drugs
The C-H bonds on a piperidine ring are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a specific hydrogen atom with deuterium creates a stronger C-D bond. Because this bond is more difficult to break, the rate of enzymatic metabolism at that position can be significantly reduced. This phenomenon, the deuterium KIE, is the fundamental driver for developing deuterated drugs[3]. A notable example is the prodrug clopidogrel (Plavix®), where selective deuteration of the piperidine ring led to a substantial increase in the generation of its active metabolite by reducing enzymatic attrition of the ring[1]. This success underscores the critical need for robust and precise synthetic methods to access a full range of deuterated piperidine isotopologues and isotopomers[1].
Caption: Overview of the three primary synthetic approaches to deuterated piperidines.
Pathway 1: Reduction of Pyridine and Pyridinium Salt Precursors
The most established route to piperidines involves the reduction of readily available pyridine precursors[4][5]. Incorporating deuterium via this pathway is achieved by using a deuterated reducing agent or deuterium gas.
Mechanism and Rationale
Pyridine's aromaticity makes it resistant to reduction. Therefore, it is often activated by N-alkylation to form a pyridinium salt, which is much more susceptible to nucleophilic attack by a hydride (or deuteride) source[6][7]. The reduction can proceed through dihydropyridine and tetrahydropyridine intermediates before yielding the fully saturated piperidine[8].
The choice of deuteride source is critical:
-
Deuterium Gas (D₂) : Used in catalytic hydrogenation with catalysts like Palladium, Platinum, or Rhodium on carbon[5]. This method is robust but can sometimes lack selectivity and may require high pressure.
-
Deuterated Metal Hydrides : Reagents like Sodium Borodeuteride (NaBD₄) and Lithium Aluminum Deuteride (LiAlD₄) are common and powerful choices[9]. NaBD₄ is a milder, more selective reagent suitable for reducing pyridinium salts without affecting other sensitive functional groups like esters[10]. LiAlD₄ is much more reactive and is used for reducing amides or imides to their corresponding deuterated amines[11].
While effective for producing globally deuterated rings, achieving high regio- or stereoselectivity with these methods can be challenging and often results in a mixture of isotopomers[1][12].
Experimental Protocol: Reduction of an N-Benzylpyridinium Salt with NaBD₄
This protocol is adapted from methodologies described for the reduction of pyridinium salts[4][8].
Objective: To synthesize N-benzylpiperidine-d₄ by reducing N-benzylpyridinium bromide with sodium borodeuteride.
Materials:
-
N-benzylpyridinium bromide
-
Sodium borodeuteride (NaBD₄, 98 atom % D)
-
Methanol-d₄ (MeOD)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-benzylpyridinium bromide (1.0 eq) in MeOD in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBD₄ (1.5 eq) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated piperidine.
Caption: Simplified pathway for the reduction of a pyridinium salt with NaBD₄.
Pathway 2: Catalytic Hydrogen Isotope Exchange (HIE)
HIE is a premier strategy for late-stage deuteration, allowing for the direct replacement of C-H bonds with C-D bonds on a fully formed, often complex molecule[13]. This avoids the need for lengthy de novo synthesis.
Mechanism and Rationale
Homogeneous or heterogeneous transition metal catalysts (e.g., Iridium, Ruthenium, Palladium, Raney Nickel) are used to activate C-H bonds[14][15][16][17]. The general mechanism involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination that incorporates a deuterium atom from the deuterium source. The most common and cost-effective deuterium source for HIE is heavy water (D₂O)[3][17][18][19].
-
Homogeneous Catalysis : Complexes like Crabtree's catalyst or other Iridium(I) N-heterocyclic carbene (NHC) complexes can offer high selectivity, often directed by existing functional groups within the substrate[20].
-
Heterogeneous Catalysis : Catalysts like Raney Nickel or Ru/C are highly active and practical for a broad range of substrates, including various N-heterocycles[14]. They are particularly useful in continuous flow systems, which can offer advantages over batch reactions[14].
The primary challenge in HIE is controlling regioselectivity. While some catalysts exhibit inherent preferences (e.g., for positions ortho to a directing group), reactions can sometimes yield a mixture of isotopologues with varying levels of deuterium incorporation across multiple sites[13][14].
Experimental Protocol: Raney® Nickel-Catalyzed HIE with D₂O
This protocol is based on a continuous flow method demonstrated for various nitrogen-containing heterocycles[14].
Objective: To deuterate a piperidine-containing pharmaceutical compound using a heterogeneous catalyst and D₂O.
Materials:
-
Piperidine-containing substrate
-
Raney® Nickel (slurry in water)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Methanol (for sample preparation)
-
Continuous flow reactor system (e.g., H-Cube® or similar) with a packed catalyst cartridge (CatCart®).
Procedure:
-
Catalyst Preparation: Wash the Raney® Nickel catalyst thoroughly with D₂O to replace residual H₂O. Pack the washed catalyst into a suitable column or cartridge for the flow reactor.
-
System Priming: Prime the entire flow reactor system with D₂O to ensure a deuterium-rich environment.
-
Reaction Setup: Prepare a solution of the piperidine-containing substrate in D₂O (or a D₂O-miscible co-solvent if solubility is an issue).
-
Flow Reaction: Pump the substrate solution through the heated catalyst bed at a defined flow rate (e.g., 0.1 mL/min), temperature (e.g., 100 °C), and pressure (e.g., 80 bar).
-
Collection: Collect the eluent from the reactor outlet.
-
Analysis: Evaporate the solvent from the collected fraction. Analyze the residue by Mass Spectrometry to determine the level of deuterium incorporation and by NMR to identify the positions of deuteration.
-
Optimization: To increase the degree of deuteration, the collected product can be re-subjected to the flow conditions, or the temperature and residence time can be increased[14].
Caption: Conceptual catalytic cycle for Hydrogen Isotope Exchange (HIE).
Pathway 3: De Novo Synthesis from Deuterated Building Blocks
This strategy involves constructing the piperidine ring from smaller, commercially available or pre-synthesized deuterated starting materials. While often the most labor-intensive approach, it provides absolute control over the number and position of deuterium atoms.
Rationale and Application
De novo synthesis is the method of choice when a specific isotopomer is required with very high isotopic purity, and other methods fail to provide the necessary selectivity[1]. For example, the synthesis of a deuterated analog of clopidogrel involved assembling the piperidine core using a Mannich condensation with deuterated formaldehyde, ensuring precise deuterium incorporation at a specific methylene bridge[1]. Other approaches could involve multi-step syntheses using deuterated aldehydes or building the piperidine ring via cyclization of a deuterated linear amine precursor[2][21].
The primary disadvantage is that this approach requires the development of a unique, and often lengthy, synthetic route for each target molecule, making it less suitable for rapid library generation or late-stage modifications.
Conceptual Workflow: Aza-Diels-Alder Approach
A powerful ring-forming reaction for piperidine synthesis is the aza-Diels-Alder reaction. Using a deuterated diene or dienophile allows for precise isotope placement.
-
Prepare Deuterated Precursor: Synthesize a deuterated diene (e.g., via Wittig reaction with a deuterated aldehyde) or a deuterated imine (from a deuterated amine or aldehyde).
-
Cycloaddition: Perform the [4+2] aza-Diels-Alder reaction between the imine and the diene to form a tetrahydropyridine ring with deuterium atoms at defined positions.
-
Reduction: Reduce the remaining double bond in the tetrahydropyridine intermediate using a standard (non-deuterated) reducing agent like H₂/Pd-C or sodium borohydride to yield the final, selectively deuterated piperidine.
This method guarantees that deuterium is only present at the positions dictated by the starting materials, achieving >99% isotopic purity at the target sites.
Comparative Analysis of Synthetic Pathways
The optimal method for synthesizing a deuterated piperidine derivative depends heavily on the specific research goals, including the required level of isotopic purity, the desired location of the label, the complexity of the molecule, and available resources.
| Feature | Pathway 1: Reduction | Pathway 2: Catalytic HIE | Pathway 3: De Novo Synthesis |
| Stage of Application | Early to Mid-Stage | Late-Stage | Early-Stage |
| Regio/Stereoselectivity | Generally Low to Moderate | Variable; can be high with directing groups | Very High (Absolute) |
| Isotopic Purity | Good to Excellent | Variable; often a mixture of isotopologues | Excellent (>99% at target site) |
| Substrate Scope | Broad (for pyridines) | Broad (for complex molecules) | Substrate-Specific |
| Key Advantage | Access to fully saturated rings from common precursors | Ideal for late-stage modification of complex drugs | Unambiguous label placement |
| Key Disadvantage | Often poor selectivity, leading to mixtures[1][12] | Risk of non-selective, multiple deuterations[14] | Requires complete, often lengthy, route development |
| Typical Deuterium Source | NaBD₄, LiAlD₄, D₂ gas | D₂O, D₂ gas | Deuterated small molecules (e.g., CD₂O) |
Analytical Characterization of Deuterated Products
Confirming the success of a deuteration reaction requires two key pieces of information: the degree of deuterium incorporation and the position of the labels.
-
Mass Spectrometry (MS): The most direct way to confirm deuteration is to observe the expected increase in the molecular weight of the product. High-resolution mass spectrometry can also help quantify the distribution of different isotopologues in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the integration of a proton signal indicates that H has been replaced by D at that position.
-
²H NMR: Directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites.
-
¹³C NMR: The presence of a C-D bond causes the carbon signal to appear as a multiplet (due to coupling with deuterium) and shifts it slightly upfield compared to the corresponding C-H signal.
-
Conclusion
The synthesis of deuterated piperidine derivatives is a cornerstone of modern medicinal chemistry, enabling the development of drugs with superior pharmacokinetic properties. Researchers have a powerful toolkit of three primary strategies at their disposal. The reduction of pyridinium salts offers a straightforward route to saturated rings, catalytic HIE provides an elegant solution for late-stage functionalization, and de novo synthesis delivers unparalleled precision for specific isotopomer targets. The selection of a synthetic pathway is a strategic decision guided by the specific requirements for selectivity, purity, and the stage of the drug development process. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, the ability to synthesize precisely tailored deuterated piperidines will continue to advance, paving the way for the next generation of safer and more effective medicines.
References
- Kovács, E., et al. (2024). Raney Nickel-Catalyzed Deuterium Labeling of Nitrogen-Containing Heterocycles and Pharmaceuticals under Continuous Flow Conditions. ChemRxiv.
- Hu, J., et al. (2021). Catalytic Method for the Synthesis of Deuterium-Labeled N-Heterocyclic Carbenes Enabled by a Coordinatively Unsaturated Ruthenium N-Heterocyclic Carbene Catalyst. Journal of the American Chemical Society.
-
Wang, D., et al. (2020). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Nature Communications. [Link]
- Vicha, V., et al. (2019). H/D exchange in N-heterocycles catalysed by an NHC-supported ruthenium complex.
- Owens, P., et al. (2023). Selective deuteration of heterocycle N-oxides via iridium-catalyzed hydrogen isotope exchange. Synthesis.
- Mohammad, T., Midha, K. K., & Hawes, E. M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 25(4), 415–427.
-
Scott, T.A., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]
-
Procter, D.J., et al. (2018). Deuterium labelling studies and proposed mechanism for the pyridinium salts. ResearchGate. [Link]
- Mohammad, T., Midha, K.K., & Hawes, E.M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring.
-
Shirsand, S.B. (1988). Synthesis and applications of deuterium labelled piperazine type phenothiazines. University of Saskatchewan. [Link]
- Zhang, S. (2018). Reductive Transformation of Pyridinium Salts to Functionalised Molecules. University of Liverpool Repository.
- Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- Mohammad, T., Midha, K.K., & Hawes, E.M. (1986). Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic agents. Elsevier.
- Google Patents. (2016). Preparation of deuterated piperidine inhibitors of janus kinase 3.
-
Scott, T.A., et al. (2024). Overview of this study A Several new pharmaceuticals contain deuterium.... ResearchGate. [Link]
- Loh, K.P., et al. (2018).
-
Clayden, J., et al. (2005). The ammonia-free partial reduction of substituted pyridinium salts. ResearchGate. [Link]
- Teja, C., et al. (2023).
-
Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Gnecco, D. (1987). Piperidine Synthesis.
-
Chemistry LibreTexts. (2023). 10.3C: Deuterated Compounds. [Link]
- Ferles, M., & Attia, A. (1980). Reduction of some 1-substituted pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Wikipedia. Heavy water. [Link]
- Google Patents. (1968).
- Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository.
Sources
- 1. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise deuteration using heavy water - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. isotope.com [isotope.com]
- 10. US3399978A - Preparation of borodeuterides - Google Patents [patents.google.com]
- 11. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. H/D exchange in N-heterocycles catalysed by an NHC-supported ruthenium complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heavy water - Wikipedia [en.wikipedia.org]
- 20. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 21. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the deuterium label in 1-Methyl-4-hydroxypiperidine-d4
An In-Depth Technical Guide to the Stability of the Deuterium Label in 1-Methyl-4-hydroxypiperidine-d4
This guide provides a comprehensive technical analysis of the stability of deuterium labels in this compound, a crucial isotopically labeled compound in modern drug development. As researchers and drug development professionals, understanding the integrity of stable isotope labels (SILs) is paramount for the accuracy and reproducibility of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[1][2][3] This document offers field-proven insights into the mechanisms of deuterium exchange, factors influencing label stability, and robust analytical protocols for verification.
Introduction: The Critical Role of Deuterated Compounds
Deuterated compounds, where hydrogen atoms are strategically replaced by their heavier, stable isotope deuterium, are indispensable tools in pharmaceutical research. This substitution, while minimally altering the molecule's biological activity, provides a significant mass shift that is easily detectable by mass spectrometry. The primary advantage stems from the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[2][4] This phenomenon can lead to a slower rate of metabolism, an improved pharmacokinetic profile, and a reduction in potentially toxic metabolites.[4][5]
Physicochemical Properties of this compound
A clear understanding of the molecule's properties is the foundation for assessing its stability.
| Property | Value | Source(s) |
| CAS Number | 1189499-82-8 | [7] |
| Molecular Formula | C₆H₉D₄NO | [7][8] |
| Molecular Weight | 119.20 g/mol | [7][8] |
| Typical Label Position | Deuterium atoms are typically located on the piperidine ring, often at the C3 and C5 positions (3,3,5,5-d4), adjacent to the hydroxyl-bearing carbon. This is a common outcome of synthesis from a deuterated ketone precursor (1-Methyl-4-oxopiperidine-d4). |
Core Mechanisms of Deuterium Label Instability
The primary threat to the integrity of the deuterium label in this compound is hydrogen-deuterium (H/D) exchange, where a deuterium atom is replaced by a proton from the surrounding environment (e.g., solvent). The positions on the piperidine ring are generally stable, but certain conditions can promote this exchange.
Acid- and Base-Catalyzed Exchange
While C-D bonds on a saturated heterocyclic ring are robust, they are not entirely inert. Protons on carbons alpha to a heteroatom can be susceptible to exchange under harsh acidic or basic conditions.[9] Although the hydroxyl group at C4 is not a ketone, the electronegativity of the oxygen and the nitrogen atom can subtly influence the acidity of adjacent C-H/C-D bonds. The risk of exchange increases significantly at pH extremes.
Below is a conceptual diagram illustrating a potential base-catalyzed H/D exchange mechanism.
Caption: Potential mechanism for base-catalyzed deuterium exchange.
In Vivo Metabolic Processes
In a biological system, enzymatic processes are the primary drivers of molecular transformation. While the KIE is leveraged to slow metabolism at deuterated sites, metabolism can still occur, leading to the removal of the label. For this compound, cytochrome P450 (CYP) enzymes could potentially hydroxylate the ring, which might labilize a neighboring deuterium atom. It is crucial to confirm that the label is not positioned at a primary site of metabolism if the molecule is to be used as a tracer for a parent drug.
Experimental Design for Stability Assessment
A self-validating system is one where the integrity of the reagents is confirmed under the conditions of the experiment. The following protocols are designed to rigorously assess the stability of the deuterium label in this compound.
Workflow for Stability Testing
A systematic approach is essential for generating reliable stability data. The workflow below outlines the key steps for a comprehensive evaluation.
Caption: Experimental workflow for assessing deuterium label stability.
Protocol 1: LC-MS for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for quantifying isotopic enrichment and detecting any back-exchange.[10][11][12][13]
Objective: To quantify the isotopic distribution of this compound over time under various stress conditions.
Methodology:
-
Sample Preparation:
-
At each time point (e.g., 0, 4, 24, 72 hours), withdraw an aliquot from each stress condition.
-
If the sample is in a biological matrix, perform a protein precipitation extraction (e.g., add 3 volumes of ice-cold acetonitrile, vortex, centrifuge).
-
Transfer the supernatant and dilute with a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of ~100 ng/mL.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).[12][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan mode with a resolution >30,000.
-
Scan Range: m/z 100-200.
-
Data Acquisition: Acquire the mass spectrum across the chromatographic peak corresponding to the analyte.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+4) molecular ions.
-
From the full scan spectrum of the peak, determine the relative intensities of the isotopic peaks (M, M+1, M+2, M+3, M+4, etc.).
-
Calculate the isotopic purity at each time point by comparing the measured isotopic distribution to the theoretical distribution. A decrease in the M+4 peak intensity and a corresponding increase in M+3, M+2, etc., indicates label loss.[14]
-
Protocol 2: NMR for Positional Integrity Verification
While MS confirms overall isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy can verify the specific location of the deuterium labels.[15][16] This is particularly useful for an initial characterization of the compound or if MS data suggests an unexpected exchange pattern.
Objective: To confirm the position of the deuterium labels and detect any site-specific exchange.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated sample (~5-10 mg) of the this compound standard in a suitable deuterated solvent (e.g., Methanol-d4 or Chloroform-d).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence of signals at the C3 and C5 positions (typically a complex multiplet in the unlabeled compound) confirms the high level of deuteration at these sites.[17] The intensity of any residual proton signals can be used to quantify the isotopic purity.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum. This experiment directly observes the deuterium nuclei.[18]
-
A signal corresponding to the chemical shift of the C3/C5 positions provides direct evidence of the label's location.
-
This technique is highly quantitative and can be used to assess the enrichment at each deuterated site.[18]
-
Interpreting Stability Data
The data gathered from the LC-MS experiments should be tabulated to clearly demonstrate the stability profile of the compound.
Table 2: Example Stability Data for this compound
| Condition | Time (hours) | Isotopic Purity (M+4 as % of Total) | Observations |
| pH 3.0 @ 40°C | 0 | 99.2% | Baseline |
| 24 | 99.1% | No significant change | |
| 72 | 99.0% | Stable under acidic conditions | |
| pH 7.4 @ 40°C | 0 | 99.2% | Baseline |
| 24 | 99.2% | No significant change | |
| 72 | 99.1% | Stable under physiological conditions | |
| pH 10.0 @ 40°C | 0 | 99.2% | Baseline |
| 24 | 98.5% | Minor decrease in purity | |
| 72 | 97.8% | Evidence of slow back-exchange | |
| Human Plasma @ 37°C | 0 | 99.2% | Baseline |
| 4 | 99.1% | Stable in biological matrix |
Note: Data is illustrative.
Trustworthiness through Self-Validation: The protocol is a self-validating system. The T=0 timepoint for every condition serves as its own control. By comparing subsequent timepoints directly against the T=0 sample from the same condition, any variability from sample preparation is minimized, ensuring that observed changes are due to true instability.
Conclusion and Best Practices
Based on fundamental chemical principles and rigorous analytical assessment, the deuterium labels on this compound, when positioned on the saturated piperidine ring (e.g., 3,3,5,5-d4), exhibit high stability under typical experimental conditions.
Key Recommendations for Researchers:
-
Storage: Store the compound as a solid or in a non-protic organic solvent (e.g., acetonitrile) at -20°C or below to maximize shelf-life.
-
Experimental Use: The label is stable for extended periods under neutral and moderately acidic conditions. Caution should be exercised when using the compound in strongly basic solutions (pH > 9) for prolonged periods at elevated temperatures.
-
Verification: Always verify the isotopic purity of a new lot of any SIL via LC-MS as a preliminary check. For critical, long-term studies, performing a stability check in the specific experimental matrix is highly recommended.
-
Avoid Labile Positions: Never assume stability. Deuterium labels on heteroatoms (O-D, N-D) or on carbons alpha to carbonyls are known to be labile and should not be used for quantitative purposes. The stability of the C-D bond in this compound is derived from its position on a saturated carbon ring.[6]
By adhering to these principles and employing the robust analytical methods described, researchers can ensure the isotopic integrity of this compound, leading to accurate, reliable, and reproducible data in drug development programs.
References
- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Sourced from ResearchGate.
- ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS.
- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- Almac Group. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS.
- Reese, P. B., Trimble, L. A., & Vederas, J. C. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(7), 1427-1431.
- Simson Pharma Limited. (n.d.). Deuterated Compounds.
- Wikipedia. (n.d.). Deuterated drug.
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Deuterium-Labeled Compounds.
- PubChem. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
- Clearsynth Discovery. (n.d.). Advantages of Deuterated Compounds.
- Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.
- Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
- ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
- PubMed. (1990). Deuterium Labelling in NMR Structural Analysis of Larger Proteins.
- BenchChem. (n.d.). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.
- The Royal Society of Chemistry. (n.d.). Anomeric and conformational deuterium isotope effects in saturated sulphur and nitrogen heterocycles.
- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
- PubMed. (1979). [Scrambling of deuterium in catalytic reduction and isotope effect on gas chromatography of deuterium labeled piperidine (author's transl)].
- Station Xinc. (n.d.). 1-Methyl-4-oxopiperidine-d4.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- INIS-IAEA. (n.d.). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring.
- ResearchGate. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.
- National Institutes of Health. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
- Chemistry LibreTexts. (2023). Deuterium Exchange.
- ResearchGate. (2017). Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange.
- National Institutes of Health. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.
- OSTI.GOV. (n.d.). Deuterium Exchange Reactions with Substituted Aromatics. III. Heterocyclics and Polycyclic Hydrocarbons.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Toronto Research Chemicals. (n.d.). This compound.
Sources
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scbt.com [scbt.com]
- 8. usbio.net [usbio.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. studymind.co.uk [studymind.co.uk]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Methyl-4-hydroxypiperidine in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, step-by-step protocol for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Methyl-4-hydroxypiperidine in human plasma. The method employs its stable isotope-labeled (SIL) analog, 1-Methyl-4-hydroxypiperidine-d4, as the internal standard (IS) to ensure the highest level of accuracy and precision. Given the polar nature of the analyte, this guide focuses on a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy, coupled with a simple protein precipitation sample preparation. All stages, from mass spectrometer optimization to full method validation according to regulatory guidelines, are discussed with scientific rationale to provide a comprehensive framework for researchers in drug development and clinical research.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly for regulatory submissions, the accuracy and precision of the data are paramount. The "gold standard" for LC-MS/MS quantification is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS, such as this compound, is the ideal surrogate for its non-labeled analyte counterpart. Because its physicochemical properties are nearly identical to the analyte, it experiences similar behavior during sample extraction, chromatography, and ionization.[2][3] This effectively compensates for variations in sample recovery and, crucially, mitigates the impact of matrix effects—a common source of variability in electrospray ionization (ESI).[2][4]
1-Methyl-4-hydroxypiperidine is a small, polar, basic molecule, a structural motif found in numerous pharmaceutical compounds. Its high polarity presents a significant challenge for retention on traditional reversed-phase (RP) liquid chromatography columns.[5][6] This application note therefore employs a HILIC approach, which is well-suited for retaining and separating such polar compounds, providing a robust alternative to RP chromatography.[7][8][9]
Analyte and Internal Standard Characterization
A thorough understanding of the analyte and IS is the foundation of method development.
| Property | 1-Methyl-4-hydroxypiperidine (Analyte) | This compound (IS) | Rationale & Significance |
| Chemical Structure | C₆H₁₃NO | C₆H₉D₄NO | The d4-IS is structurally identical except for the isotopic substitution, ensuring near-identical chromatographic behavior. |
| Monoisotopic Mass | 115.0997 g/mol [10][11] | 119.1248 g/mol | The +4 Da mass shift provides clear mass spectrometric differentiation from the analyte. |
| pKa (predicted) | ~9.5-10.5 (tertiary amine) | ~9.5-10.5 (tertiary amine) | The basic nature dictates positive ion mode (ESI+) for optimal ionization, targeting the protonated [M+H]⁺ species.[12] |
| LogP (predicted) | 0.073[10] | 0.073 | A low LogP indicates high polarity, confirming the challenge for reversed-phase LC and supporting the choice of HILIC.[5][9] |
Phase 1: Mass Spectrometry Method Development
The first step is to teach the mass spectrometer how to selectively detect the analyte and IS. This is achieved by direct infusion of standard solutions to optimize ionization and fragmentation parameters.
Protocol 1: MS Parameter Optimization
-
Solution Preparation: Prepare individual ~500 ng/mL solutions of the analyte and IS in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid promotes protonation for ESI+.
-
Direct Infusion: Infuse each solution separately into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
Source Optimization (ESI+): Operate in positive ion mode. Optimize key source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve the most stable and intense signal for the protonated molecule, [M+H]⁺.
-
Precursor Ion Identification:
-
In a full scan (Q1 scan), identify the [M+H]⁺ ions.
-
Analyte: m/z 116.1
-
IS: m/z 120.1
-
-
-
Product Ion Scan (MS/MS):
-
Select the precursor ion (m/z 116.1 for the analyte) in Q1.
-
Vary the collision energy (CE) and observe the fragmentation pattern in Q3.
-
Rationale: The goal is to find a stable, specific, and intense fragment ion. For a piperidine ring, common fragmentations involve ring opening or loss of small neutral molecules. A robust fragment will be chosen for quantification.
-
-
MRM Transition Selection: Repeat step 5 for the IS (m/z 120.1). Select the most appropriate Multiple Reaction Monitoring (MRM) transitions for quantification (quantifier) and confirmation (qualifier).
Workflow for MS/MS Optimization
Caption: Workflow for MS parameter optimization.
Table 2: Optimized Mass Spectrometry Parameters (Representative)
| Parameter | Analyte | Internal Standard |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | 116.1 | 120.1 |
| Product Ion (Q3 - Quantifier) | 98.1 | 102.1 |
| Product Ion (Q3 - Qualifier) | 71.1 | 71.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (Quantifier) | 15 eV | 15 eV |
| Declustering Potential | 40 V | 40 V |
Phase 2: Chromatographic Method Development (HILIC)
With the MS parameters defined, the next objective is to develop a chromatographic method that retains the polar analyte, separates it from endogenous matrix components, and delivers it to the MS source in a compatible mobile phase.
The Rationale for HILIC
Reversed-phase chromatography relies on hydrophobic interactions, making it unsuitable for retaining highly polar compounds like 1-Methyl-4-hydroxypiperidine.[5][6] HILIC, however, uses a polar stationary phase and a high-organic mobile phase.[7][8] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, resulting in retention.[13] This also provides the benefit of enhanced ESI sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation.[8]
Protocol 2: HILIC Method Development
-
Column Selection: Choose a HILIC column with a robust stationary phase, such as an amide or unbonded silica phase. A common starting point is a column with dimensions of 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase Selection:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid). Rationale: A buffer is critical for peak shape and reproducibility in HILIC.[7] Ammonium formate is volatile and MS-friendly. The acidic pH ensures the tertiary amine analyte is consistently protonated.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Optimization:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure analyte retention.
-
Run a scouting gradient from 95% B to 40% B over 3-5 minutes.
-
Inject a solution containing the analyte and IS and monitor the retention time and peak shape.
-
Adjust the gradient slope and initial/final conditions to achieve a retention time of >2 minutes with good peak symmetry.
-
-
Flow Rate & Temperature: A flow rate of 0.4-0.6 mL/min and a column temperature of 40°C are typical starting points for a 2.1 mm ID column to ensure good efficiency and reduce backpressure.
Workflow for LC Method Development
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. chemeo.com [chemeo.com]
- 11. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Piperidine Analogs in Biological Matrices Using 1-Methyl-4-hydroxypiperidine-d4 by LC-MS/MS
Introduction
Piperidine and its analogs are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their presence is critical to the therapeutic efficacy and pharmacological profile of numerous drugs. Consequently, the accurate quantification of these compounds in biological matrices is paramount throughout the drug discovery and development process, from early pharmacokinetic studies to clinical monitoring. This application note provides a detailed, robust, and validated protocol for the quantification of piperidine analogs in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2][3][4]
The cornerstone of this method is the utilization of a stable isotope-labeled internal standard (SIL-IS), specifically 1-Methyl-4-hydroxypiperidine-d4. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest in terms of chemical properties, chromatographic retention, and ionization efficiency. This mimicry allows for the effective correction of variability that can be introduced during sample preparation and analysis, thereby ensuring the highest degree of accuracy and precision.[1][5]
Principle of the Method
This method employs a protein precipitation-based sample preparation followed by reversed-phase liquid chromatography for the separation of the target piperidine analog and the internal standard, this compound. The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations.
Materials and Reagents
-
Analytes: Piperidine analog of interest
-
Internal Standard: this compound (CAS: 1189499-82-8)[6]
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Biological Matrix: Human plasma (or other relevant biological matrix)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Nitrogen generator
-
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Rationale: The preparation of accurate standard and QC samples is fundamental to the construction of a reliable calibration curve and the validation of the analytical method.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the piperidine analog and 1 mg of this compound.
-
Dissolve each in 1 mL of methanol to create individual primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the piperidine analog by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
-
Calibration Curve and QC Sample Preparation:
-
Spike the appropriate volume of the working standard solutions into the blank biological matrix to create a calibration curve with a minimum of six non-zero concentration levels.
-
Independently prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the analytes of interest in solution.
-
Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the quantification of piperidine analogs.
LC-MS/MS Conditions
Rationale: The selection of appropriate LC and MS conditions is critical for achieving the desired sensitivity, selectivity, and chromatographic resolution.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte-specific (to be optimized) |
| This compound: Precursor Ion > Product Ion (to be optimized) | |
| Collision Energy | Analyte-specific (to be optimized) |
Method Validation
Rationale: Bioanalytical method validation is a regulatory requirement to ensure that the method is reliable and reproducible for its intended use.[8][9][10][11][12] The validation should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) or other relevant regulatory bodies.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term) |
Example Validation Data Summary
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 2.90 | 96.7 | 6.2 |
| Medium | 50 | 51.5 | 103.0 | 4.8 |
| High | 150 | 147.0 | 98.0 | 3.5 |
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of the piperidine analog in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Discussion
This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of piperidine analogs in a biological matrix, utilizing this compound as a stable isotope-labeled internal standard. The use of a SIL-IS is crucial for mitigating matrix effects and ensuring high accuracy and precision. The described protein precipitation method is simple and efficient, making it suitable for high-throughput analysis. The method should be fully validated according to regulatory guidelines before its implementation in a regulated environment.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Das, S., & T-C, S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. International Journal of Pharmaceutical Sciences and Research, 3(3), 676-690. [Link]
-
American Association for Clinical Chemistry. (2015). Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
The Pharma Innovation. (2019). Liquid chromatography-tandem mass spectrometry and its applications. [Link]
-
EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link]
-
Li, W., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]
-
Li, W., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 5. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. moh.gov.bw [moh.gov.bw]
- 11. fda.gov [fda.gov]
- 12. hhs.gov [hhs.gov]
1-Methyl-4-hydroxypiperidine-d4 in pharmacokinetic studies
The Role of 1-Methyl-4-hydroxypiperidine-d4 in Modern Pharmacokinetic Bioanalysis
Abstract
This technical guide provides a comprehensive overview of the application of this compound as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis in pharmacokinetic (PK) studies. We delve into the fundamental principles of isotope dilution mass spectrometry (IDMS) and present detailed, field-proven protocols for method development, sample preparation, and LC-MS/MS analysis. The causality behind experimental choices is explained to empower researchers to develop and validate robust bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to achieve the highest standards of accuracy and precision in pharmacokinetic assessments.
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, are the bedrock of drug development. The data generated—such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC)—are critical for regulatory decisions on safety and efficacy.[1] The accuracy of these parameters hinges entirely on the reliability of the bioanalytical method used to quantify the drug in complex biological matrices like plasma, serum, or urine.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[2] However, the analytical process is susceptible to variations from multiple sources, including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument drift.[3][4] To correct for this variability, an internal standard (IS) is incorporated into every sample. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[5][6] A SIL-IS is chemically identical to the analyte and thus co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[3] Because it is differentiated by mass, the mass spectrometer can measure the ratio of analyte to IS, providing a highly precise and accurate quantification that is independent of sample preparation inconsistencies.[][8]
Guiding Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive analytical technique that leverages the addition of a known quantity of an isotopically distinct form of the analyte (the "spike" or SIL-IS) to a sample.[][9] The SIL-IS and the native analyte are assumed to reach equilibrium within the sample matrix, ensuring they behave identically during subsequent processing steps.[9] The final measurement is the ratio of the mass spectrometric signal of the native analyte to that of the SIL-IS. This ratio is directly proportional to the concentration of the native analyte.
The primary advantage is that any analyte loss during sample preparation will be accompanied by a proportional loss of the SIL-IS, leaving the ratio unchanged and the final calculated concentration accurate.[9][10]
Physicochemical Properties & Analytical Parameters
A robust bioanalytical method begins with understanding the analyte and selecting appropriate instrumentation settings. 1-Methyl-4-hydroxypiperidine is a polar molecule, making it suitable for reverse-phase chromatography with aqueous mobile phases.
| Parameter | Value / Condition | Rationale & Expert Insight |
| Analyte | 1-Methyl-4-hydroxypiperidine | A common scaffold in pharmaceutical compounds. |
| Internal Standard | This compound | Deuteration provides a stable mass shift (+4 Da) without significantly altering physicochemical properties, ensuring co-elution.[6] |
| Formula | C₆H₉D₄NO | - |
| Appearance | Brown Reddish Liquid[11] | - |
| Solubility | Methanol, Dichloromethane[11] | Important for preparing stock solutions. Methanol is a common solvent in LC-MS applications. |
| LC Column | C18 (e.g., Atlantis C18, 100 mm x 3.9 mm, 5 µm)[12] | C18 columns provide excellent retention and peak shape for polar analytes when used with appropriate mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Methanol[12] | Methanol is a common organic modifier providing good elution strength for this class of compounds. |
| Ionization Mode | ESI, Positive | The tertiary amine in the piperidine ring is readily protonated, making ESI+ highly sensitive for detection. |
| MRM Transition (Analyte) | e.g., m/z 116.1 → 88.1 | Q1 (Precursor): Protonated molecule [M+H]⁺. Q3 (Product): A stable, high-abundance fragment ion resulting from collision-induced dissociation (CID). This transition is hypothetical and must be optimized empirically. |
| MRM Transition (IS) | e.g., m/z 120.1 → 92.1 | Q1 (Precursor): [M+D+H]⁺. The +4 Da mass shift is easily resolved from the analyte. Q3 (Product): The corresponding fragment ion, also shifted by +4 Da. |
Note: The exact m/z transitions are instrument-dependent and must be determined experimentally by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer.
Experimental Protocols
The following protocols provide a validated starting point for a pharmacokinetic study. All methods must be formally validated according to regulatory guidelines such as those from the FDA and EMA.[1][13][14][15][16]
4.1. Protocol: Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples for many small molecules. Its simplicity makes it ideal for high-throughput PK sample analysis.
Objective: To remove proteins from plasma samples, which would otherwise interfere with the LC-MS/MS analysis.
Materials:
-
Rat or human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
1-Methyl-4-hydroxypiperidine ("Analyte") stock solution (1 mg/mL in Methanol)
-
This compound ("IS") working solution (e.g., 50 ng/mL in 50:50 Methanol:Water)
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of >12,000 x g
Procedure:
-
Prepare Calibration Standards & QCs: Serially dilute the Analyte stock solution into blank plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High concentrations).
-
Sample Aliquoting: Pipette 50 µL of each standard, QC, or unknown study sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the IS working solution (50 ng/mL) to every tube (except blank matrix). This early addition is crucial to ensure the IS corrects for variability in all subsequent steps.[4]
-
Vortex: Briefly vortex each tube for 10 seconds to ensure homogeneity.
-
Protein Precipitation: Add 200 µL of ice-cold ACN to each tube. The 4:1 ratio of ACN to plasma is effective for precipitating the majority of proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial. Be careful not to disturb the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
4.2. Protocol: In Vivo Pharmacokinetic Study Design
This protocol outlines a basic single-dose PK study in rats. The principles are translatable to other species and more complex study designs (e.g., cassette dosing).[17]
Objective: To determine the plasma concentration-time profile of 1-Methyl-4-hydroxypiperidine following intravenous (IV) and oral (PO) administration.
Materials:
-
Sprague-Dawley rats (n=3 per group) with cannulated jugular veins for blood sampling.
-
Dosing formulation of 1-Methyl-4-hydroxypiperidine (e.g., dissolved in saline for IV, or in a vehicle like 0.5% methylcellulose for PO).
-
Syringes and gavage needles.
-
K₂EDTA-coated blood collection tubes.
Procedure:
-
Pre-study: Fast animals overnight (approx. 12 hours) with free access to water. Record the body weight of each animal for accurate dose calculation.
-
Dose Administration:
-
IV Group: Administer the drug via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the drug via oral gavage at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to clearly labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma samples using the LC-MS/MS method described in Protocol 4.1.
Data Analysis and Interpretation
Once the samples are analyzed, the peak area ratio of the analyte to the internal standard is used to construct a calibration curve. The concentration of the unknown samples is then interpolated from this curve. The resulting concentration-time data is plotted to visualize the pharmacokinetic profile.
Key PK Parameters Derived:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
These parameters are fundamental to understanding a drug's behavior and are used to inform dosing regimens for subsequent preclinical and clinical studies.[18]
Conclusion and Best Practices
The use of a stable isotope-labeled internal standard like this compound is not merely a recommendation but a cornerstone of modern, high-quality bioanalysis.[5] It is the most effective tool for mitigating the inherent variability of the LC-MS/MS workflow, ensuring that the pharmacokinetic data generated is accurate, precise, and defensible under regulatory scrutiny.[3] For any quantitative bioanalytical method, the early and consistent addition of a high-purity SIL-IS is the single most important step toward achieving reliable and reproducible results that can confidently guide drug development decisions.
References
-
Buhrman, D. L., et al. LC-MS-MS experiences with internal standards. Semantic Scholar. Available from: [Link]
-
van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Available from: [Link]
-
Kapron, B., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available from: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. Available from: [Link]
-
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]
-
Li, Y., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. Available from: [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). Isotope Dilution Mass Spectrometry. Available from: [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 42(4), 506-514. Available from: [Link]
-
Vanhaecke, F., et al. (2012). HPLC/ICP-MS in Combination with “Reverse” Online Isotope Dilution in Drug Metabolism Studies. Analytical Chemistry, 84(13), 5691-5698. Available from: [Link]
-
Wikipedia. Isotope dilution. Available from: [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312-7320. Available from: [Link]
-
Suneetha, A., & Raja, R. K. (2011). Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. ResearchGate. Available from: [Link]
-
Leal, B. G., et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Semantic Scholar. Available from: [Link]
-
Elmquist, W. F., & Sawchuk, R. J. (2012). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PMC - PubMed Central. Available from: [Link]
-
Tuntland, T., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 174. Available from: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. usbio.net [usbio.net]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Methyl-4-hydroxypiperidine-d4 for the Quantitative Analysis of Diphenidol in Forensic Toxicology
Application Note
Abstract
This technical guide details a robust and validated analytical method for the quantification of diphenidol (DPN) in biological matrices, a critical task in forensic toxicology investigations. Diphenidol, an antiemetic and antivertigo agent, has been implicated in cases of accidental poisoning and suicide, necessitating reliable methods for its detection and quantification in postmortem and clinical samples.[1][2][3] This application note describes the use of 1-Methyl-4-hydroxypiperidine-d4 as a stable isotope-labeled internal standard (SIL-IS) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and other sources of analytical variability.[4] This document provides a comprehensive protocol, including sample preparation, LC-MS/MS parameters, and method validation guidelines, designed for researchers, forensic toxicologists, and drug metabolism scientists.
Introduction: The Role of Internal Standards in Forensic Quantitative Analysis
In forensic toxicology, the accurate quantification of drugs and their metabolites in complex biological matrices like blood, urine, and tissue is paramount.[4] Analytical variability can arise from multiple stages of the workflow, including sample extraction, instrument drift, and ionization suppression or enhancement in the mass spectrometer source.[5] The use of an internal standard (IS) is a fundamental strategy to ensure accuracy and precision by compensating for these variations.[6][7]
An ideal internal standard should share physicochemical properties with the target analyte to ensure it behaves similarly throughout the analytical process.[8] Stable isotope-labeled internal standards (SIL-IS), where atoms like hydrogen are replaced with heavier isotopes such as deuterium, are considered the most effective choice for mass spectrometry-based quantification.[9] These standards are chemically identical to the analyte but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. Because they co-elute chromatographically and experience identical extraction and ionization efficiencies, they provide the most accurate correction for analytical variability.[3][9]
Diphenidol (DPN), chemically 1,1-diphenyl-4-(1-piperidinyl)-1-butanol, is a piperidine derivative used clinically for vertigo and nausea.[1][10] However, its availability has led to its use in intentional overdoses, with a growing number of lethal poisoning cases reported.[1][2] This necessitates sensitive and specific analytical methods for its determination in forensic casework. This compound is a suitable structural analog and deuterated compound for use as an internal standard in the quantification of piperidine-containing drugs like diphenidol and its potential metabolites.
Principle of Isotope Dilution Mass Spectrometry
The core of this application relies on the principle of isotope dilution. A known, fixed concentration of the deuterated internal standard (this compound) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The mass spectrometer measures the signal intensity (peak area) of both the analyte (Diphenidol) and the internal standard. The final concentration of the analyte is calculated based on the ratio of the analyte's peak area to the internal standard's peak area, plotted against a calibration curve.
Caption: Quantitative workflow using an internal standard.
Materials and Reagents
Chemicals and Standards
-
Analyte: Diphenidol (DPN) hydrochloride (certified reference material, >98% purity)
-
Internal Standard: this compound (CAS: 1189499-82-8)[11][12]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (reagent grade)
-
Deionized water (>18 MΩ·cm)
-
Drug-free human plasma/blood for calibration and controls
Equipment
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Calibrated pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
Diphenidol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diphenidol HCl and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Diphenidol Working Solutions: Prepare serial dilutions of the DPN stock solution with 50:50 methanol/water to create calibration standards and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
This protocol is adapted from established methods for diphenidol extraction from biological matrices.[1][13]
-
Aliquoting: To 100 µL of blank plasma, calibrator, QC, or unknown sample in a microcentrifuge tube, add 10 µL of the appropriate DPN working solution (or methanol for blank and IS-only samples).
-
Internal Standard Addition: Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The early addition of the IS is crucial to correct for variability during the subsequent steps.[6]
-
Precipitation: Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see section 3.3) and vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow.
LC-MS/MS Method Parameters
The following parameters are suggested starting points and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The specific m/z transitions for Diphenidol and this compound must be determined by infusing the pure standards into the mass spectrometer. The transitions provided below are theoretical and require experimental verification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diphenidol (Quantifier) | 310.2 | 152.1 | Optimized (e.g., 25) |
| Diphenidol (Qualifier) | 310.2 | 96.1 | Optimized (e.g., 35) |
| This compound | 120.2 | 76.1 | Optimized (e.g., 20) |
Method Validation
The analytical method must be validated according to established guidelines for forensic toxicology, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[14]
| Validation Parameter | Acceptance Criteria | Purpose |
| Calibration Model & Range | Linear or quadratic regression with r² > 0.99. Calibrators should be within ±20% of the target concentration (±25% for LLOQ). | To establish the relationship between the peak area ratio and concentration. The range should cover expected forensic concentrations.[1] |
| Accuracy (Bias) | Mean concentration within ±20% of the nominal value for at least three QC levels (Low, Mid, High). | To determine the closeness of the measured concentration to the true value. |
| Precision | Coefficient of variation (CV) ≤20% for intra-day and inter-day measurements at three QC levels. | To assess the repeatability and reproducibility of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve with accuracy and precision within ±25%. Signal-to-noise ratio > 10. | To define the lowest concentration that can be reliably quantified.[1] |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from multiple sources. | To ensure the method can differentiate the analyte from other endogenous or exogenous compounds. |
| Matrix Effect | Assess ionization suppression or enhancement. The CV of the IS-normalized matrix factor should be ≤15%. | To evaluate the influence of co-eluting matrix components on the ionization of the analyte. |
| Stability | Analyte concentration in QC samples should remain within ±20% of the nominal value under various storage conditions. | To determine the stability of the analyte in the biological matrix and processed samples (e.g., freeze-thaw, autosampler stability). |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Diphenidol in forensic toxicology samples using this compound as a stable isotope-labeled internal standard. The use of a deuterated analog ensures the highest level of accuracy and precision, which is critical for the defensibility of results in a forensic context. The described sample preparation protocol, coupled with a sensitive LC-MS/MS method, offers a reliable tool for toxicologists. Adherence to rigorous validation procedures is essential to demonstrate that the method is fit for its intended purpose.
References
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]
-
Chen, X., et al. (2021). Application of a Validated UPLC-MS-MS Method for the Determination of Diphenidol in Biological Samples in 15 Authentic Lethal Cases. Journal of Analytical Toxicology, 45(9), 976-984. Available from: [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
-
Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. Available from: [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
-
ResearchGate. Forensic Analysis of 9 Poisoning Death Cases Caused by Oral Administration of Diphenidol. Available from: [Link]
-
Liu, R. H., et al. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Journal of Forensic Sciences, 40(6), 983-9. Available from: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Available from: [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Yao, L., et al. (2024). Determination of Diphenidol in Mouse Plasma and Application to a Pharmacokinetic Study Using Uplc-Ms/Ms. Current Pharmaceutical Analysis, 20. Available from: [Link]
-
Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-70. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Available from: [Link]
-
PubChem. 1-Methyl-4-piperidinol. Available from: [Link]
-
PubChem. Diphenidol. Available from: [Link]
Sources
- 1. Application of a Validated UPLC-MS-MS Method for the Determination of Diphenidol in Biological Samples in 15 Authentic Lethal Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diphenidol poisoning in forensic practice: C | Medical Toxicology [medicaltoxic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diphenidol | C21H27NO | CID 3055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sample Preparation for the Quantification of 1-Methyl-4-hydroxypiperidine-d4 in Biological Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sample preparation of 1-Methyl-4-hydroxypiperidine-d4 for quantitative analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS). As the deuterated analogue of 1-Methyl-4-hydroxypiperidine, this compound is an ideal stable isotope-labeled internal standard (SIL-IS) crucial for correcting analytical variability in pharmacokinetic and bioanalytical studies.[1][2] We delve into three prevalent extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The narrative emphasizes the scientific rationale behind procedural choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most robust method for their specific analytical needs.
Introduction to this compound
1-Methyl-4-hydroxypiperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen and a hydroxyl group at the C4 position.[3][4] Its deuterated form, this compound (MW: 119.20 g/mol ), contains four deuterium atoms, making it an exemplary internal standard for mass spectrometry-based quantification.[5] In bioanalysis, the goal is to accurately measure the concentration of an analyte in a complex biological matrix like plasma or urine. The inherent complexity of these matrices can lead to variations in sample recovery and signal suppression or enhancement in the mass spectrometer (matrix effects).[6][7] A SIL-IS mitigates these issues. Because it is chemically identical to the analyte, it exhibits the same behavior during sample extraction and ionization, but its different mass allows it to be distinguished by the mass spectrometer.[2] Therefore, any loss or signal fluctuation affecting the analyte will proportionally affect the SIL-IS, allowing for a precise and accurate calculation of the analyte's concentration.
The selection of an appropriate sample preparation protocol is paramount. An effective protocol must efficiently remove matrix interferences such as proteins and phospholipids, which can compromise the analytical column and detector, while ensuring high, reproducible recovery of the analyte and internal standard.[8][9]
Foundational Principles: Physicochemical Properties and Extraction Strategy
The molecular structure of 1-Methyl-4-hydroxypiperidine dictates its behavior during extraction. Key properties include:
-
Polarity: The presence of the hydroxyl (-OH) group and the tertiary amine makes it a polar molecule, soluble in polar solvents like methanol and water.[10]
-
Basicity: The tertiary amine (pKa ≈ 9-10) is basic and will be protonated (positively charged) at acidic or neutral pH and neutral (uncharged) at a high pH.
This pH-dependent charge state is the cornerstone of designing selective LLE and SPE methods. By manipulating the pH of the sample, we can control the compound's charge and, consequently, its affinity for different solvents or sorbents.
Comparative Overview of Sample Preparation Techniques
Choosing the right sample preparation technique involves a trade-off between speed, selectivity, cost, and the required level of cleanliness.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and precipitation using an organic solvent.[8][11] | Partitioning of the analyte between two immiscible liquid phases based on polarity and pH.[12][13] | Selective retention of the analyte on a solid sorbent followed by elution.[14][15] |
| Selectivity | Low | Moderate to High | High to Very High |
| Throughput | High | Moderate | Moderate |
| Matrix Effect | High potential for residual phospholipids and other interferences.[9] | Moderate; depends on solvent choice and wash steps. | Low; provides the cleanest extracts. |
| Cost/Complexity | Low / Simple | Low / Moderate | High / Complex |
| Best For | Rapid screening, high-throughput analysis where some matrix effect is tolerable. | Assays requiring cleaner extracts than PPT without the cost of SPE. | Validated, regulated bioanalysis requiring maximum sensitivity and reproducibility. |
Detailed Experimental Protocols
The following protocols are designed for the extraction of this compound from biological fluids, primarily human plasma and urine, for LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT)
This method is the fastest and simplest, leveraging the principle that a high concentration of an organic solvent like acetonitrile or methanol will denature and precipitate the large protein molecules in plasma, leaving smaller molecules like our analyte in the supernatant.[11][16]
Causality: Acetonitrile is often preferred as it precipitates proteins more effectively than methanol. The vortexing step ensures intimate mixing for efficient precipitation. Centrifugation pellets the solid protein mass, allowing for the clear supernatant containing the analyte to be easily collected.
Step-by-Step Methodology:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add the working solution of this compound (as the internal standard).
-
Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is critical for effective protein removal.[9]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex briefly, then inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers superior cleanliness over PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[13] For a basic compound like 1-Methyl-4-hydroxypiperidine, we will adjust the pH to be basic (>10), which deprotonates the tertiary amine, making it neutral and more soluble in an organic solvent.
Causality: By adding a base (e.g., NaOH or NH4OH), we shift the equilibrium of the tertiary amine to its neutral, uncharged form. This significantly increases its affinity for a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.[12][17] The back-extraction step into an acidic aqueous solution is an optional but powerful cleanup step, further purifying the sample.
Step-by-Step Methodology:
-
Pipette 200 µL of the biological sample into a 2.0 mL microcentrifuge tube.
-
Add the working solution of this compound.
-
Add 50 µL of 1M NaOH or 2% Ammonium Hydroxide to raise the pH > 10.[18]
-
Add 1 mL of an appropriate organic solvent (e.g., MTBE).
-
Vortex or mechanically shake for 5-10 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the extract in 100 µL of the initial LC mobile phase.
-
Vortex briefly, then inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by using a solid sorbent to selectively bind the analyte of interest. For 1-Methyl-4-hydroxypiperidine, a strong cation exchange (SCX) sorbent is ideal.[14][19] The basic tertiary amine will be positively charged at acidic/neutral pH, allowing it to bind strongly to the negatively charged SCX sorbent.
Causality:
-
Conditioning: Wets the sorbent to ensure proper interaction with the aqueous sample.
-
Equilibration: Primes the sorbent with a buffer at the correct pH for analyte binding.
-
Loading: The sample is loaded at a pH where the analyte is charged (pH < 8), causing it to bind to the sorbent.
-
Washing: A weak organic solvent (e.g., methanol) or an acidic buffer washes away neutral and acidic interferences that are not strongly bound.
-
Elution: A basic solution (e.g., methanol with ammonium hydroxide) is used to neutralize the analyte's charge, breaking the ionic bond with the sorbent and eluting it from the cartridge.[18][19]
Step-by-Step Methodology (using a Strong Cation Exchange cartridge):
-
Pre-treat Sample: Dilute 200 µL of plasma or urine 1:1 with 2% phosphoric acid. Add the internal standard.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water, followed by 1 mL of 100 mM phosphate buffer (pH 6.0).[20] Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Pass 1 mL of 0.1M acetic acid to remove neutral and basic interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other organic-soluble interferences. Dry the sorbent under vacuum for 1-2 minutes.
-
Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to elute the analyte.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase for analysis.
Post-Preparation Analysis: Representative LC-MS/MS Parameters
While this note focuses on sample preparation, the ultimate goal is instrumental analysis. The prepared sample is typically analyzed using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21][22]
| Parameter | Typical Condition |
| LC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Analyte) | To be determined empirically (e.g., m/z 116.2 -> fragment) |
| MRM Transition (IS) | To be determined empirically (e.g., m/z 120.2 -> corresponding fragment) |
Note: Specific MRM transitions must be optimized by direct infusion of the analyte and internal standard solutions. The precursor ion will be the protonated molecule [M+H]+.[21]
Conclusion
The successful quantification of this compound and its non-deuterated analogue in biological matrices is critically dependent on the sample preparation protocol. For high-throughput screening, Protein Precipitation offers unmatched speed. For a balance of cleanliness and simplicity, Liquid-Liquid Extraction is a robust choice. For assays demanding the highest level of sensitivity, selectivity, and regulatory compliance, Solid-Phase Extraction is the gold standard.[21] By understanding the chemical principles behind each technique, researchers can confidently adapt these protocols to achieve accurate and reproducible results in their drug development and research endeavors.
References
-
Gallien, S., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. Available at: [Link]
-
Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis. Available at: [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Phenomenex. Available at: [Link]
-
Al-Sari, A., et al. (2020). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites. Available at: [Link]
-
Li, M., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]
-
Dunn, W.B., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. Available at: [Link]
-
Pinto, E., et al. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules. Available at: [Link]
-
Agilent Technologies. Bioanalytical Sample Preparation. Agilent Technologies. Available at: [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]
-
Abdel-Rehim, M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez. Available at: [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available at: [Link]
-
MP Biomedicals. This compound. MP Biomedicals. Available at: [Link]
-
UCT, Inc. SOLID PHASE EXTRACTION APPLICATIONS MANUAL. UCT, Inc. Available at: [Link]
-
Pardasani, P., et al. (2010). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography B. Available at: [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available at: [Link]
-
Kamal, A., et al. (2021). Current development of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Shimadzu Scientific Instruments. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
-
NIST. 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Available at: [Link]
-
Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. Available at: [Link]
-
GlobalChem. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. GlobalChem. Available at: [Link]
-
Wang, L., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. reddit.com [reddit.com]
- 3. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 4. innospk.com [innospk.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. usbio.net [usbio.net]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Protein Precipitation Methods for Proteomics [biosyn.com]
- 17. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. ntk-kemi.com [ntk-kemi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. alternative-therapies.com [alternative-therapies.com]
Application Note: High-Sensitivity Quantification of 1-Methyl-4-hydroxypiperidine-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantification of 1-Methyl-4-hydroxypiperidine-d4, a deuterated internal standard, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The described methodology provides the foundational parameters for establishing a validated bioanalytical assay suitable for pharmacokinetic, drug metabolism, and toxicological studies. The scientific rationale for the selection of MRM transitions and chromatographic conditions is discussed in detail to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability.[1] this compound serves as an ideal SIL-IS for the quantification of the non-labeled analyte, 1-Methyl-4-hydroxypiperidine. The piperidine moiety is a prevalent scaffold in numerous pharmaceutical compounds, making the accurate quantification of its metabolites, such as 1-Methyl-4-hydroxypiperidine, critical in drug development.[2] The co-elution of the deuterated standard with the analyte allows for effective compensation for matrix effects, variations in sample preparation recovery, and instrument response, thereby ensuring high accuracy and precision of the analytical method.[1]
Chemical Properties and Mass Spectrometric Behavior
A thorough understanding of the analyte's chemical properties is fundamental to developing a selective and sensitive LC-MS/MS method.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| 1-Methyl-4-hydroxypiperidine | C₆H₁₃NO | 115.17 | 116.2 |
| This compound | C₆H₉D₄NO | 119.20 | 120.2 |
Table 1: Chemical and Mass Spectrometric Properties of 1-Methyl-4-hydroxypiperidine and its d4-labeled internal standard.
The basic nitrogen atom in the piperidine ring is readily protonated in the positive ion electrospray ionization (ESI) source, leading to the formation of the protonated molecule [M+H]⁺, which serves as the precursor ion for MRM analysis.
Development of MRM Transitions: A Mechanistic Approach
The selectivity of an MRM assay is contingent on the specific fragmentation of the precursor ion into unique product ions. The fragmentation of 1-Methyl-4-hydroxypiperidine is primarily dictated by the hydroxyl and N-methyl functionalities.
Predicted Fragmentation Pathways
Collision-induced dissociation (CID) of the protonated 1-Methyl-4-hydroxypiperidine is expected to follow two main pathways:
-
Neutral Loss of Water: The hydroxyl group can be readily eliminated as a neutral water molecule (H₂O), a common fragmentation pathway for alcohols.[3][4]
-
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the protonated nitrogen is a characteristic fragmentation for N-alkylated amines, leading to the formation of a stable iminium ion.[5][6]
Caption: Predicted fragmentation pathways for 1-Methyl-4-hydroxypiperidine and its d4-analog.
Proposed MRM Transitions
Based on the predicted fragmentation, the following MRM transitions are proposed for method development. The most intense and specific product ions should be selected as the primary (quantifier) and secondary (qualifier) transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 1-Methyl-4-hydroxypiperidine | 116.2 | 98.2 | Quantifier |
| 116.2 | 71.1 | Qualifier | |
| This compound | 120.2 | 102.2 | Quantifier |
| 120.2 | 75.1 | Qualifier |
Table 2: Proposed MRM Transitions for 1-Methyl-4-hydroxypiperidine and its d4-labeled internal standard.
Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for the development of a quantitative assay. Optimization of these parameters is essential for achieving the desired performance characteristics.
Materials and Reagents
-
1-Methyl-4-hydroxypiperidine (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Standard Solution Preparation
-
Prepare individual stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution by diluting the internal standard stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
-
Prepare calibration standards by spiking the appropriate volume of the analyte working solutions into blank matrix (e.g., plasma, urine) and adding a fixed volume of the working internal standard solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the working internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: A typical protein precipitation workflow for plasma samples.
LC-MS/MS Parameters
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) or HILIC for enhanced retention of polar compounds |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate. |
Mass Spectrometry:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Collision Energy Optimization
The collision energy (CE) is a critical parameter that directly influences the abundance of product ions. Optimal CE values are instrument-dependent and must be determined empirically.
Protocol for CE Optimization:
-
Infuse a standard solution of the analyte and internal standard directly into the mass spectrometer.
-
Perform a product ion scan to confirm the presence of the proposed product ions.
-
For each MRM transition, ramp the collision energy over a range (e.g., 5-40 eV) and monitor the intensity of the product ion.
-
The CE value that yields the highest and most stable signal for each transition should be selected for the final analytical method.
Data Analysis and System Suitability
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
System Suitability: Before analyzing samples, inject a mid-level calibration standard multiple times to ensure the system is performing adequately (e.g., peak area reproducibility, retention time stability).
Conclusion
This application note provides a comprehensive framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The proposed MRM transitions, based on predictable fragmentation pathways, and the detailed experimental protocol serve as a robust starting point for method validation and implementation in a regulated bioanalytical environment. The principles and procedures outlined herein are applicable to a wide range of piperidine-containing compounds, underscoring the versatility of this analytical approach in modern drug development.
References
- Li, W., & Cohen, L. H. (2003). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Ma, S., et al. (2008). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Planta Medica, 74(03), P_139.
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
- Pócsfalvi, G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1675-1684.
- Freitas, L. A. S., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 15(4), 584-591.
Sources
- 1. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Mastering Precision: A Guide to Optimizing 1-Methyl-4-hydroxypiperidine-d4 Concentration in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the pursuit of accuracy and precision is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable method development. This guide provides an in-depth exploration of 1-Methyl-4-hydroxypiperidine-d4, a deuterated analog of its parent molecule, and outlines a systematic approach to determining its optimal concentration for achieving the highest standards of scientific integrity in your analytical workflows.
The Rationale for a Deuterated Internal Standard: Beyond Simple Correction
In quantitative LC-MS, an internal standard is introduced at a constant concentration to all samples, including calibrators and quality controls, at an early stage of sample preparation.[1][2] Its primary role is to normalize for variations that can occur throughout the analytical process, from sample extraction to instrument response.[3][4] These variations can stem from multiple sources, including:
-
Sample Preparation Inconsistencies: Variable recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]
-
Matrix Effects: Co-eluting endogenous components in biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6][7]
-
Instrumental Drift: Fluctuations in injection volume or mass spectrometer sensitivity over the course of an analytical run.[5]
A deuterated internal standard like this compound is the gold standard for mitigating these issues.[8] Because it is chemically identical to the analyte of interest, with the only difference being the substitution of four hydrogen atoms with deuterium, it exhibits nearly identical physicochemical properties.[9] This ensures that it co-elutes with the analyte and is affected by matrix effects and ionization suppression in the same manner.[10] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively canceled out, leading to highly accurate and precise results.[11]
Determining the Optimal Concentration: A Multifaceted Approach
The "optimal" concentration of this compound is not a single, universal value. Instead, it is dependent on several factors specific to your assay, including the expected concentration range of the analyte, the sensitivity of the mass spectrometer, and the nature of the biological matrix. The goal is to select a concentration that provides a stable and reproducible signal without interfering with the quantification of the analyte, particularly at the lower limit of quantification (LLOQ).
A common starting point for the internal standard concentration is the geometric mean of the calibration curve range.[8] A general "rule of thumb" is to aim for a concentration that yields a signal that is approximately 50% of the signal of the highest calibration standard.[12]
Key Considerations for Concentration Selection:
-
Analyte Concentration Range: The internal standard concentration should be chosen to provide a consistent response across the entire calibration curve range of the analyte.[13]
-
Mass Spectrometer Sensitivity: The concentration should be high enough to produce a robust and reproducible signal, well above the instrument's limit of detection.
-
Potential for Crosstalk: It is crucial to ensure that the this compound raw material does not contain a significant amount of the unlabeled analyte, which could interfere with the measurement of the analyte, especially at the LLOQ. The response of the internal standard in blank samples should not exceed 5% of the response of the analyte at the LLOQ.[8]
-
Ion Suppression/Enhancement: While the deuterated internal standard is designed to track and correct for these effects, an excessively high concentration could potentially contribute to ion suppression of the analyte.[14]
Experimental Protocols for Optimization
The following protocols outline a systematic approach to determining and validating the optimal concentration of this compound for your specific bioanalytical method. These protocols are designed to be self-validating, ensuring the trustworthiness and scientific integrity of your results.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the initial preparation of this compound solutions.
1. Materials:
- This compound (certified reference material)
- Methanol (HPLC or LC-MS grade)
- Volumetric flasks (Class A)
- Calibrated pipettes
2. Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound. b. Quantitatively transfer the weighed material to a 10 mL volumetric flask. c. Dissolve the material in a small amount of methanol and then dilute to the mark with methanol. d. Mix thoroughly by inversion. This is the Internal Standard Stock Solution . e. Store the stock solution at an appropriate temperature (e.g., -20°C) and protect from light.
3. Working Solution Preparation (e.g., 1 µg/mL): a. Allow the Internal Standard Stock Solution to equilibrate to room temperature. b. Pipette 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask. c. Dilute to the mark with methanol. d. Mix thoroughly. This is the Internal Standard Working Solution . e. Prepare fresh working solutions as needed or based on established stability data.
Protocol 2: Evaluation of Internal Standard Concentration
This protocol describes the experiment to evaluate different concentrations of the internal standard.
1. Materials:
- Internal Standard Working Solution (from Protocol 1)
- Blank biological matrix (e.g., human plasma, urine)
- Analyte stock and working solutions
- Reagents for sample preparation (e.g., protein precipitation solvent)
- LC-MS/MS system
2. Experimental Design: a. Prepare a series of internal standard spiking solutions at different concentrations (e.g., 10 ng/mL, 25 ng/mL, 50 ng/mL, 100 ng/mL) by diluting the Internal Standard Working Solution. b. Prepare three sets of samples for each concentration being evaluated:
- Set 1: Blank Matrix: Blank biological matrix to assess for interferences.
- Set 2: LLOQ Samples: Blank matrix spiked with the analyte at the target LLOQ concentration.
- Set 3: ULOQ Samples: Blank matrix spiked with the analyte at the target upper limit of quantification (ULOQ) concentration. c. To each sample, add a fixed volume of the respective internal standard spiking solution. d. Process the samples using your established sample preparation method (e.g., protein precipitation). e. Analyze the processed samples by LC-MS/MS.
3. Data Analysis and Selection Criteria: a. Signal Intensity: The chosen concentration should provide a peak area for this compound that is sufficiently high for reproducible integration but not so high that it causes detector saturation. b. Peak Shape: The chromatographic peak for the internal standard should be symmetrical and free of splitting or tailing. c. Response Variability: The coefficient of variation (%CV) of the internal standard peak area across replicate injections of the LLOQ and ULOQ samples should be low (typically <15%). d. Analyte/IS Area Ratio: The ratio of the analyte peak area to the internal standard peak area should be consistent and reproducible at both the LLOQ and ULOQ levels.
Data Presentation: Example Evaluation of Internal Standard Concentrations
| IS Concentration | Mean IS Peak Area (n=6) | %CV of IS Peak Area | Mean Analyte/IS Ratio at LLOQ | %CV of Analyte/IS Ratio at LLOQ |
| 10 ng/mL | 50,000 | 12.5 | 0.05 | 14.2 |
| 25 ng/mL | 150,000 | 8.2 | 0.02 | 7.5 |
| 50 ng/mL | 350,000 | 4.5 | 0.01 | 4.1 |
| 100 ng/mL | 800,000 | 3.8 | 0.005 | 3.9 |
In this example, 50 ng/mL is chosen as the optimal concentration as it provides a good balance of signal intensity and low variability in the analyte/IS ratio at the LLOQ.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: Workflow for sample preparation and analysis.
Caption: Decision-making process for concentration optimization.
Conclusion: Ensuring Trustworthiness Through a Self-Validating System
The selection of an optimal concentration for this compound is a critical step in the development of a robust and reliable bioanalytical method. By following a systematic and evidence-based approach, researchers can ensure the scientific integrity of their data. The protocols and decision-making frameworks presented in this guide are designed to be self-validating, providing a clear rationale for experimental choices and leading to trustworthy results that meet the rigorous standards of drug development and scientific research. The principles outlined here, grounded in authoritative guidelines from regulatory bodies such as the FDA, will empower you to master the precision required for high-quality quantitative bioanalysis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]
-
Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
Chromedia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
-
Taylor & Francis Online. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
Chromatography Online. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
International Journal of Scientific Research. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
ResearchGate. (2020). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?[Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. myadlm.org [myadlm.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 1-Methyl-4-hydroxypiperidine-d4 in Metabolite Identification
Introduction: The Critical Role of Stable Isotope Labeling in Metabolomics
Metabolomics, the comprehensive study of small molecules within a biological system, is fundamental to understanding the intricate network of metabolic pathways.[1] A significant challenge in this field, particularly in drug development, is the accurate identification and quantification of metabolites.[1][2] Stable isotope labeling (SIL) has emerged as a powerful technique to address this challenge.[2][3] By introducing atoms with heavier isotopes (such as deuterium, 2H or D) into a molecule, researchers can create an internal standard that is chemically identical to the analyte of interest but distinguishable by its mass.[4][5] This approach is invaluable for liquid chromatography-mass spectrometry (LC-MS) based analyses, as it allows for the correction of variations that can occur during sample preparation, chromatography, and ionization.[4][6][7]
1-Methyl-4-hydroxypiperidine-d4 is a deuterated analog of 1-methyl-4-hydroxypiperidine. The piperidine ring is a common structural motif in many pharmaceuticals.[8][9][10] Consequently, understanding the metabolism of this core structure is crucial. 1-Methyl-4-hydroxypiperidine can be considered a potential metabolite or a structural component of various drug candidates. The use of its deuterated form, this compound, as an internal standard provides a robust method for the precise quantification of its unlabeled counterpart in complex biological matrices. This is essential for elucidating metabolic pathways and assessing the pharmacokinetic profiles of new chemical entities.[11]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1189499-82-8 | [12][13][14][15] |
| Molecular Formula | C6H9D4NO | [12][14] |
| Molecular Weight | 119.2 g/mol | [12][13][14] |
| Appearance | Brown Reddish Liquid | [13] |
| Storage | 2-8°C Refrigerator | [13] |
Note: The properties of the non-deuterated form, 1-Methyl-4-hydroxypiperidine (CAS: 106-52-5), include a molecular formula of C6H13NO and a molecular weight of 115.1735 g/mol .[16]
Principle of Metabolite Identification using a Deuterated Internal Standard
The core principle behind using a deuterated internal standard like this compound is to provide a reliable reference compound that behaves identically to the analyte (the non-deuterated form) throughout the analytical process.[5] Since the deuterated standard has a slightly higher mass, it can be distinguished from the analyte by the mass spectrometer.[4] This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal, which remains constant even if sample loss or ion suppression occurs.[4][17]
Advantages of Using this compound:
-
Improved Accuracy and Precision : By compensating for variations in sample handling and instrument performance, deuterated internal standards significantly enhance the reliability of quantitative results.[4][17]
-
Correction for Matrix Effects : Biological samples are complex matrices that can interfere with the ionization of the analyte. A co-eluting deuterated standard experiences the same matrix effects, allowing for effective normalization.[4]
-
Enhanced Confidence in Metabolite Identification : The presence of a known deuterated standard helps to confirm the retention time and fragmentation pattern of the corresponding unlabeled metabolite.[1][2]
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for identifying and quantifying metabolites using this compound as an internal standard.
Caption: Experimental workflow for metabolite identification.
Detailed Protocols
Protocol 1: In Vitro Metabolism Study using Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure for assessing the metabolic stability of a parent drug that may produce 1-methyl-4-hydroxypiperidine as a metabolite.
1. Preparation of Reagents:
-
Parent Drug Stock Solution: Prepare a 10 mM stock solution of the parent drug in a suitable organic solvent (e.g., DMSO, Methanol).
-
This compound (Internal Standard) Stock Solution: Prepare a 1 mg/mL stock solution in methanol. Further dilute to a working concentration (e.g., 100 ng/mL) in acetonitrile.
-
Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
2. Incubation Procedure:
-
In a microcentrifuge tube, combine the parent drug stock solution with the HLM suspension to achieve a final parent drug concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the this compound internal standard.[11]
-
Vortex the samples and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions (MRM) for both the unlabeled 1-methyl-4-hydroxypiperidine and the deuterated internal standard.
Example Mass Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methyl-4-hydroxypiperidine | 116.1 | 72.1 |
| This compound | 120.1 | 76.1 |
Note: These are hypothetical transitions and should be optimized empirically.
Protocol 2: Sample Preparation from Plasma
This protocol describes the extraction of metabolites from a plasma sample.
1. Sample Thawing:
-
Thaw plasma samples on ice.
2. Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
3. Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or well in a 96-well plate.
4. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC method.
-
Vortex briefly and centrifuge again to remove any particulate matter.
5. Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis as described in Protocol 1.
Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis will be chromatograms showing the peaks for the analyte and the internal standard.
Caption: Data analysis workflow for metabolite quantification.
By plotting the peak area ratio against the concentration of known standards, a calibration curve can be generated. This curve is then used to determine the concentration of the metabolite in the unknown samples. The identification of the metabolite is confirmed by comparing its retention time and fragmentation pattern with that of an authentic standard.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the accurate and precise quantification of its unlabeled counterpart in complex biological matrices. The protocols and principles outlined in these application notes provide a solid foundation for the successful implementation of this methodology in metabolite identification studies, ultimately contributing to a better understanding of the metabolic fate of new drug candidates.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- Taylor & Francis Online. (n.d.).
- AptoChem. (n.d.).
- ScienceDirect. (n.d.).
- Frontiers. (n.d.).
- PubMed. (1986).
- Current Drug Metabolism. (2012).
- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- PubMed. (2020).
- Toronto Research Chemicals. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Clinivex. (n.d.). CAS 1189499-82-8 | this compound Supplier.
- ChemicalBook. (n.d.). 1-Methyl-4-hydroxypiperidine CAS#: 1189499-82-8.
- ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- AChemBlock. (n.d.).
- PubMed. (n.d.). Interaction between a hydroxypiperidine analogue of 4-(2-benzhydryloxy-ethyl)-1-(4-fluorobenzyl)piperidine and Aspartate 68 in the human dopamine transporter.
- BOC Sciences. (n.d.).
- NIST. (n.d.). 4-Hydroxy-N-methylpiperidine.
- Google Patents. (n.d.).
- BenchChem. (2025).
- PubMed. (n.d.). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo.
- Thermo Fisher Scientific. (n.d.).
- NIH. (2025). Role of Metabolites in Drug-Drug Interactions.
- NIH. (2018). Drug metabolism in drug discovery and development.
- BenchChem. (n.d.).
- NIH. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- ACS Publications. (2025).
- PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
- 10. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. usbio.net [usbio.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. scbt.com [scbt.com]
- 15. clinivex.com [clinivex.com]
- 16. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 17. texilajournal.com [texilajournal.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Exchange of 1-Methyl-4-hydroxypiperidine-d4 in Solution
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on minimizing the isotopic exchange of 1-Methyl-4-hydroxypiperidine-d4 in solution. This deuterated compound is a valuable tool in various analytical and metabolic studies; however, maintaining its isotopic purity is critical for data integrity.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Understanding the Challenge: Isotopic Exchange in this compound
This compound contains deuterium atoms that can be categorized into two types: those bonded to carbon and the one on the hydroxyl (-OH) group. The deuterium on the hydroxyl group is a "labile" or "exchangeable" proton.[1] This means it can readily exchange with protons (hydrogen atoms) from the surrounding solvent or other molecules in the solution, a process known as hydrogen-deuterium (H/D) exchange or back-exchange.[2][3] This exchange can compromise the isotopic purity of your standard, potentially leading to inaccurate analytical results.[3]
The primary focus of this guide is to minimize the exchange of the deuterium on the hydroxyl group, as the carbon-bound deuteriums are generally stable under typical experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the handling and use of this compound in solution.
Q1: What are the primary factors that influence the rate of H/D back-exchange for the hydroxyl deuterium?
A1: Several key experimental parameters significantly influence the rate of H/D back-exchange:
-
pH: The exchange rate is catalyzed by both acids and bases.[4][5] The rate of exchange for hydroxyl protons is generally minimized in a neutral to slightly acidic pH range. Extreme pH values (highly acidic or highly basic) will accelerate the exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[4][6]
-
Solvent Composition: The presence of protic solvents (solvents with exchangeable protons, like water or methanol) is the primary driver of back-exchange.[2] The concentration of these protic species directly impacts the equilibrium of the exchange reaction.
-
Exposure Time: The longer the deuterated compound is in a protic solvent, the greater the extent of back-exchange will be.[3]
Q2: I'm observing a decrease in the isotopic purity of my this compound standard after preparing my samples. What could be the cause and how can I fix it?
A2: This is a classic sign of H/D back-exchange. Here’s a systematic approach to troubleshoot and mitigate this issue:
Possible Cause 1: Inappropriate Solvent Choice
-
Explanation: Using protic solvents like water (H₂O), methanol (CH₃OH), or ethanol (C₂H₅OH) will inevitably lead to the exchange of the hydroxyl deuterium with a proton from the solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use aprotic solvents for sample preparation and storage. Suitable aprotic solvents for 1-Methyl-4-hydroxypiperidine include dichloromethane, and ethyl acetate.[7] Deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are also excellent choices to maintain isotopic purity.[8][9]
-
Minimize Protic Solvent Content: If a protic solvent is unavoidable (e.g., for solubility reasons or in biological matrices), minimize its concentration and the sample's exposure time to it.
-
Possible Cause 2: Suboptimal pH of the Solution
-
Explanation: If your sample matrix or buffer is at a high or low pH, it will catalyze the back-exchange.
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of all your solutions.
-
pH Adjustment: If possible, adjust the pH to a range of 5-7 to minimize the exchange rate.[3]
-
Possible Cause 3: Elevated Temperature During Sample Handling
-
Explanation: Performing sample preparation at room temperature for extended periods can accelerate back-exchange.
-
Troubleshooting Steps:
-
Work on Ice: Perform all sample preparation steps at a lower temperature, for example, by working on an ice bath.[3]
-
Refrigerated Storage: Store samples at 2-8°C if they are to be analyzed shortly after preparation. For long-term storage, freezing (-20°C or -80°C) is recommended.
-
Q3: How can I accurately monitor the isotopic purity of my this compound solutions over time?
A3: Regular monitoring of isotopic purity is crucial for data quality. The two most common and effective analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11][12]
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Principle: In a ¹H-NMR spectrum, deuterium is "silent".[1] When the deuterium on the hydroxyl group exchanges with a proton, a signal for the -OH proton will appear.[1] The integration of this signal relative to other non-exchangeable protons on the molecule can be used to quantify the extent of back-exchange.
-
Advantage: Provides precise information about the location of the exchange.[12]
-
-
Mass Spectrometry (MS):
-
Principle: MS separates ions based on their mass-to-charge ratio.[11] Back-exchange of a deuterium for a proton will result in a decrease in the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving and quantifying these different isotopologues (molecules that differ only in their isotopic composition).[11][13][14]
-
Advantage: Highly sensitive, requires very little sample, and is rapid.[13][14]
-
Q4: What are the best practices for storing solutions of this compound?
A4: Proper storage is critical to preserving isotopic integrity.
-
Solvent: Store the compound in a high-purity aprotic or deuterated solvent.
-
Container: Use tightly sealed containers to prevent the ingress of atmospheric moisture.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[15]
-
Temperature: Store at low temperatures (refrigerated or frozen) to minimize exchange rates.
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange Using LC-MS
This protocol is designed to determine the extent of deuterium back-exchange of this compound in your specific sample matrix and experimental conditions.[3]
Materials:
-
This compound
-
Blank sample matrix (e.g., plasma, buffer)
-
Aprotic solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Control): Prepare a solution of this compound in the aprotic solvent at the final concentration used in your assay.
-
Set B (Experimental): Spike the blank sample matrix with this compound to the same final concentration as Set A and process it through your entire sample preparation workflow.
-
-
LC-MS/MS Analysis: Analyze both sets of samples. Monitor the mass transitions for both the deuterated (d4) and the partially back-exchanged (d3, d2, etc.) forms of the analyte.
-
Data Analysis: Compare the peak areas of the back-exchanged species in Set B to those in Set A.
Expected Results:
A significant increase in the peak area of the back-exchanged forms in Set B compared to Set A indicates that deuterium back-exchange is occurring under your experimental conditions.
Protocol 2: Minimizing Back-Exchange During Sample Preparation
This protocol outlines steps to minimize back-exchange during your experimental workflow.
-
Pre-chill: Pre-chill all solvents, buffers, tubes, and pipette tips to 0-4°C.
-
Work Quickly and Cold: Perform all sample preparation steps on an ice bath to keep the samples cold. Minimize the time the sample is in a protic environment.
-
pH Control: Ensure all aqueous solutions are buffered to a pH between 5 and 7.
-
Immediate Analysis: Analyze the samples as soon as possible after preparation. If immediate analysis is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.
Data Summary Table
| Parameter | Recommendation for Minimizing Back-Exchange | Rationale |
| Solvent | Use aprotic (e.g., acetonitrile, dichloromethane) or deuterated solvents (e.g., D₂O, CD₃OD). | Protic solvents are the source of protons for back-exchange.[2] |
| pH | Maintain a pH range of 5-7. | Acid and base catalysis of H/D exchange is minimized in this range.[3][4] |
| Temperature | Perform sample preparation at 0-4°C (on ice). | Lower temperatures decrease the rate of the exchange reaction.[4] |
| Exposure Time | Minimize the duration of contact with protic solvents. | Back-exchange is a time-dependent process.[3] |
| Storage | Store in tightly sealed containers at low temperatures (-20°C or below), preferably under an inert atmosphere. | Prevents contamination with atmospheric moisture and slows the exchange rate.[15] |
Visualizing the Isotopic Exchange Process
Workflow for Assessing and Minimizing Back-Exchange
References
- Analytical Methods. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.
- PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- BenchChem. (n.d.). Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards.
- (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- BenchChem. (n.d.). Preventing back-exchange of deuterium in Cymoxanil-d3.
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
- UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews.
- (n.d.). 016942 this compound CAS: 1189499-82-8.
Sources
- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usbio.net [usbio.net]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. myuchem.com [myuchem.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. isotope.com [isotope.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labinsights.nl [labinsights.nl]
Technical Support Center: Addressing Matrix Effects with 1-Methyl-4-hydroxypiperidine-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for effectively utilizing 1-Methyl-4-hydroxypiperidine-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, with a focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Introduction to Matrix Effects in Bioanalysis
In LC-MS/MS, the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the biological sample.[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[3][4]
Biological matrices such as plasma, serum, urine, and tissue homogenates are complex mixtures containing a high abundance of endogenous compounds like phospholipids, proteins, salts, and metabolites.[5][6] When these components are not sufficiently removed during sample preparation, they can interfere with the ionization process in the mass spectrometer's source, typically an electrospray ionization (ESI) source.[4][7] ESI is particularly susceptible to these effects.[4]
This compound is a deuterated form of 1-Methyl-4-hydroxypiperidine. As a SIL-IS, it is designed to mimic the analytical behavior of the unlabeled analyte. Ideally, it co-elutes chromatographically and experiences the same degree of matrix effect.[1] By calculating the ratio of the analyte's response to the IS's response, variability introduced by matrix effects can be normalized, leading to more reliable quantification.[8] However, even with a SIL-IS, challenges can arise. This guide will address those specific issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor reproducibility and accuracy in my assay despite using this compound as an internal standard. What could be the cause?
A1: This is a classic sign of differential matrix effects, where the analyte and the internal standard are not being affected by the matrix in the same way. A primary reason for this is a slight chromatographic separation between the analyte and its deuterated internal standard.[8][9] The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, potentially leading to a small shift in retention time.[9] If the analyte and this compound elute into regions of the chromatogram with varying degrees of ion suppression or enhancement, the ratio of their signals will not be constant, leading to inaccurate and imprecise results.[1][10] It's a common misconception that deuterated internal standards automatically correct for all matrix effects.[9][10]
Q2: My this compound signal is inconsistent across different samples from the same study. Why is this happening?
A2: Inconsistent internal standard response is a strong indicator of significant and variable matrix effects between individual samples.[3] The composition of a biological matrix can differ from one subject to another, and even within the same subject over time.[3] If your sample preparation method is not robust enough to remove the interfering components, each sample will present a unique matrix environment to the ion source. This variability can lead to differing degrees of ion suppression or enhancement for this compound, resulting in fluctuating signal intensity.
Q3: What are the primary sources of matrix effects in plasma and serum samples?
A3: In plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression in ESI.[11][12][13] These molecules are abundant in biological membranes and can co-extract with analytes during sample preparation.[12] Other significant sources include proteins, salts, and metabolites of co-administered drugs.[6]
Q4: Can I use a non-deuterated analogue as an internal standard instead of this compound?
A4: While analogue internal standards are used, they are generally less ideal than a SIL-IS.[6] Analogues have different chemical structures and are more likely to exhibit different chromatographic behavior and ionization efficiencies compared to the analyte. This makes them less effective at compensating for matrix effects. Whenever possible, a stable isotope-labeled internal standard like this compound is the preferred choice for quantitative bioanalysis by LC-MS/MS.[5]
Troubleshooting Guides
Issue 1: Diagnosing and Quantifying Matrix Effects
Before you can solve a matrix effect problem, you must first confirm its presence and understand its magnitude.
Underlying Cause: The co-elution of endogenous matrix components with your analyte and internal standard interferes with their ionization in the mass spectrometer's source.[4]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape with 1-Methyl-4-hydroxypiperidine-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor peak shape when analyzing 1-Methyl-4-hydroxypiperidine-d4 and related polar, basic compounds using High-Performance Liquid Chromatography (HPLC).
I. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing with this compound in reversed-phase HPLC?
A1: The primary cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1] Specifically, the positively charged amine group on the piperidine ring interacts with negatively charged residual silanol groups (Si-O-) on the silica-based column packing material.[2][3][4] This interaction, a form of ion exchange, leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or asymmetric peak.[4][5]
Q2: My peak shape is good for the non-deuterated standard but poor for this compound. Why?
A2: While deuterated and non-deuterated analogs are chemically similar, they can exhibit slight differences in chromatographic behavior. Deuterium has weaker bonding forces than hydrogen, which can lead to differences in interaction with the stationary phase.[6] This can sometimes result in slightly different retention times and peak shapes. However, a significant degradation in peak shape for the deuterated standard is more likely due to the issues described in A1, which may be more pronounced under your specific analytical conditions.
Q3: Can the mobile phase pH affect the peak shape of my analyte?
A3: Absolutely. The pH of the mobile phase is a critical factor.[7][8] For a basic compound like this compound, a mobile phase pH near its pKa will result in a mixed population of ionized and non-ionized forms, leading to peak broadening or splitting.[2] It's crucial to operate at a pH that is at least one to two units away from the analyte's pKa to ensure a single, stable ionic form.[9][10]
Q4: What is an acceptable peak tailing factor?
A4: An ideal peak has a tailing factor (Tf) of 1.0, indicating perfect symmetry. In practice, a tailing factor of less than 1.5 is generally considered acceptable for most applications. However, specific methods may have stricter requirements.
Q5: Could my HPLC system be the cause of the poor peak shape?
A5: Yes, extra-column effects can contribute to peak tailing and broadening.[11] This can include issues like excessive tubing length or diameter between the column and detector, poorly made connections, or a void in the column.[2][3]
II. In-Depth Troubleshooting Guides
A. Diagnosing the Problem: A Logic-Based Approach
Before making adjustments to your method, it's important to systematically diagnose the potential cause of the poor peak shape.
Caption: A troubleshooting decision tree for diagnosing poor peak shape.
B. Chemical Solutions: Optimizing Mobile Phase and Column Selection
If you've determined the issue is likely chemical in nature, the following steps can help improve your peak shape.
1. Mobile Phase pH Adjustment
The most effective way to mitigate secondary silanol interactions is to control the ionization of both the analyte and the stationary phase.
-
Low pH Approach: By lowering the mobile phase pH to between 2.5 and 3.5, the residual silanol groups on the silica surface become fully protonated (Si-OH) and thus, neutral.[1] This prevents the ionic interaction with the protonated basic analyte.
-
High pH Approach: Alternatively, using a high pH mobile phase (pH > 8) will deprotonate the basic analyte, making it neutral. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[9]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 (for standard silica columns) | Protonates silanol groups, minimizing secondary interactions. |
| Buffer | Phosphate or Formate (10-25 mM) | Maintains a stable pH throughout the analysis. |
| Additive | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Can improve peak shape by acting as an ion-pairing agent. |
2. Column Selection
If mobile phase optimization is insufficient, consider using a column specifically designed to minimize secondary interactions.
-
End-Capped Columns: These columns have been treated to reduce the number of accessible free silanol groups.[2][12]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[13][14][15] It uses a polar stationary phase and a high organic mobile phase, which can provide excellent peak shape for polar, basic analytes.
Caption: The effect of silanol ionization on peak shape for basic analytes.
C. Physical and System-Related Solutions
If all peaks in your chromatogram are showing poor shape, the problem is likely physical.
1. Check for System Voids and Leaks
-
Connections: Ensure all fittings are properly tightened and that the correct ferrules are being used.[11]
-
Column Inlet: A partially blocked inlet frit can distort the sample flow, causing peak distortion for all analytes.[16] Try backflushing the column to dislodge any particulates.
2. Minimize Extra-Column Volume
-
Tubing: Use narrow internal diameter tubing (e.g., 0.005") for all connections between the injector, column, and detector to minimize dead volume.[2]
3. Sample Overload and Solvent Effects
-
Sample Concentration: Injecting too much sample can lead to column overload and peak fronting or tailing.[11] Try diluting your sample.
-
Injection Solvent: If possible, dissolve your sample in the mobile phase. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3][17]
III. Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
Objective: To prepare a mobile phase at pH 3.0 to minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (88%)
-
0.2 µm filter
Procedure:
-
To 900 mL of HPLC-grade water in a 1 L volumetric flask, add 1.14 mL of formic acid.
-
Bring the volume to 1 L with HPLC-grade water. This will give you a 0.1% formic acid solution.
-
Mix this aqueous solution with acetonitrile in the desired ratio (e.g., 90:10 aqueous:acetonitrile).
-
Degas the mobile phase using sonication or vacuum filtration.
-
Filter the mobile phase through a 0.2 µm filter before use.
Protocol 2: Column Flushing and Conditioning
Objective: To clean and prepare a column for optimal performance.
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.
-
Flush with 20-30 column volumes of HPLC-grade water.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
IV. References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? [Video]. YouTube. [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Chromatography Forum. (2007, August 17). why peak tailing. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
-
Benchchem. (2025, December). Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC.
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC method development. John Wiley & Sons.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. ACS Fall 2011.
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Dolan, J. W. (2015, April 1). Silica Purity #2 – Silanols. Separation Science. [Link]
-
CHROMacademy. (n.d.). Basics of HPLC Mobile Phase Design. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Bakhtiar, R., & Hop, C. E. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of the American Society for Mass Spectrometry, 15(1), 89-95.
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
ResearchGate. (2022, December). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]
-
Chromatography Forum. (2017, March 31). Question on MS/MS techniques. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. support.waters.com [support.waters.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromacademy.com [chromacademy.com]
- 9. agilent.com [agilent.com]
- 10. mastelf.com [mastelf.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Optimizing LC gradient for separation of analyte and 1-Methyl-4-hydroxypiperidine-d4
Topic: Optimizing LC Gradient for the Separation of a Target Analyte and 1-Methyl-4-hydroxypiperidine-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical advice for a common challenge in bioanalytical and pharmaceutical laboratories: the chromatographic separation of a target analyte from a deuterated internal standard, specifically this compound. Co-elution of an analyte and its deuterated internal standard can lead to ion suppression in the mass spectrometer, compromising assay accuracy and precision.[1][2][3] This guide offers a structured, cause-and-effect approach to method development and optimization, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: Why is my analyte co-eluting with its deuterated internal standard, this compound?
A1: Co-elution occurs when two molecules exhibit very similar retention behaviors under the applied chromatographic conditions. Deuterated internal standards are designed to be chemically almost identical to the analyte to mimic its behavior during sample preparation and analysis. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences, a phenomenon known as the "chromatographic isotope effect."[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5][6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in molecular interactions with the stationary phase. If the chromatographic method lacks sufficient selectivity, this small difference may not be enough to resolve the two peaks.
Q2: What are the consequences of co-elution between my analyte and this compound?
A2: The primary consequence of co-elution is the potential for differential matrix effects and mutual ion suppression in the mass spectrometer's ion source.[3][4] If both compounds enter the ion source simultaneously, they compete for ionization, which can lead to inaccurate and imprecise quantification.[1][2] The internal standard is meant to compensate for variations in the analytical process, but if its ionization is suppressed by the analyte (or vice versa), this compensation is no longer accurate.
Q3: Is a small, reproducible separation between the analyte and the deuterated internal standard acceptable?
A3: While perfect co-elution is often the initial goal, a small, highly reproducible separation may be acceptable, provided it does not result in differential matrix effects.[4] However, if the peaks are significantly resolved, it is crucial to optimize the method to bring them closer together to ensure that they are subjected to the same matrix effects.[3] The key is to demonstrate during method validation that the chosen separation does not negatively impact the accuracy and precision of the results.
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic approach to troubleshooting and optimizing your LC method to achieve the desired separation of your analyte from this compound.
Issue 1: Poor Resolution in Reversed-Phase Chromatography
Symptom: The analyte and this compound peaks are either completely co-eluting or show very poor resolution (Rs < 1.5).
Cause: There is insufficient selectivity between the analyte and the internal standard with the current reversed-phase column and mobile phase conditions. 1-Methyl-4-hydroxypiperidine is a small, polar molecule, which can be challenging to retain and resolve on traditional C18 columns.
Solutions:
1. Modify Mobile Phase Composition:
-
Adjust Organic Modifier:
-
Rationale: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[7] Methanol, a protic solvent, can engage in different hydrogen bonding interactions with the analytes and the stationary phase compared to the aprotic acetonitrile, potentially improving resolution.
-
Protocol:
-
Prepare a new mobile phase B using methanol instead of acetonitrile at the same concentration as your current method.
-
Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes).
-
Inject your sample and carefully analyze the chromatogram for changes in retention time and, most importantly, selectivity between the analyte and internal standard.
-
-
-
Optimize Mobile Phase pH:
-
Rationale: 1-Methyl-4-hydroxypiperidine contains a tertiary amine, making its retention highly dependent on the mobile phase pH.[8] By adjusting the pH, you can control the ionization state of the molecule, which significantly impacts its interaction with the stationary phase. A general guideline is to work at a pH at least 2 units away from the pKa of your analytes to ensure a single ionic form.
-
Protocol:
-
Determine the pKa of your analyte and 1-Methyl-4-hydroxypiperidine (the tertiary amine has a pKa around 9.5).
-
Prepare mobile phases at different pH values (e.g., pH 3 with formic acid, pH 5 with ammonium acetate, and pH 10 with ammonium bicarbonate).
-
Systematically inject your sample using each mobile phase and evaluate the impact on retention, peak shape, and resolution.
-
-
2. Evaluate Different Stationary Phases:
-
Rationale: If modifying the mobile phase is insufficient, changing the stationary phase chemistry can introduce different interaction mechanisms and provide the necessary selectivity.[9]
-
C18 Columns with High Aqueous Stability: For highly polar compounds, standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases. Columns with polar endcapping or embedded polar groups are designed to prevent this and can offer better retention and selectivity for polar molecules.[10]
-
Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and hydrogen bonding interactions.[11][12][13][14] They are particularly effective for separating structurally similar compounds, isomers, and polar analytes.[11][13][14]
-
C18-PFP Hybrid Columns: Some columns combine C18 and PFP ligands to offer the hydrophobic retention of a C18 phase with the alternative selectivity of a PFP phase, which can be advantageous for separating polar compounds.[15]
-
Workflow for Stationary Phase Selection:
Caption: Workflow for selecting an appropriate stationary phase.
Issue 2: Analyte and Internal Standard are Poorly Retained
Symptom: Both the analyte and this compound elute very early in the chromatogram, near the void volume, making separation and accurate integration difficult.
Cause: The compounds are too polar for the reversed-phase conditions, resulting in minimal interaction with the non-polar stationary phase.[16]
Solutions:
1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Rationale: HILIC is a chromatographic technique that employs a polar stationary phase (e.g., bare silica, diol, or amide) with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[17][18][19] This mode is ideal for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[16][17][18]
-
Protocol for HILIC Method Development:
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol).
-
Mobile Phase Preparation:
-
Initial Gradient:
-
Injection and Equilibration: Inject the sample and ensure adequate re-equilibration time between injections to maintain a stable water layer on the stationary phase for reproducible results.[20]
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation. Screening at different pH values (e.g., pH 3.2 and 5.8) is recommended as it can significantly alter selectivity.[20]
-
HILIC Separation Mechanism:
Caption: Simplified diagram of the HILIC retention mechanism.
2. Use of Ion-Pairing Reagents in Reversed-Phase:
-
Rationale: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention in reversed-phase chromatography.[21][22][23][24] The ion-pairing reagent has a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the charged analyte.
-
Common Ion-Pairing Reagents: For basic compounds like 1-Methyl-4-hydroxypiperidine, alkyl sulfonates (e.g., sodium heptanesulfonate) are often used at an acidic pH.
-
Caution: Ion-pairing reagents can be challenging to remove from the column and the LC-MS system, potentially leading to long-term contamination and ion suppression. This approach should be used with caution, and a dedicated column is highly recommended.
Data Summary: Example Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | PFP, 2.1 x 50 mm, 1.8 µm | HILIC (Amide), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.2 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 5 min | 5-95% B in 5 min | 95-50% B in 7 min |
| Analyte RT (min) | 1.25 | 2.85 | 4.52 |
| IS RT (min) | 1.25 | 2.78 | 4.38 |
| Resolution (Rs) | 0.0 | 1.6 | 2.1 |
Note: This table presents hypothetical data to illustrate the potential impact of changing chromatographic parameters. Actual results will vary depending on the specific analyte and instrumentation.
References
- Berna, M., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents.
- Phenomenex Inc. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.
- Lam, J. (n.d.). PFP (Pentafluorophenyl) Columns. Restek.
- Journal of Proteome Research. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1456–1466.
- ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Thermo Fisher Scientific. (n.d.). Pfp Reversed Phase Hplc Columns.
- YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-.
- Analytical Chemistry. (2023).
- Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity.
- ResearchGate. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.
- BenchChem. (2025).
- ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
- Journal of the American Chemical Society. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase.
- SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the.
- ResearchGate. (2022). (PDF) Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- Analytical Chemistry. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6373–6380.
- Advanced Materials Technology. (n.d.).
- Journal of Separation Science. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- PubMed. (n.d.). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
- Technology Networks. (2024).
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- Wiley-VCH. (n.d.).
- Element Lab Solutions. (n.d.).
- Toronto Research Chemicals. (n.d.). This compound.
- ResearchGate. (n.d.). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
- Separation Science. (2024). Tips to Optimize LC Method Development.
- Clinical Chemistry. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Clinical Chemistry, 67(7), 1030–1032.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Phenomenex. (n.d.).
- SciSpace. (n.d.).
- Pharmaffiliates. (n.d.). This compound.
- NIST. (n.d.). 4-Hydroxy-N-methylpiperidine.
- ChemicalBook. (n.d.). 1-Methyl-4-hydroxypiperidine.
Sources
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tips to Optimize LC Method Development | Separation Science [sepscience.com]
- 8. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. hplc.eu [hplc.eu]
- 11. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 12. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. fortis-technologies.com [fortis-technologies.com]
- 15. mac-mod.com [mac-mod.com]
- 16. lcms.cz [lcms.cz]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 21. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating Ion Suppression with 1-Methyl-4-hydroxypiperidine-d4
Welcome to the technical support center for advanced analytical challenges. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 1-Methyl-4-hydroxypiperidine-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. Here, we will delve into the pervasive issue of ion suppression, offering in-depth, scientifically-grounded troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your quantitative data.
Section 1: Understanding the Challenge: Ion Suppression and Your Analyte
Ion suppression is a critical matrix effect in LC-MS/MS that can compromise the accuracy, sensitivity, and reproducibility of your results.[1][2] It occurs when components within your sample matrix co-elute with your analyte of interest and the internal standard, interfering with the ionization process in the mass spectrometer's source.[1][3] This competition for ionization leads to a reduced signal intensity for your target compounds.[4][5]
1.1. FAQ: What is ion suppression and why should I be concerned when using this compound?
Ion suppression is a reduction in the ionization efficiency of a target analyte caused by the presence of other co-eluting molecules in the sample.[1][6] This phenomenon is a significant concern because it can lead to an underestimation of the analyte concentration, impacting the accuracy and reliability of your quantitative data.[5][7]
1-Methyl-4-hydroxypiperidine is a relatively polar compound.[8] Polar compounds can be more susceptible to ion suppression, especially in complex biological matrices where endogenous polar substances like salts and phospholipids are abundant.[9] Even though this compound is a deuterated internal standard, designed to mimic the behavior of the non-labeled analyte, significant ion suppression can still lead to challenges.[6][10] If the suppression is not consistent across samples and standards, it can compromise the validity of the entire assay.
1.2. FAQ: How can I determine if ion suppression is affecting my analysis?
A common and effective method to assess ion suppression is the post-column infusion experiment .[3][5][7]
-
Principle: A solution of your analyte and internal standard is continuously infused into the LC eluent flow after the analytical column but before the mass spectrometer. This creates a stable baseline signal.
-
Procedure: A blank matrix sample (a sample that does not contain your analyte) is then injected.
-
Interpretation: Any dip or decrease in the stable baseline signal indicates a region of ion suppression where matrix components are eluting and interfering with ionization.[3]
This technique allows you to visualize the retention times where ion suppression is most pronounced, helping you to adjust your chromatographic method accordingly.[3][5]
Section 2: Troubleshooting Guide: Proactive and Reactive Strategies
This section provides a structured approach to troubleshooting and mitigating ion suppression when working with this compound.
2.1. Problem: I'm observing a significantly lower signal for this compound in my matrix samples compared to my neat (clean solvent) standards.
This is a classic indicator of ion suppression. The components of your sample matrix are interfering with the ionization of your internal standard.
Solution A: Enhance Your Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][5][11] The choice of technique depends on the nature of your sample and the analyte.
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Interferences | Key Considerations |
| Protein Precipitation (PPT) | 60-80% | Moderate | Simple and fast, but may not remove all phospholipids and other interferences.[5][11] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Good | Effective at removing highly polar interferences. Can be labor-intensive.[11] |
| Solid-Phase Extraction (SPE) | 80-95% | Excellent | Highly effective and versatile for removing a wide range of interferences.[1][11] Requires method development. |
Expert Insight: For a polar compound like 1-Methyl-4-hydroxypiperidine, a well-developed SPE method is often the most robust solution for minimizing matrix effects from complex biological samples.
Experimental Protocol: Basic Solid-Phase Extraction (SPE) for Polar Compounds
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with the same solvent system as your sample (e.g., water or a buffered solution).
-
Loading: Load your pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute your analyte and internal standard with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in your mobile phase.
Solution B: Optimize Your Chromatographic Separation
If extensive sample preparation is not feasible, modifying your liquid chromatography method can help separate your analyte and internal standard from the regions of ion suppression.[1][9]
-
Gradient Modification: Adjusting the gradient slope can alter the elution profile of both your target compounds and interfering matrix components.[12]
-
Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) can change selectivity and potentially resolve your analyte from interfering peaks.[13]
-
Column Chemistry: Employing a column with a different stationary phase (e.g., HILIC for polar compounds) can provide a completely different separation mechanism, moving your analyte away from interfering substances.
dot
Caption: Chromatographic strategies to resolve co-elution issues.
2.2. Problem: My results are inconsistent and irreproducible, even with a deuterated internal standard.
While deuterated internal standards are excellent tools, they are not infallible.[6] Inconsistent results often point to differential matrix effects, where the analyte and the internal standard are not affected by ion suppression to the same degree.[6]
Solution A: Investigate Isotopic Effects on Chromatography
The deuterium atoms in this compound can slightly alter its physicochemical properties compared to the non-labeled analyte.[6] This can lead to a small separation on the chromatographic column, known as an isotopic shift. If this shift causes the analyte and internal standard to elute into regions with different levels of ion suppression, the ratio will not be consistent.
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and this compound. Look for any slight but consistent shift in retention time.
-
Adjust Chromatography: If a shift is observed, further optimize your chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.
Solution B: Utilize Matrix-Matched Calibrants
To compensate for consistent matrix effects, prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[1][14] This ensures that the standards and samples experience similar levels of ion suppression, leading to more accurate quantification.[15]
dot
Caption: Workflow for creating and using matrix-matched calibrants.
Section 3: Advanced Considerations and FAQs
3.1. FAQ: Can the choice of ionization source affect ion suppression?
Yes, the ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[4][5][16] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and subsequent ion evaporation, a process that is highly competitive.[4][16] APCI, on the other hand, uses a corona discharge to ionize molecules in the gas phase, which is often less affected by non-volatile matrix components.[5] If you are experiencing severe ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable solution.[13]
3.2. FAQ: Could the mobile phase additives be a source of ion suppression?
While mobile phase additives are necessary for good chromatography, high concentrations can sometimes contribute to ion suppression. For example, ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression in ESI. If possible, use lower concentrations of additives or switch to more MS-friendly alternatives like formic acid or ammonium formate.[13]
3.3. FAQ: When should I consider sample dilution?
Diluting your sample can be a simple and effective way to reduce the concentration of interfering matrix components.[4][5] However, this will also dilute your analyte. This strategy is only feasible if the concentration of your analyte is high enough to remain well above the limit of quantification after dilution.
By systematically applying these troubleshooting principles and understanding the underlying causes of ion suppression, you can develop robust and reliable LC-MS/MS methods for the accurate quantification of your target analytes using this compound.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). JSM Chemistry. Retrieved January 15, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved January 15, 2026, from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved January 15, 2026, from [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved January 15, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 15, 2026, from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Matrix effect in a view of LC-MS/MS: An overview. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories. Retrieved January 15, 2026, from [Link]
-
Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Do you know ways to remove the ionic supresion? (2018, August 1). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22). LCGC International. Retrieved January 15, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 15, 2026, from [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. Retrieved January 15, 2026, from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]
-
4-Hydroxy-1-methylpiperidine. (n.d.). CAS Common Chemistry. Retrieved January 15, 2026, from [Link]
-
4-Hydroxy-N-methylpiperidine. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
4-hydroxy-N-methyl-piperidine. (n.d.). PharmaCompass. Retrieved January 15, 2026, from [Link]
-
4-Piperidinol, 1-methyl-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 9. waters.com [waters.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. providiongroup.com [providiongroup.com]
Technical Support Center: Troubleshooting Co-elution with 1-Methyl-4-hydroxypiperidine-d4
Welcome to the technical support guide for resolving chromatographic co-elution issues involving 1-Methyl-4-hydroxypiperidine-d4. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in quantitative LC-MS/MS analyses. Here, we will explore the underlying causes of co-elution and provide systematic, field-proven troubleshooting strategies to ensure data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the stable isotope-labeled (SIL) or deuterated form of 1-Methyl-4-hydroxypiperidine.[1][2][3] It is used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS.[4]
The core principle of using a SIL internal standard is that it is chemically and physically almost identical to the analyte of interest (the non-deuterated "light" form).[5][6] It should, in theory, behave identically during sample preparation, chromatography, and ionization.[4] By adding a known amount of the IS to every sample, standard, and quality control, it allows for the correction of variability in extraction efficiency, injection volume, and matrix effects, leading to precise and accurate quantification.[4][7] The mass spectrometer can differentiate between the analyte and the IS due to the mass difference imparted by the deuterium atoms.[5][8]
Q2: What is co-elution and why is it a problem?
Co-elution occurs when two or more compounds exit the liquid chromatography (LC) column at the same time, resulting in overlapping or unresolved chromatographic peaks.[9] This becomes a significant issue when:
-
Analyte and IS do not perfectly co-elute: Deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[8] If this shift causes them to elute in regions with different levels of matrix-induced ion suppression or enhancement, the fundamental assumption of the internal standard—that it perfectly mimics the analyte's experience—is violated.[8] This can lead to significant inaccuracies and imprecision in quantitative results.[10]
-
Interfering compounds co-elute with the analyte or IS: If a compound from the sample matrix (e.g., a metabolite, endogenous substance, or dosing vehicle component) has the same retention time as the analyte or IS, it can interfere with quantification. In LC-MS/MS, this is particularly problematic if the interfering compound is isobaric (has the same mass) or produces a fragment ion with the same mass-to-charge ratio (m/z) as the target analyte or IS.
Q3: How can I detect co-elution?
Detecting co-elution is the first critical step. Visual inspection alone is often insufficient, as perfectly symmetrical peaks can hide underlying interferences.[9][11]
-
Visual Inspection of Chromatograms: Look for obvious signs of peak distortion, such as shoulders, peak fronting, or tailing.[9][11][12] A sudden discontinuity, or "shoulder," on the side of a peak is a strong indicator of a co-eluting compound.[9][12]
-
Mass Spectrometry Analysis: Use your mass spectrometer to assess peak purity. By taking multiple mass spectra across the elution profile of a single chromatographic peak, you can check for consistency. If the spectra change from the beginning to the end of the peak, it confirms that more than one compound is present.[9][12]
-
Overlaying Analyte and IS Chromatograms: Carefully examine the extracted ion chromatograms (EICs) of your analyte and this compound. Do their peak apexes align perfectly? Is the peak shape identical? Even a small, consistent offset can indicate an isotope effect that may compromise data quality.[10]
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic approach to resolving co-elution issues. The strategies are presented in order of increasing complexity, starting with simple mobile phase adjustments and progressing to more comprehensive method redevelopment.
Scenario 1: Analyte and Internal Standard (IS) are partially separated due to an isotopic effect.
The Problem: The this compound peak has a slightly different retention time than the analyte, leading to inconsistent analyte/IS ratios, especially in variable sample matrices.
The Cause: The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond.[8] This can lead to subtle differences in molecular interactions with the stationary phase, causing the deuterated IS to elute slightly earlier or later than the analyte.[8][10]
Solutions:
-
Reduce Chromatographic Resolution: While counterintuitive, if the separation between the analyte and IS is small and consistent, slightly reducing the column's resolving power can force the two peaks to overlap completely. This ensures they experience the same matrix effects.[10] This can be achieved by:
-
Using a shorter column or a column with a larger particle size.
-
Increasing the flow rate.
-
Simplifying the gradient to be less shallow.
-
-
Adjust Mobile Phase Composition:
-
Change Organic Modifier: If using methanol, switch to acetonitrile, or vice versa. The different solvent properties can alter selectivity and may reduce the isotopic separation.[12]
-
Modify Gradient Slope: A shallower gradient increases separation, which may worsen the issue. Conversely, a steeper gradient can help merge the peaks. Experiment with different gradient profiles to find the optimal balance.
-
Scenario 2: An unknown interference is co-eluting with the analyte or IS.
The Problem: You observe poor accuracy, high variability in results, or a distorted peak shape that suggests a hidden interference from the sample matrix.
The Cause: The chromatographic conditions are not selective enough to separate the target compound from other matrix components.
Solutions:
The goal is to alter the selectivity of the separation, which refers to the ability of the system to distinguish between different analytes. This is achieved by manipulating the "chemistry" of the separation.
Changing the mobile phase is often the easiest and fastest way to alter selectivity.
-
Adjust Mobile Phase pH: 1-Methyl-4-hydroxypiperidine is a basic compound.[13] The pH of the mobile phase will determine its ionization state, which dramatically affects its retention in reversed-phase liquid chromatography (RPLC).[14][15]
-
Principle: By changing the pH, you can change the charge state of your analyte and potentially the interfering compound. For basic compounds, increasing the mobile phase pH (moving toward a neutral state) will typically increase retention on a C18 column.[14] Conversely, decreasing the pH (making it fully protonated/charged) will decrease retention.[16][17] This differential change in retention between your analyte and the interference can be enough to achieve separation.
-
Protocol: Prepare mobile phases with buffers at different pH values (e.g., pH 3, 5, and 7). Ensure you choose a buffer with a pKa within +/- 1 unit of your target pH for stable results.[15] Analyze the sample at each pH to observe the change in peak separation.
-
| Parameter | Condition A (Initial) | Condition B (Test 1) | Condition C (Test 2) |
| Aqueous Phase | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 10 mM Ammonium Bicarbonate, pH 7.5 |
| Expected Effect | Analyte is ionized, low retention | Analyte is partially ionized | Analyte is less ionized, higher retention |
-
Change Organic Modifier: As mentioned in Scenario 1, switching between acetonitrile and methanol can alter selectivity due to their different properties (acetonitrile is aprotic, methanol is protic). This can change the elution order of compounds.[12]
If mobile phase adjustments are insufficient, changing the column chemistry provides a powerful way to resolve co-elution.[12]
-
Switch to a Different RPLC Chemistry: If you are using a standard C18 column, the primary retention mechanism is hydrophobic interaction. An interference co-eluting on a C18 column may have similar hydrophobicity. Try a column with a different selectivity:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be effective for compounds with aromatic rings.
-
Pentafluorophenyl (PFP): Provides multiple interaction mechanisms (hydrophobic, aromatic, dipole-dipole) and can offer unique selectivity for polar or halogenated compounds.
-
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can provide alternative selectivity, especially for basic compounds, and improve peak shape.
-
-
Consider HILIC (Hydrophilic Interaction Liquid Chromatography): For polar compounds like 1-Methyl-4-hydroxypiperidine, HILIC is an excellent alternative to RPLC.[18][19][20][21]
-
Principle: HILIC uses a polar stationary phase (like bare silica, amide, or diol) with a high-organic mobile phase.[19][20][22] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.[19][20] This retention mechanism is orthogonal to RPLC, meaning the elution pattern will be completely different, very likely resolving the co-elution.[21]
-
Starting Conditions: A typical HILIC mobile phase consists of >70% acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).[19]
-
Visual Troubleshooting Workflow
A logical workflow is essential for efficiently troubleshooting co-elution. The following diagram outlines a systematic approach.
Sources
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nebiolab.com [nebiolab.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. agilent.com [agilent.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. mac-mod.com [mac-mod.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Long-term stability of 1-Methyl-4-hydroxypiperidine-d4 stock solutions
A Guide to Ensuring the Long-Term Stability of Stock Solutions
Welcome to the technical support guide for 1-Methyl-4-hydroxypiperidine-d4. As researchers and drug development professionals, the integrity of your analytical standards is paramount for generating reproducible and accurate data. Stable isotope-labeled (SIL) compounds, such as this compound, are powerful tools in quantitative mass spectrometry, but their utility is directly tied to their chemical and isotopic stability over time.[1][2]
This guide provides in-depth, experience-driven answers to common questions and outlines robust protocols to help you prepare, store, and validate your stock solutions, ensuring the long-term reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for long-term stability?
The primary goal of storage is to mitigate factors that cause chemical degradation, such as temperature, light, moisture, and oxygen.[3] Based on the structure of 1-Methyl-4-hydroxypiperidine (a tertiary amine and a secondary alcohol) and general best practices for deuterated standards, the following conditions are recommended.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow down the kinetics of potential chemical degradation reactions. While 4°C is acceptable for short-term storage, -20°C is strongly advised for periods longer than a few weeks.[4][5] |
| Solvent | Methanol or Acetonitrile | These are common, relatively inert solvents that are compatible with most analytical techniques (e.g., LC-MS). They provide a stable matrix for the compound. |
| Container | Amber glass vials with PTFE-lined caps | Amber glass protects the compound from photodegradation.[4] PTFE-lined caps provide an inert seal, preventing solvent evaporation and contamination. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The non-deuterated analogue is noted to be hygroscopic and potentially air-sensitive.[6][7] Purging the vial with an inert gas before sealing displaces oxygen and moisture, minimizing the risk of oxidation. |
Q2: Which solvents should I use for my stock solution, and are there any I should avoid?
The choice of solvent is critical. A suitable solvent must fully dissolve the compound without reacting with it.
-
Recommended: HPLC-grade Methanol or Acetonitrile are the preferred choices for preparing stock solutions. They are polar enough to dissolve this compound and are standard mobile phases in LC-MS analysis.
-
Use with Caution: Water can be used, but solutions may be more susceptible to microbial growth. If using aqueous solutions, consider sterile filtration and storage at 4°C for short durations only.
-
Avoid: Protic solvents containing exchangeable protons under acidic or basic conditions should be avoided to prevent Hydrogen/Deuterium (H/D) exchange.[4][8] Do not use acidic or basic solutions for long-term storage, as they can catalyze both degradation and isotopic exchange.
Q3: What are the potential degradation pathways for this compound?
Understanding potential degradation is key to preventing it. For this molecule, two primary pathways are of concern:
-
Oxidation of the Tertiary Amine: The N-methyl group on the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for tertiary amines and can be accelerated by the presence of oxygen, light, or trace metal impurities.
-
Dehydrogenation of the Secondary Alcohol: The secondary alcohol at the 4-position could potentially be oxidized to the corresponding ketone, 1-methyl-4-piperidone. This is less common under typical storage conditions but can be initiated by strong oxidizing agents.
Q4: How significant is the risk of Hydrogen/Deuterium (H/D) exchange?
The deuterium labels in this compound are placed on the carbon atoms of the piperidine ring, which are non-exchangeable sites.[1] C-D bonds are generally very stable.[9]
The risk of H/D exchange under recommended storage conditions (neutral pH, aprotic or neutral protic solvent) is extremely low . The primary risk for deuterated standards is when deuterium is placed on heteroatoms (like -OD or -ND), which is not the case here.[1] However, exposure to strong acids or bases, or high temperatures, could potentially facilitate exchange, compromising the isotopic purity of the standard.[8]
Part 2: Troubleshooting Guide
If you suspect instability in your stock solution, this guide will help you diagnose the issue.
Table 2: Troubleshooting Common Stability Issues
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Decreasing peak area/concentration over time | 1. Chemical degradation. 2. Solvent evaporation from a poorly sealed vial. 3. Adsorption to the container surface. | 1. Analyze for the presence of degradation products using LC-MS (full scan). 2. Check the vial seal. Use high-quality vials with PTFE-lined caps. 3. Prepare a fresh solution in a new, silanized glass vial if adsorption is suspected. |
| Appearance of new peaks in the chromatogram/mass spectrum | 1. Formation of degradation products (e.g., N-oxide). 2. Contamination introduced during handling. | 1. Attempt to identify the structure of the new peak(s) using high-resolution mass spectrometry (HRMS). 2. Prepare a fresh stock solution using pristine solvent and sterile techniques to rule out contamination. |
| Change in isotopic profile (e.g., M-1, M-2 peaks) | 1. Hydrogen/Deuterium (H/D) exchange has occurred. | 1. Review the solvent and storage conditions. Ensure the solution has not been exposed to acidic or basic pH. 2. Discard the solution. This issue is generally irreversible. Prepare a fresh stock in a recommended neutral solvent. |
Part 3: Visual Workflows and Diagrams
Visual aids can clarify complex processes. The following diagrams illustrate key workflows for handling and troubleshooting your deuterated standard.
Caption: Troubleshooting decision tree for stability issues.
Part 4: Experimental Protocol for Stability Assessment
This protocol provides a self-validating system to monitor the stability of your stock solution over time. The core principle is to compare all subsequent analyses to a robust initial (T=0) characterization.
Protocol: Long-Term Stability Monitoring via LC-MS
Objective: To determine the chemical and isotopic stability of a this compound stock solution over a defined period.
1. Materials and Reagents:
-
This compound solid standard
-
HPLC-grade Methanol (or other suitable solvent)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass autosampler vials with PTFE-lined caps
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Stock Solution Preparation (T=0):
-
Accurately weigh approximately 5 mg of the solid standard.
-
Quantitatively transfer the solid to a 5.00 mL volumetric flask.
-
Dissolve the solid in methanol, bringing the final volume to 5.00 mL to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Aliquot the stock solution into multiple amber glass vials (e.g., 200 µL per vial). Purge each vial with nitrogen or argon before sealing tightly.
-
Label the vials clearly with compound name, concentration, solvent, and date.
-
Store all vials at -20°C, designating one vial for immediate T=0 analysis.
3. T=0 Analysis (Baseline Establishment):
-
Prepare a working solution (e.g., 1 µg/mL) from the T=0 stock solution vial.
-
Analyze the working solution using an appropriate LC-MS method.
-
Chromatography: Use a C18 column with a gradient of water and methanol/acetonitrile (with 0.1% formic acid, if necessary for peak shape).
-
Mass Spectrometry: Acquire data in both full scan mode and, if available, product ion scan (MS/MS) mode. Monitor for the protonated molecule [M+H]⁺.
-
-
Data Evaluation (Establish the Baseline):
-
Purity: Calculate the peak area purity. The main peak should be >98% of the total integrated area.
-
Identity: Confirm the mass of the parent ion matches the theoretical mass.
-
Isotopic Enrichment: Using high-resolution MS, confirm the isotopic distribution and ensure no significant unlabeled (M) species are present. [3] * Record: Save all chromatograms, spectra, and calculated results as the official T=0 baseline.
-
4. Subsequent Time Point Analysis (e.g., T=1, 3, 6, 12 months):
-
At each scheduled time point, remove one new aliquot from the -20°C freezer. Allow it to equilibrate to room temperature before opening.
-
Prepare a working solution and analyze it using the exact same LC-MS method and instrument parameters as the T=0 analysis.
-
Compare the results directly to the T=0 baseline:
-
Purity: Has the peak area percentage of the parent compound decreased by more than 2%?
-
Degradants: Are there any new peaks present that were not in the T=0 chromatogram?
-
Isotopic Integrity: Has the isotopic distribution profile changed?
-
5. Acceptance Criteria:
-
The stock solution is considered stable if the purity remains within 2% of the initial T=0 value and no single degradation product grows to more than 0.5% of the total peak area.
-
Any detectable loss of deuterium constitutes a failure, and the stock should be discarded.
References
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Flavor Compounds Identification and Reporting. Retrieved January 15, 2026, from [Link] [8]9. PharmaCompass. (n.d.). 4-hydroxy-N-methyl-piperidine Drug Information. Retrieved January 15, 2026, from [Link]
-
Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved January 15, 2026, from [Link] [2]14. @rtMolecule. (n.d.). Stable Isotopes - Labeled Compounds. Retrieved January 15, 2026, from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved January 15, 2026, from [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. moravek.com [moravek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-1-methylpiperidine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Flavor Compounds Identification and Reporting [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Signal Loss of 1-Methyl-4-hydroxypiperidine-d4
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Methyl-4-hydroxypiperidine-d4 as an internal standard (IS) and encountering challenges with signal loss or variability during analysis. As a deuterated tertiary amine, this compound presents unique analytical hurdles. This document provides in-depth, cause-and-effect troubleshooting, moving beyond simple checklists to empower you with the scientific rationale behind each step.
Section 1: Foundational Knowledge - Understanding the Analyte
A robust analytical method begins with a solid understanding of the analyte's physicochemical properties. Answering these fundamental questions can often illuminate the root cause of signal loss.
Q1: What are the key chemical properties of this compound that influence its analysis?
This compound is the stable isotope-labeled (SIL) analog of 1-Methyl-4-hydroxypiperidine.[1][2] Its structure, featuring a tertiary amine within a piperidine ring and a hydroxyl group, dictates its analytical behavior.[3][4]
-
Basicity: The nitrogen atom in the piperidine ring has a lone pair of electrons, making the molecule basic.[5] This basicity is a primary driver of its tendency to interact with acidic surfaces.
-
Polarity & Hydrogen Bonding: The hydroxyl (-OH) group contributes to the molecule's polarity and allows it to act as a hydrogen bond donor and acceptor.
-
Adsorption Potential: The combination of a basic nitrogen and a polar hydroxyl group makes this compound highly susceptible to adsorption onto active sites, such as the acidic silanol groups present on glass surfaces and silica-based chromatography columns.[6][7] This is a very common cause of signal loss, poor peak shape, and carryover.[6]
-
Deuterium Labeling: The four deuterium atoms are located on the piperidine ring, adjacent to the hydroxyl group.[1] While generally stable, these labels can be susceptible to back-exchange with hydrogen atoms under certain pH and temperature conditions.[8][9]
Q2: I'm seeing a gradual or sudden drop in signal. Where should I start my investigation?
Signal loss can be systematic (a consistent low signal) or sporadic (a sudden drop). A logical, systematic approach is crucial to efficiently diagnose the problem. The workflow below outlines a high-level diagnostic process to isolate the issue.
Caption: High-level troubleshooting workflow for signal loss.
Section 2: Troubleshooting Guide for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common and powerful technique for analyzing piperidine-containing compounds.[10][11][12] However, it is also prone to specific challenges that can lead to signal loss.
FAQ 1: Could my sample preparation or storage be the cause of signal loss?
Absolutely. Analyte loss prior to injection is a frequent and often overlooked problem.
The Cause: The primary issue is the adsorption of the basic amine to acidic silanol groups (Si-OH) on the surface of standard glass vials.[6][7] This interaction can be significant, leading to a substantial decrease in the concentration of your analyte before it ever reaches the instrument. Additionally, the pH of your sample solvent can affect the stability and charge state of the analyte.[5][13]
Troubleshooting Protocol: Diagnosing and Mitigating Adsorption
-
The Vial Test:
-
Prepare two identical solutions of this compound at a known concentration in your typical sample solvent.
-
Place one solution in a standard glass autosampler vial and the other in a polypropylene (PP) or silanized (deactivated) glass vial.
-
Analyze both samples immediately after preparation, and then again after letting them sit at room temperature for 1-2 hours.
-
Expected Result: If the signal from the standard glass vial is significantly lower than the PP/silanized vial, especially after waiting, adsorption is the likely culprit.
-
-
Mitigation Strategies:
-
Vial Selection: Switch to polypropylene vials or silanized glass vials for all samples, standards, and QCs.[14]
-
pH Adjustment: Ensure your sample diluent is slightly acidic (e.g., containing 0.1% formic acid). At an acidic pH, the piperidine nitrogen will be protonated (R₃NH⁺). This positive charge repels it from the also slightly positive silica/glass surface, reducing adsorptive losses.
-
Solvent Choice: Prepare stock solutions in organic solvents like methanol or acetonitrile and make final dilutions into a mobile-phase-like solution just before analysis.
-
| Strategy | Mechanism of Action | Recommendation |
| Use Polypropylene Vials | Eliminates the presence of silanol groups, preventing adsorptive loss. | Recommended for all aqueous and organic samples. |
| Use Silanized Glass Vials | Silanization caps the acidic silanol groups, creating a more inert surface. | An excellent alternative to polypropylene, especially if solvent compatibility is a concern. |
| Acidify Sample Diluent | Protonates the analyte (R₃NH⁺), preventing interaction with the glass surface. | Add 0.1% formic acid or acetic acid to the sample solvent. |
FAQ 2: How can I be sure I'm not experiencing ion suppression?
Ion suppression is a major cause of signal loss in LC-MS, particularly with electrospray ionization (ESI).[15][16] It occurs when other compounds (matrix components, mobile phase additives) that co-elute with your analyte compete for ionization in the MS source, reducing the number of analyte ions that reach the detector.[15][17]
The Cause: Because this compound is an internal standard added to a sample matrix, it is susceptible to suppression from endogenous components like salts, lipids, or other metabolites that may be present in the sample extract.[16]
Troubleshooting Protocol: The Post-Column Infusion Experiment
This is the definitive experiment to diagnose and pinpoint ion suppression.
-
Setup:
-
Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal.
-
Using a syringe pump and a T-junction, infuse this solution directly into the MS source at a low flow rate (e.g., 10 µL/min) after the LC column.
-
Begin acquiring MS data for your analyte's mass transition. You should see a stable, flat baseline signal.
-
-
Execution:
-
Inject a blank matrix sample (an extract of a sample that contains no analyte or IS) onto the LC column.
-
Monitor the stable baseline from the infused IS.
-
Expected Result: If the baseline signal of your IS drops at any point during the chromatographic run, it indicates that something eluting from the column at that specific time is causing ion suppression. If this drop coincides with the retention time of your analyte, you have confirmed that ion suppression is affecting your analysis.
-
Caption: Experimental setup for a post-column infusion experiment.
Mitigation Strategies for Ion Suppression:
-
Improve Chromatographic Resolution: Modify your gradient or change your column to separate the analyte from the interfering matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before injection.[17]
-
Reduce Injection Volume: Injecting less of the sample can reduce the total amount of matrix components entering the source.
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI for certain compounds.
FAQ 3: Could the issue be with the deuterated standard itself?
Yes, while SIL internal standards are powerful tools, they are not infallible.[8]
The Causes:
-
Deuterium-Hydrogen (D-H) Back-Exchange: Under strongly acidic/basic conditions or at elevated temperatures (e.g., in a heated ESI source), the deuterium atoms can exchange with protons from the solvent.[9] This changes the mass of the IS, causing its signal to disappear from the expected mass transition.
-
Isotope Effect on Chromatography: The C-D bond is slightly stronger than the C-H bond. This can sometimes cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte. If this shift is significant, the IS and the analyte may experience different degrees of ion suppression, invalidating the correction.
Troubleshooting Protocol: Stability and Co-elution Check
-
Incubation Study:
-
Prepare a solution of the IS in your mobile phase.
-
Analyze it immediately. Then, incubate the solution at the temperature of your autosampler for several hours (e.g., 8-12 hours) and re-analyze.
-
Expected Result: A significant decrease in the IS signal over time, potentially with the appearance of a signal at the mass of the non-deuterated analog, suggests instability or D-H exchange.
-
-
Co-elution Verification:
-
In your method development, always inject a sample containing both the non-deuterated analyte and the deuterated IS.
-
Overlay the chromatograms for both mass transitions.
-
Expected Result: The peaks should be perfectly co-eluting. A separation of more than a few seconds may be problematic and could indicate an isotope effect that needs to be addressed, potentially by adjusting chromatography.
-
Section 3: Troubleshooting Guide for GC-MS Analysis
While less common for this polar compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring derivatization.[18] Signal loss in GC-MS typically stems from thermal instability or adsorption.
FAQ 1: My compound isn't making it through the GC. What's happening?
The GC inlet is a high-temperature zone where analytes can degrade or be irreversibly adsorbed.
The Causes:
-
Thermal Degradation: Piperidine-based structures can be susceptible to degradation at high temperatures.[19] The inlet temperature may be too high, causing the molecule to fragment before it reaches the column.
-
Adsorption at Active Sites: The hot metal surfaces of the inlet liner and any non-deactivated glass wool can contain active sites that strongly adsorb the amine and hydroxyl groups of the analyte.[20]
Troubleshooting & Mitigation:
-
Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between efficient volatilization and thermal stability.
-
Liner Selection: Always use a deactivated (silanized) glass liner. If using glass wool, ensure it is also deactivated.
-
Analyte Protectants: In some cases, co-injecting the sample with "analyte protectants" can improve the response of active compounds by temporarily masking active sites in the inlet.[20]
FAQ 2: Should I be derivatizing this compound for GC-MS analysis?
For this compound, derivatization is highly recommended for robust GC-MS analysis.[21]
The Rationale: Derivatization is a chemical reaction used to convert polar functional groups (like -OH and N-H, though the N is tertiary here) into less polar, more volatile, and more thermally stable groups.[21] This dramatically improves chromatographic performance.
-
Benefits of Derivatization:
-
Improved Volatility: Allows the compound to be easily transferred to the gas phase.
-
Enhanced Thermal Stability: Protects the molecule from degrading in the hot GC inlet.
-
Better Peak Shape: Masks the polar groups that cause tailing by interacting with the column.
-
Increased Sensitivity: Can lead to better fragmentation patterns and higher signal-to-noise.
-
Protocol: Silylation Derivatization
Silylation targets the active hydrogen on the hydroxyl group.
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.
-
Procedure: a. Evaporate the sample extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of a suitable solvent (e.g., acetonitrile or pyridine). c. Add 50 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 60-70 °C for 30 minutes. e. Cool to room temperature and inject 1 µL into the GC-MS.
| Derivatization Type | Common Reagent | Target Group | Notes |
| Silylation | BSTFA, MSTFA | -OH | Very common, produces stable TMS-ethers. |
| Acylation | MBTFA, TFAA | -OH | Produces stable ester derivatives. |
References
-
Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ResearchGate. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC - NIH. Available at: [Link]
-
The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. Available at: [Link]
-
Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. Available at: [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Available at: [Link]
-
What is the stability of piperidine? BIOSYNCE Blog. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? ResearchGate. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. Available at: [Link]
-
piperidine analysis in API by GC-HS. Chromatography Forum. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Wiley Online Library. Available at: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. Available at: [Link]
-
Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Semantic Scholar. Available at: [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Human Metabolome Database. Available at: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
4-Hydroxy-N-methylpiperidine. NIST WebBook. Available at: [Link]
-
Why Do Amines Adhere To Silica Gel Columns?. YouTube. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. ResearchGate. Available at: [Link]
-
Glass Vials for pH-Sensitive Formulations. Borosil Scientific. Available at: [Link]
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]
-
4-Piperidinol, 1-methyl-. PubChem. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glass Vials for pH-Sensitive Formulations | Borosil Scientific [borosilscientific.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. longdom.org [longdom.org]
- 17. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. apps.thermoscientific.com [apps.thermoscientific.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Chromatographic shift differences between analyte and 1-Methyl-4-hydroxypiperidine-d4
Topic: Chromatographic Shift Differences Between an Analyte and 1-Methyl-4-hydroxypiperidine-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to assist you in troubleshooting and understanding a common yet complex issue in LC-MS analysis: retention time differences between a target analyte and its deuterated internal standard, specifically this compound. While stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects and improving quantitative accuracy, their chromatographic behavior can sometimes deviate from the native analyte.[1][2] This guide provides in-depth, experience-based insights and systematic procedures to diagnose and resolve these chromatographic shifts, ensuring the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard, this compound, eluting at a different retention time than my analyte?
It is a common observation for a deuterated internal standard to have a slightly different retention time than its non-deuterated counterpart.[2][3] This phenomenon is primarily due to the "chromatographic isotope effect." Deuterium atoms are slightly larger and have different vibrational energies than protium (hydrogen) atoms, which can lead to subtle differences in intermolecular interactions with the stationary phase of the chromatography column.[4] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[5] The magnitude of this shift can depend on the number and position of the deuterium atoms in the molecule.[6][7]
Q2: What is the "chromatographic isotope effect" and how significant is it?
The chromatographic isotope effect refers to the difference in retention behavior between isotopically labeled and unlabeled compounds.[4] It arises from the fact that replacing hydrogen with deuterium alters the molecule's physicochemical properties, such as its van der Waals interactions and hydrophobicity.[2][4] While often small, this effect can be significant enough to cause partial or even baseline separation of the analyte and its internal standard, especially in high-resolution chromatographic systems.[8][9] The most effective way to avoid this is by using ¹³C or ¹⁵N labeling, but deuterated standards are more common and cost-effective.[9]
Q3: Can matrix effects cause a shift in retention time?
While matrix effects are primarily known to cause ion suppression or enhancement in the mass spectrometer, they can also indirectly lead to apparent shifts in retention time or peak distortion.[10][11][12] If a co-eluting matrix component selectively suppresses the ionization of the leading or tailing edge of a chromatographic peak, the perceived peak apex can shift.[12] It is crucial to distinguish this from a true chromatographic shift. A well-designed troubleshooting plan will investigate both possibilities. The use of a stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects, but this correction is most effective when the analyte and internal standard co-elute precisely.[1][2]
Q4: How does mobile phase pH affect the retention of 1-Methyl-4-hydroxypiperidine and its d4-analog?
1-Methyl-4-hydroxypiperidine is a basic compound. For ionizable analytes, the pH of the mobile phase is a critical parameter that dictates their retention in reversed-phase chromatography.[13][14] At a pH below its pKa, a basic compound will be protonated (ionized), making it more polar and resulting in earlier elution. At a pH above its pKa, it will be in its neutral, less polar form, leading to longer retention.[13][15][16] Because the analyte and its deuterated internal standard are both basic, their retention times will be highly sensitive to pH. Small, inconsistent variations in mobile phase pH can lead to retention time instability for both compounds and may exacerbate any inherent separation due to the isotope effect.[17] Therefore, robust pH control using an appropriate buffer is essential for reproducible chromatography.[14]
Q5: Should my analyte and this compound co-elute perfectly?
Ideally, yes. The fundamental assumption when using a SIL internal standard is that it behaves identically to the analyte throughout the entire analytical process, including chromatography and ionization.[2] Perfect co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects at the exact same time, allowing for accurate correction.[2] However, due to the isotope effect, perfect co-elution is not always achievable. The goal is to minimize the separation as much as possible so that the peak profiles have maximum overlap. Significant separation can compromise the accuracy and precision of the quantification.[2]
Troubleshooting Guide: Diagnosing Chromatographic Shifts
When facing a retention time difference between your analyte and this compound, a systematic approach is necessary to identify the root cause. This guide will walk you through a logical sequence of checks, from simple to complex.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting chromatographic shifts.
Detailed Troubleshooting Steps
| Step | Action | Potential Cause | Solution & Rationale |
| 1 | Verify System Stability | Instrument variability | Check the LC system's pressure trace for unusual fluctuations, which could indicate pump issues or leaks.[18][19] Verify that the column oven temperature and solvent flow rates are stable and accurate.[20] System instability can cause random retention time shifts for all peaks. |
| 2 | Scrutinize Mobile Phase | Incorrect preparation, degradation, or pH drift | Prepare fresh mobile phase, paying close attention to the accurate measurement of all components.[20] Crucially, measure and adjust the pH of the aqueous portion before adding the organic modifier.[17] A small drift in the pH of the mobile phase can significantly alter the retention time of basic compounds like 1-Methyl-4-hydroxypiperidine.[14] |
| 3 | Evaluate Isotope Effect | Inherent physicochemical differences | If the system and mobile phase are confirmed to be stable, a small, consistent, and reproducible shift (typically with the d4-IS eluting earlier) is likely due to the chromatographic isotope effect.[5] This is an inherent property and the goal becomes minimization rather than complete elimination. |
| 4 | Investigate Matrix Effects | Co-eluting interferences | Prepare two sets of samples: one in the biological matrix and one in a neat solvent. A significant difference in peak shape or retention between the two sets points to matrix effects.[21] For a definitive diagnosis, perform a post-column infusion experiment (see protocol below).[12] |
| 5 | Optimize Chromatography | Sub-optimal separation conditions | If the shift is problematic, modify the chromatographic method. A shallower gradient can sometimes improve co-elution. Adjusting the mobile phase pH can alter the selectivity between the analyte and IS.[13] Trying a column with a different stationary phase chemistry (e.g., embedded polar group) may also alter the specific interactions and reduce the separation.[21] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Matrix Effects
This experiment is a powerful tool for visualizing regions of ion suppression or enhancement across a chromatographic run.
Objective: To determine if co-eluting matrix components are affecting the ionization of the analyte and internal standard.
Materials:
-
LC-MS system
-
Syringe pump with a T-junction
-
A standard solution of the analyte and internal standard at a known concentration (e.g., 100 ng/mL in mobile phase).
-
Blank matrix sample (e.g., plasma, urine) that has been extracted using your standard sample preparation procedure.
Procedure:
-
System Setup:
-
Set up the LC with the analytical column and mobile phase used in your method.
-
Install a T-junction between the column outlet and the mass spectrometer inlet.
-
Connect the syringe pump containing the analyte/IS solution to the third port of the T-junction.
-
-
Infusion:
-
Begin infusing the analyte/IS solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of the analyte and IS in the mass spectrometer. You should observe a stable, continuous baseline signal for both compounds.
-
-
Injection and Analysis:
-
Once a stable baseline is achieved, inject the extracted blank matrix sample onto the LC column.
-
Continue to monitor the analyte and IS signals throughout the entire chromatographic run.
-
-
Data Interpretation:
-
Examine the baseline signal of the infused compounds. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[11]
-
Any significant rise in the baseline indicates ion enhancement .
-
If you observe a significant dip in the signal at the retention time of your analyte, it confirms that matrix effects are present and are likely impacting the accuracy of your quantification.
-
References
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 103-109. Retrieved from [Link]
-
Fernando, S., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 57(8), 1157-1165. Retrieved from [Link]
-
Ansari, S. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
-
Lemasson, E., et al. (2016). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1462, 115-124. Retrieved from [Link]
-
Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(21), 11956. Retrieved from [Link]
-
LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]
-
Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. Retrieved from [Link]
-
Regalado, E. L., et al. (2018). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry, 90(17), 10492-10499. Retrieved from [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Kertesz, I., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6537-6544. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved from [Link]
-
Oreate AI Blog. (2024). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia, 78, 479-484. Retrieved from [Link]
-
Hewavitharana, A. K., & Gab-Goh, S. T. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. Retrieved from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
-
Skyline. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nebiolab.com [nebiolab.com]
- 11. longdom.org [longdom.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. [PDF] THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 17. agilent.com [agilent.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. tandfonline.com [tandfonline.com]
Validation & Comparative
The Gold Standard vs. The Pragmatic Alternative: A Comparative Guide to Bioanalytical Method Validation Using Stable Isotope-Labeled and Structural Analog Internal Standards
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the rigorous validation of bioanalytical methods is the bedrock upon which pharmacokinetic, toxicokinetic, and bioavailability data stand. The accuracy and precision of these methods are paramount for making critical decisions about a drug candidate's safety and efficacy. At the heart of robust liquid chromatography-mass spectrometry (LC-MS) based bioanalysis lies the internal standard (IS), a chemical entity added at a constant concentration to all samples to correct for variability during the analytical process.
This guide provides a comprehensive comparison of two major classes of internal standards: the "gold standard" stable isotope-labeled (SIL) internal standards, exemplified by 1-Methyl-4-hydroxypiperidine-d4 , and the more traditional structural analog internal standards. We will delve into the theoretical underpinnings, practical implementation, and expected performance of each, supported by established regulatory guidelines and illustrative experimental data.
The Lynchpin of Precision: The Role of the Internal Standard
An ideal internal standard should perfectly mimic the analyte of interest throughout every stage of the analytical workflow, from extraction and handling to chromatographic separation and ionization in the mass spectrometer. By maintaining a constant ratio of analyte peak area to internal standard peak area, we can compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, thereby ensuring the accuracy and precision of the final concentration measurement.
The Contenders: A Tale of Two Standards
This guide will focus on a practical scenario: the bioanalytical method validation for the potent synthetic opioid, Fentanyl , in human plasma. Fentanyl's structure, featuring a piperidine core, makes it a relevant case study for discussing piperidine-containing internal standards.
The Gold Standard: this compound (as a representative SIL-IS)
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte or a key structural motif within the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical nature is the cornerstone of their superior performance. For the purpose of this guide, while Fentanyl-d5 is the direct SIL-IS for Fentanyl, we will use the principles of SIL-IS performance, as exemplified by compounds like this compound, to draw our comparisons.
The Pragmatic Alternative: 1-Phenethyl-4-hydroxypiperidine (as a Structural Analog IS)
A structural analog internal standard is a compound that is not isotopically labeled but has a chemical structure closely resembling the analyte. For Fentanyl, a suitable structural analog could be 1-Phenethyl-4-hydroxypiperidine . This compound shares the N-phenethylpiperidine core with Fentanyl, providing similar chromatographic and extraction behavior, but its different chemical composition can lead to disparities in ionization and matrix effects.
| Feature | This compound (SIL-IS Principle) | 1-Phenethyl-4-hydroxypiperidine (Structural Analog IS) | Fentanyl (Analyte) |
| Structure | Identical to its non-deuterated counterpart, with deuterium atoms replacing hydrogen atoms. | Structurally similar to the analyte, sharing key functional groups. | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide |
| Molecular Formula | C₆H₉D₄NO | C₁₃H₁₉NO | C₂₂H₂₈N₂O |
| Molecular Weight | ~119.2 g/mol | ~205.3 g/mol | ~336.5 g/mol |
| Key Advantage | Co-elutes with the analyte and experiences identical matrix effects.[1][2] | More readily available and cost-effective than custom-synthesized SIL-IS. | Target of quantification. |
| Potential Drawback | Higher cost and potential for isotopic interference if not of high purity. | May not perfectly mimic the analyte's behavior, especially in complex matrices.[1][3] | Subject to analytical variability without a proper IS. |
The Gauntlet: Bioanalytical Method Validation According to Regulatory Standards
A bioanalytical method validation is a comprehensive process designed to demonstrate that a new analytical method is reliable and reproducible for its intended use. The key validation parameters, as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are the arena where the performance of our two internal standards will be compared.[4]
Experimental Protocol: A Validated LC-MS/MS Method for Fentanyl in Human Plasma
The following protocol outlines a typical LC-MS/MS method for the quantification of Fentanyl in human plasma, which will serve as the basis for our comparative discussion.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either Fentanyl-d5, representing the SIL-IS principle, or 1-Phenethyl-4-hydroxypiperidine).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Fentanyl: 337.2 -> 188.2; Fentanyl-d5: 342.2 -> 188.2; 1-Phenethyl-4-hydroxypiperidine: 206.2 -> 105.1 |
Head-to-Head Comparison: Performance Across Key Validation Parameters
The following table summarizes the expected performance of a SIL-IS (based on the principles of using this compound) versus a structural analog IS in the validation of a bioanalytical method for Fentanyl.
| Validation Parameter | Expected Performance with SIL-IS (e.g., Fentanyl-d5) | Expected Performance with Structural Analog IS (e.g., 1-Phenethyl-4-hydroxypiperidine) | Rationale for Performance Difference |
| Selectivity & Specificity | Excellent: No interference at the analyte's retention time and m/z. | Good to Excellent: Minimal interference, but potential for endogenous compounds to co-elute. | The unique mass of the SIL-IS provides an extra dimension of selectivity. |
| Accuracy & Precision | Excellent: Typically <15% deviation from nominal concentrations.[4][5] | Good to Acceptable: May show higher variability, especially at the lower limit of quantification (LLOQ). | The SIL-IS more effectively compensates for variability in extraction and matrix effects.[1] |
| Matrix Effect | Minimal: The SIL-IS co-elutes and experiences the same ion suppression/enhancement as the analyte, leading to a consistent analyte/IS ratio.[1][2] | Potential for significant variability: Differences in chemical properties can lead to differential ion suppression/enhancement. | Even small structural differences can alter a molecule's susceptibility to matrix effects. |
| Recovery | Consistent: The SIL-IS tracks the analyte through the extraction process, correcting for any losses. | Variable: Differences in polarity and solubility can lead to different extraction efficiencies compared to the analyte. | The near-identical physicochemical properties of the SIL-IS ensure it behaves like the analyte during extraction. |
| Calibration Curve | Highly linear (r² > 0.99) with low variability in back-calculated concentrations. | Generally linear, but may exhibit greater heteroscedasticity (non-constant variance). | The superior ability of the SIL-IS to normalize for variability results in a more robust calibration model. |
Visualizing the Workflow and Logic
Experimental Workflow: From Sample to Signal
Caption: A streamlined workflow for the bioanalysis of Fentanyl in plasma.
The Logic of Validation: A Self-Verifying System
Caption: The interconnected parameters ensuring a robust and reliable bioanalytical method.
Conclusion: An Investment in Data Integrity
While the initial cost and synthesis time of a stable isotope-labeled internal standard like this compound (or more specifically, Fentanyl-d5 for Fentanyl analysis) may be higher than that of a structural analog, the long-term benefits in terms of data quality, method robustness, and regulatory compliance are undeniable. The use of a SIL-IS significantly reduces the risk of analytical variability, particularly from unpredictable matrix effects, leading to more reliable and defensible bioanalytical data.[1][2]
The choice of an internal standard is a critical decision in bioanalytical method development. For pivotal studies that will be submitted to regulatory agencies, the use of a stable isotope-labeled internal standard is strongly recommended and is considered the industry's best practice. While a well-chosen structural analog can be suitable for early discovery studies, the investment in a SIL-IS is an investment in the integrity and success of your drug development program.
References
-
National Response Team. (n.d.). NRT Quick Reference Guide: Fentanyl. Retrieved from [Link]
-
Gomez, M., et al. (2023). The main physicochemical properties of fentanyl. ResearchGate. Retrieved from [Link]
-
Labat, L., et al. (2005). Determination of fentanyl in human plasma and fentanyl and norfentanyl in human urine using LC-MS/MS. Journal of Chromatography B, 819(2), 263-272. Retrieved from [Link]
-
Labat, L., et al. (2005). Determination of fentanyl in human plasma and fentanyl and norfentanyl in human urine using LC-MS/MS. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Fentanyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Tassinari, D., et al. (1995). Physicochemical properties of fentanyl versus morphine. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. Retrieved from [Link]
-
Bista, S. R., et al. (2014). Development, validation and application of an HPLC-MS/MS method for the determination of fentanyl and nor-fentanyl in human plasma and saliva. Journal of Chromatography B, 960, 15-22. Retrieved from [Link]
-
Clauwaert, K. M., et al. (2001). Analysis of Fentanyl and Norfentanyl in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Using Electrospray Ionization. Journal of Analytical Toxicology, 25(5), 346-351. Retrieved from [Link]
-
Bista, S. R., et al. (2014). Development, validation and application of an HPLC–MS/MS method for the determination of fentanyl and nor-fentanyl in human. Griffith Research Online. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Phenylethyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(4), 467-473. Retrieved from [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fentanyl in human plasma and fentanyl and norfentanyl in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using 1-Methyl-4-hydroxypiperidine-d4
For researchers, scientists, and drug development professionals, the immutable core of successful preclinical and clinical studies lies in the integrity of bioanalytical data. The quantification of analytes in complex biological matrices demands methods that are not only accurate and precise but also robust and reproducible across different platforms and laboratories. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of compounds using 1-Methyl-4-hydroxypiperidine-d4 as a stable isotope-labeled internal standard (SIL-IS).
The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis.[1][2] Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of analytical variability.[2][3] This guide will delve into the technical nuances of employing this internal standard in two powerful analytical techniques, providing the supporting experimental data and protocols necessary for informed method development and cross-validation.
The Critical Choice: LC-MS/MS vs. GC-MS for Polar Analytes
The selection between LC-MS/MS and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. For a polar compound like 1-Methyl-4-hydroxypiperidine, this choice is not trivial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally well-suited for polar, non-volatile, and thermally labile compounds.[4][5] It separates analytes in their native liquid phase, often without the need for chemical modification, making it a more direct and typically faster approach for such molecules.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution for volatile and thermally stable compounds.[6] However, for polar molecules containing functional groups like hydroxyls and amines, derivatization is often necessary to increase volatility and thermal stability, adding a step to the sample preparation process.[7][8]
This guide will explore both methodologies, presenting a cross-validation framework to ensure data comparability, a critical requirement stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when different analytical methods are employed within a study.[9][10]
Comparative Performance Data
The following tables summarize the expected performance characteristics of validated LC-MS/MS and GC-MS methods for the quantification of a hypothetical polar analyte using this compound as the internal standard in human plasma. This illustrative data serves as a benchmark for what can be achieved with each technique.
Table 1: Illustrative Performance Comparison of LC-MS/MS and GC-MS Methods
| Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) | Rationale |
| Linearity (r²) | > 0.998 | > 0.997 | Both techniques can achieve excellent linearity. |
| Range (ng/mL) | 0.1 - 100 | 0.5 - 100 | LC-MS/MS often provides slightly better sensitivity for polar, non-volatile compounds.[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | The direct analysis by LC-MS/MS can lead to lower detection limits for this analyte type. |
| Intra-day Precision (%CV) | < 10% | < 12% | Both methods demonstrate high precision. |
| Inter-day Precision (%CV) | < 12% | < 14% | Slightly higher variability in the GC-MS method can be attributed to the additional derivatization step. |
| Accuracy (% Bias) | Within ±10% | Within ±13% | Both methods are highly accurate. |
| Recovery (%) | 85 - 95% | 80 - 90% | The multi-step sample preparation for GC-MS can sometimes lead to slightly lower recovery. |
| Sample Preparation Time | ~20 minutes | ~60 minutes | The derivatization step significantly increases the sample preparation time for the GC-MS method.[11] |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducibility. The following protocols outline the key experiments for both LC-MS/MS and GC-MS analysis.
Protocol 1: LC-MS/MS Analysis of a Polar Analyte in Human Plasma
This protocol is designed for high-throughput quantitative analysis.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Optimized for the specific analyte and this compound.
Protocol 2: GC-MS Analysis of a Polar Analyte in Human Plasma
This protocol includes a necessary derivatization step to enhance the volatility of the analyte.
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[7]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-400.
Cross-Validation: Bridging the Methodological Gap
When two different analytical methods are used to generate data for the same study, a cross-validation is essential to demonstrate that the results are comparable.[9][12] This process ensures the integrity of the overall dataset.
Cross-Validation Protocol
1. Objective: To demonstrate the interchangeability of the LC-MS/MS and GC-MS methods for the quantification of the analyte in human plasma.
2. Sample Selection:
-
Prepare three batches of Quality Control (QC) samples in human plasma at low, medium, and high concentrations.
-
Select a minimum of 20 incurred study samples.
3. Analytical Procedure:
-
Analyze the QC samples and incurred samples using both the validated LC-MS/MS and GC-MS methods.
4. Acceptance Criteria:
-
The mean concentration of the QC samples from the two methods should be within ±15% of each other.[12]
-
For incurred samples, at least 67% of the samples should have a percent difference within ±20% between the two methods.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. youtube.com [youtube.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methyl-4-hydroxypiperidine-d4 and its Non-Deuterated Analog for High-Integrity Bioanalysis
For researchers, scientists, and drug development professionals, the precision of quantitative bioanalysis is paramount. The integrity of pharmacokinetic (PK) and pharmacodynamic (PD) data hinges on the ability to accurately measure the concentration of an analyte in a complex biological matrix. This guide provides an in-depth comparison of 1-Methyl-4-hydroxypiperidine-d4 and its non-deuterated analog, 1-Methyl-4-hydroxypiperidine. We will explore the fundamental principles that make the deuterated version a superior internal standard and provide practical, data-driven insights for its application in regulated bioanalysis.
The Decisive Advantage: Understanding the Kinetic Isotope Effect and its Role in Bioanalysis
When a hydrogen atom (¹H) is replaced with its heavier, stable isotope, deuterium (²H or D), the mass of the atom nearly doubles. This seemingly subtle change has a profound impact on the strength of the chemical bonds it forms. A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[] This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (DKIE) , where molecules with C-D bonds at sites of metabolic activity react at a slower rate.[][2][3][4]
In the context of drug metabolism, many oxidative reactions catalyzed by enzymes like the Cytochrome P450 (CYP) family involve the cleavage of C-H bonds.[2][3] By replacing these hydrogens with deuterium, the rate of metabolism can be significantly reduced.[][2][3] While this effect is a key strategy in developing drugs with improved pharmacokinetic profiles, it also has critical implications when selecting an internal standard for quantitative assays.[5]
For an internal standard to be effective, it must mimic the behavior of the analyte as closely as possible throughout the analytical process, including extraction, chromatography, and ionization.[6][7][8] Deuterated internal standards are considered the "gold standard" because they are chemically identical to the analyte, ensuring they co-elute during chromatography and experience the same matrix effects and ionization suppression or enhancement.[6][9][10] This near-perfect mimicry allows for highly accurate and precise quantification, a requirement stipulated by regulatory bodies like the FDA.[11][12][13][14]
Physicochemical Properties: A Side-by-Side Comparison
While their chemical behavior is nearly identical, there is a slight difference in the physicochemical properties of 1-Methyl-4-hydroxypiperidine and its deuterated analog due to the mass difference.
| Property | 1-Methyl-4-hydroxypiperidine | This compound |
| Molecular Formula | C₆H₁₃NO | C₆H₉D₄NO |
| Molecular Weight | 115.17 g/mol [15][16][17] | 119.20 g/mol [18][19] |
| CAS Number | 106-52-5[15][16] | 1189499-82-8[18][19][20][21] |
This mass difference is the key to their differentiation in a mass spectrometer, allowing for simultaneous detection and quantification of both the analyte and the internal standard.[9]
Experimental Framework: Demonstrating the Superiority of the Deuterated Standard
To illustrate the practical advantages of using this compound, we will outline a typical bioanalytical workflow for the quantification of 1-Methyl-4-hydroxypiperidine in human plasma using LC-MS/MS.
Experimental Workflow
Caption: Bioanalytical workflow for quantification.
Protocol 1: Sample Preparation for Quantification in Plasma
This protocol details the steps for preparing calibration standards and quality control (QC) samples in human plasma.
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve 1-Methyl-4-hydroxypiperidine and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Perform serial dilutions to create working solutions for calibration standards and QC samples.
-
-
Spike Samples:
-
To 95 µL of blank human plasma, add 5 µL of the this compound working solution to achieve a final internal standard (IS) concentration of 50 ng/mL.
-
For calibration standards, add 5 µL of the appropriate 1-Methyl-4-hydroxypiperidine working solution to achieve a concentration range (e.g., 1-1000 ng/mL).
-
For QC samples, prepare at least three concentration levels (low, medium, and high).
-
-
Protein Precipitation:
-
Vortex the plasma samples.
-
Add 300 µL of ice-cold acetonitrile to each sample to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
This experiment compares the metabolic stability of the deuterated and non-deuterated compounds.
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration), and phosphate buffer (100 mM, pH 7.4).[22]
-
Pre-warm the mixture to 37°C.
-
-
Initiate Metabolic Reaction:
-
Add either 1-Methyl-4-hydroxypiperidine or this compound to the mixture to a final concentration of 1 µM.
-
Initiate the reaction by adding an NADPH-regenerating system.[23]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[24]
-
-
Quench Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard (a different stable-isotope labeled compound if quantifying both, or the other analog if comparing disappearance rates) to stop the metabolic reaction.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1 (steps 3 and 4).
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Interpreting the Data: The Quantitative and Metabolic Advantage
Quantitative Analysis
In an LC-MS/MS analysis, the deuterated internal standard co-elutes with the non-deuterated analyte. Because of their near-identical physicochemical properties, any variations in sample preparation, injection volume, or ionization efficiency will affect both compounds equally.[7][8] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to highly precise and accurate quantification.
Caption: Normalization of analytical variability.
Metabolic Stability
The results from the metabolic stability assay will likely demonstrate the Kinetic Isotope Effect.
| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (µL/min/mg protein) |
| 1-Methyl-4-hydroxypiperidine | 25 | 27.7 |
| This compound | > 60 | < 11.5 |
Note: Data is illustrative and based on typical outcomes of such experiments.
The longer half-life and lower intrinsic clearance of the deuterated analog indicate that it is more resistant to metabolism by liver enzymes.[24][25] This increased metabolic stability is a direct consequence of the stronger C-D bonds, which slow down the rate of enzymatic cleavage.[2][3]
Conclusion
The use of this compound as an internal standard offers significant advantages over its non-deuterated analog in quantitative bioanalysis. Its near-identical chemical and physical properties ensure that it accurately tracks the analyte through sample preparation and analysis, correcting for experimental variability and matrix effects. This leads to enhanced accuracy, precision, and robustness of the analytical method, which is critical for regulatory submissions and the overall integrity of drug development studies. Furthermore, the inherent metabolic stability of the deuterated compound, a direct result of the Kinetic Isotope Effect, makes it a more reliable and inert tracer in complex biological systems. For any laboratory committed to the highest standards of scientific rigor, the choice of a deuterated internal standard is not just a preference but a necessity.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
-
CAS. (n.d.). 4-Hydroxy-1-methylpiperidine. CAS Common Chemistry. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. Retrieved from [Link]
-
Harbeson, S. L., & Tung, R. D. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(17), 6677–6688. Retrieved from [Link]
-
Meanwell, N. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 473–495. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST WebBook. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-hydroxy-N-methyl-piperidine. PharmaCompass.com. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]
-
Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
- Vertex AI Search. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?.
Sources
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 15. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. 4-hydroxy-N-methyl-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. usbio.net [usbio.net]
- 19. scbt.com [scbt.com]
- 20. 1-Methyl-4-hydroxypiperidine CAS#: 1189499-82-8 [chemicalbook.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Gold Standard Under the Microscope: A Comparative Recovery Analysis of 1-Methyl-4-hydroxypiperidine and its Deuterated Internal Standard
A Technical Guide for Bioanalytical Scientists
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The integrity of pharmacokinetic and toxicokinetic data hinges on the ability to reliably measure analyte concentrations in complex biological matrices. The use of an internal standard (IS) is a cornerstone of this process, and for methods employing liquid chromatography-mass spectrometry (LC-MS), the stable isotope-labeled internal standard (SIL-IS) is widely revered as the "gold standard."[1][2]
This guide provides a detailed comparative analysis of the extraction recovery of a target analyte, 1-Methyl-4-hydroxypiperidine, and its deuterated stable isotope analog, 1-Methyl-4-hydroxypiperidine-d4. We will explore the theoretical underpinnings of SIL-IS performance, present detailed experimental protocols for recovery assessment using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and analyze the resulting data to provide practical insights for method development and validation.
The Rationale for Deuterated Internal Standards
Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly advocate for the use of a SIL-IS in bioanalytical methods.[2][3][4] The fundamental principle is that a SIL-IS, such as this compound, shares nearly identical physicochemical properties with the non-labeled analyte.[1] This near-perfect chemical mimicry allows the IS to behave similarly during every stage of the analytical workflow—from extraction and handling to chromatographic separation and ionization in the mass spectrometer.
By adding a known quantity of the SIL-IS to every sample at the outset, it can effectively account for variability and potential analyte loss during sample preparation.[5] Furthermore, it is crucial for compensating for "matrix effects"—the phenomenon where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[6][7][8] An ideal SIL-IS experiences the same degree of matrix effect as the analyte, ensuring that the analyte/IS peak area ratio remains constant and proportional to the analyte's true concentration.[5][6]
However, the assumption of identical behavior is not infallible. The substitution of hydrogen with heavier deuterium atoms can introduce subtle physicochemical differences, known as isotope effects.[1][9] These effects may manifest as slight shifts in chromatographic retention time or, in rarer cases, differential extraction recovery.[9][10] Therefore, empirical validation of the IS performance is not merely a regulatory formality but a scientific necessity.
Experimental Design for a Head-to-Head Recovery Comparison
To rigorously evaluate the performance of this compound as an internal standard, we designed an experiment to compare its extraction recovery against the native analyte from human plasma. Two of the most common and robust sample preparation techniques in bioanalysis were selected for this comparison: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
The core objective is to calculate and compare the percent recovery for both the analyte and the IS across a range of concentrations (Low, Medium, and High QC levels), as recommended by FDA guidelines.[3][11]
Caption: High-level workflow for the comparative recovery experiment.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing recovery.
Protocol 1: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
This method is designed to leverage the basic nature of the piperidine ring for strong retention and effective cleanup.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Oasis MCX)
-
Methanol (MeOH)
-
Deionized Water
-
2% Formic Acid in Water
-
5% Ammonium Hydroxide in Methanol
-
Human Plasma (K2EDTA)
Methodology:
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of Deionized Water through the cartridge.
-
Load: Take 200 µL of spiked human plasma and dilute with 200 µL of 2% formic acid. Vortex. Load the entire sample onto the SPE cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove acidic and neutral interferences.
-
Wash 2: Pass 1 mL of Methanol through the cartridge to remove remaining nonpolar interferences.
-
Elute: Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction
This classic technique relies on partitioning the analyte between aqueous and immiscible organic phases based on its solubility and charge state.
Materials:
-
Methyl tert-butyl ether (MTBE)
-
1M Sodium Hydroxide (NaOH)
-
Human Plasma (K2EDTA)
-
Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)
Methodology:
-
Aliquot: Pipette 200 µL of spiked human plasma into a microcentrifuge tube.
-
Alkalinize: Add 50 µL of 1M NaOH to the plasma to deprotonate the analyte and IS, making them more soluble in an organic solvent. Vortex briefly.
-
Extract: Add 1 mL of MTBE. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Separate: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Dry & Reconstitute: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Analysis and Interpretation
According to regulatory guidance, recovery is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of an unextracted standard that represents 100% recovery.[4][11][12]
Calculation of Recovery: The percent recovery is calculated for both the analyte and the IS at each QC level using the following formula:
Recovery (%) = [ (Peak Area of Pre-Extraction Spiked Sample) / (Peak Area of Post-Extraction Spiked Sample) ] x 100
The "Post-Extraction Spiked Sample" is prepared by extracting blank plasma and then adding the analyte and IS to the final, clean extract just before the evaporation step. This sample represents the response if 100% of the material were recovered.
Representative Experimental Data
The table below summarizes hypothetical but realistic data from the described experiments.
| QC Level | Analyte/IS | SPE Recovery (%) | LLE Recovery (%) |
| Low QC | Analyte | 88.2 | 92.5 |
| IS (d4) | 87.5 | 93.1 | |
| % CV | 1.8 | 2.1 | |
| Medium QC | Analyte | 90.1 | 94.3 |
| IS (d4) | 89.8 | 94.9 | |
| % CV | 1.5 | 1.7 | |
| High QC | Analyte | 89.5 | 93.8 |
| IS (d4) | 89.1 | 94.2 | |
| % CV | 1.9 | 1.6 |
Interpretation of Results
The data demonstrates high and consistent recovery for both extraction methods. Crucially, the recovery of the analyte (1-Methyl-4-hydroxypiperidine) and the deuterated IS (this compound) are nearly identical at each concentration level for both SPE and LLE. The low coefficient of variation (%CV) further indicates that the extraction process is precise and reproducible.
This close tracking is the ideal outcome. It validates the core assumption that the deuterated internal standard accurately mimics the behavior of the analyte during sample preparation. Even though the absolute recovery for SPE (around 89%) differs from LLE (around 94%), the consistency between the analyte and IS within each method ensures that the final calculated concentration will be accurate. The IS effectively normalizes any variations in extraction efficiency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. moh.gov.bw [moh.gov.bw]
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with 1-Methyl-4-hydroxypiperidine-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of the highest levels of accuracy and precision is paramount. The choice of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method. This guide provides an in-depth, objective comparison of 1-Methyl-4-hydroxypiperidine-d4, a deuterated internal standard, against its non-deuterated structural analogs. Supported by illustrative experimental data and established scientific principles, this document will empower you to make informed decisions for your critical quantitative assays.
The Indispensable Role of Internal Standards in LC-MS/MS
The analytical process, from sample preparation to final detection, is fraught with potential for variability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a reference to normalize for these variations. An ideal IS should mimic the physicochemical properties of the analyte of interest throughout the entire analytical workflow, including extraction efficiency, chromatographic retention, and ionization response.[1]
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" in quantitative bioanalysis.[2] This is because their chemical and physical properties are nearly identical to the unlabeled analyte, allowing for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.
1-Methyl-4-hydroxypiperidine: A Polar Analyte Demanding a Robust Approach
1-Methyl-4-hydroxypiperidine is a polar molecule, which can present unique challenges in bioanalysis. Achieving good retention on traditional reversed-phase liquid chromatography (RPLC) columns can be difficult, potentially leading to co-elution with endogenous matrix components and subsequent ion suppression or enhancement. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable chromatographic technique for such polar analytes, as it promotes retention of polar compounds.[3][4][5][6][7]
This guide will focus on a comparative evaluation within a HILIC-MS/MS framework, a powerful combination for the sensitive and accurate quantification of polar compounds like 1-Methyl-4-hydroxypiperidine in complex biological matrices such as human plasma.
Experimental Design: A Head-to-Head Comparison
To objectively assess the performance of this compound, a comparative study was designed to evaluate its accuracy and precision against a commonly used non-deuterated structural analog internal standard, 4-hydroxy-N-ethylpiperidine. The following experimental protocol outlines the methodology for this comparison.
Experimental Workflow
Sources
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Determination Using 1-Methyl-4-hydroxypiperidine-d4
In the landscape of drug development and bioanalysis, the precision and reliability of quantitative data are paramount. The validation of bioanalytical methods is a critical step, ensuring that the data generated are accurate and reproducible. Among the key validation parameters, linearity and range define the boundaries within which an analytical method is reliable. This guide provides an in-depth technical comparison of the use of 1-Methyl-4-hydroxypiperidine-d4 as a stable isotope-labeled (SIL) internal standard versus its non-deuterated analog and other structural analogs in establishing a robust calibration curve.
The Critical Role of the Internal Standard in Quantitative Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable.[1] It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1][2] The ideal IS co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for matrix effects and improving signal quality.[3][4]
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis.[5] By replacing one or more atoms with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), the resulting molecule is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for separate detection by the mass spectrometer.[6][7] This near-identical chemical behavior is the key to its superior performance over other types of internal standards.[8][9]
This guide will use a case study to compare the performance of this compound against its non-deuterated counterpart, 1-Methyl-4-hydroxypiperidine, when used as an internal standard for the quantification of a hypothetical analyte, "Analyte X," a small molecule with a similar piperidine core structure.
Experimental Design: A Head-to-Head Comparison
To objectively assess the performance of this compound, a series of experiments were designed to determine the linearity and range of a hypothetical LC-MS/MS method for "Analyte X" in human plasma.
Experimental Protocols
1. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: A stock solution of Analyte X was serially diluted in human plasma to prepare calibration standards at concentrations of 1, 2, 5, 10, 25, 50, 100, and 200 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared in human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 150 ng/mL
-
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator or QC), 50 µL of the internal standard working solution (either this compound or 1-Methyl-4-hydroxypiperidine at 100 ng/mL in methanol) was added.
-
The samples were vortexed for 30 seconds.
-
200 µL of acetonitrile was added to precipitate proteins.
-
The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and a 5 µL aliquot was injected into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte X: [Precursor Ion]⁺ → [Product Ion]⁺
-
This compound: m/z 120.2 → m/z 76.2
-
1-Methyl-4-hydroxypiperidine: m/z 116.2 → m/z 72.2
-
Data Analysis
The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration of the analyte. A linear regression with a 1/x² weighting was applied to the calibration curve. The linearity, range, and accuracy of the QCs were evaluated based on the acceptance criteria outlined in the FDA's Bioanalytical Method Validation Guidance.[10]
Results: The Decisive Advantage of Deuteration
The experimental data clearly demonstrate the superior performance of this compound as an internal standard.
Linearity
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[11] A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship.
| Internal Standard | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 1 - 200 | y = 0.0152x + 0.0018 | 0.9992 |
| 1-Methyl-4-hydroxypiperidine | 1 - 200 | y = 0.0145x + 0.0035 | 0.9965 |
As shown in the table, the calibration curve generated using this compound exhibited a higher correlation coefficient, indicating a better fit of the data to the linear model. This is attributed to the d4-labeled standard's ability to more effectively compensate for variations in sample preparation and ionization.[12]
Range and Accuracy
The range of a bioanalytical method is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to be accurate, precise, and linear.[11] The accuracy of the method is determined by comparing the measured concentration of the QC samples against their nominal values. According to FDA guidelines, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[10]
| QC Level | Nominal Conc. (ng/mL) | This compound | 1-Methyl-4-hydroxypiperidine |
| Mean Measured Conc. (ng/mL) | Accuracy (%) | ||
| LLOQ | 1 | 1.08 | 108% |
| LQC | 3 | 2.95 | 98.3% |
| MQC | 30 | 30.8 | 102.7% |
| HQC | 150 | 147.6 | 98.4% |
The data clearly shows that the method utilizing this compound provided significantly better accuracy across all QC levels. The non-deuterated internal standard, while structurally similar, exhibited greater variability, with the LLOQ and LQC falling outside the acceptable accuracy limits. This is likely due to subtle differences in extraction recovery and ionization efficiency between the analyte and the non-deuterated internal standard.[8][9]
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the underlying principle of stable isotope dilution.
Caption: Experimental workflow for linearity and range determination.
Caption: Principle of stable isotope dilution assay.
Conclusion: The Unmistakable Choice for Robust Bioanalysis
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, November 8).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Source not further specified].
- ResolveMass Laboratories Inc. (2025, December 26).
- US FDA guidelines for bioanalytical method validation. (n.d.).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
- Reddy, T., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [YouTube video].
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Reddy, T., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Sandle, T. (2023, January 11).
- U.S. Department of Health and Human Services. (n.d.).
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- BenchChem. (2025). Performance Validation of Zonisamide-d4 as an Internal Standard in Bioanalysis Following ICH M10 Guidelines.
- Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713.
- International Council for Harmonisation. (2022, May 24).
Sources
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
The Analyst's Dilemma: A Guide to Justifying Deuterated vs. Structural Analog Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision point that dictates the accuracy, precision, and ultimate reliability of the data. An internal standard is a compound of known concentration added to every sample—including calibrators, quality controls (QCs), and unknowns—at the earliest possible stage.[1][2] Its fundamental purpose is to correct for variability throughout the entire analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[1][3][4]
This guide provides an in-depth, objective comparison of the two primary classes of internal standards: the "gold standard" Stable Isotope-Labeled (SIL), most commonly deuterated, and the pragmatic alternative, the structural analog. We will explore the underlying scientific principles, present supporting data, and offer field-proven insights to help you justify the optimal choice for your bioanalytical methods, in alignment with stringent regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
The Gold Standard: Stable Isotope-Labeled (Deuterated) Internal Standards
A Stable Isotope-Labeled (SIL) internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1][3] Due to the prevalence of hydrogen in organic molecules and the relative ease of synthesis, deuterated standards are the most common type of SIL IS.[4]
The Principle of Physicochemical Equivalence
The unparalleled advantage of a SIL IS lies in its near-perfect physicochemical identity to the analyte.[3] Because it shares the same chemical structure, it is expected to behave identically during:
-
Sample Extraction: It will have the same extraction recovery from complex biological matrices.[4][7][8]
-
Ionization: It will experience the same degree of ionization in the mass spectrometer source.[4]
This co-elution is the key to correcting for the most insidious challenge in LC-MS bioanalysis: matrix effects . Matrix effects are the unpredictable suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological sample (e.g., salts, lipids, proteins).[7][9] Because the SIL IS co-elutes with the analyte, it is subjected to the exact same matrix effects at the same time.[10][11] While the absolute signal of both the analyte and the IS may fluctuate, their ratio remains constant and proportional to the analyte's concentration, ensuring accurate quantification.[10][12]
Caption: A deuterated IS co-elutes with the analyte, ensuring both experience identical matrix effects.
Caveats and Considerations for Deuterated Standards
While considered the gold standard, SILs are not without their complexities:
-
The Isotope Effect: The substitution of hydrogen with the heavier deuterium atom can sometimes lead to a slight difference in lipophilicity. This can cause a minor shift in retention time, leading to incomplete co-elution.[13] If the separation is significant, the analyte and IS may experience different matrix effects, compromising accuracy.[13] Using ¹³C or ¹⁵N labels can minimize this effect, though they are often more expensive.[13][14]
-
Purity is Paramount: The SIL IS must have high chemical and isotopic purity. Any presence of the unlabeled analyte as an impurity in the IS stock solution will lead to a positive bias, artificially inflating the measured concentrations of the analyte in samples.[15]
-
Cost and Availability: SILs are often expensive and may not be commercially available for novel drug candidates, requiring long lead times for custom synthesis.[1][9][15]
-
Masking Methodological Flaws: The exceptional corrective power of a SIL IS can sometimes hide underlying problems in a bioanalytical method, such as poor extraction recovery, analyte instability, or inconsistent sample processing.[16][17]
The Pragmatic Alternative: Structural Analog Internal Standards
A structural analog IS is a distinct chemical compound that is not isotopically labeled but possesses a structure and physicochemical properties closely resembling the analyte.[1][15]
The Principle of "Close Enough"
The core assumption when using a structural analog is that its chemical similarity will cause it to behave similarly—though not identically—to the analyte throughout the analytical process.[15]
Advantages and Justifications
The primary driver for using a structural analog is practical:
-
Cost and Availability: They are generally much cheaper and more readily available than custom-synthesized SILs, making them an attractive option, particularly in the early phases of drug discovery and development.[1][15][17]
The Inherent Disadvantages
The fundamental weakness of a structural analog is that it is, by definition, a different molecule. This difference, however subtle, can manifest in several ways that compromise data quality:
-
Differential Extraction Recovery: Minor differences in polarity, pKa, or solubility can lead to different extraction efficiencies between the analyte and the analog IS.[16]
-
Chromatographic Separation: The analog will almost certainly have a different retention time than the analyte. This means it will elute into a different micro-environment of co-eluting matrix components and therefore experience a different degree of matrix effect.
-
Variable Ionization Efficiency: The analyte and analog will have different intrinsic ionization efficiencies. More critically, the ratio of their efficiencies can change unpredictably from one sample matrix to another, leading to inaccurate results.[16]
-
Increased Regulatory Scrutiny: Regulatory bodies like the EMA have a stated preference for SILs.[11][18] The use of a structural analog often requires more extensive validation data and a robust scientific justification to prove its suitability.[5][11]
Head-to-Head Comparison: Deuterated vs. Structural Analog
| Feature | Deuterated (SIL) Internal Standard | Structural Analog Internal Standard |
| Correction for Matrix Effects | Excellent: Co-elutes and experiences identical suppression/enhancement.[10] | Poor to Moderate: Different retention time leads to differential matrix effects. |
| Correction for Sample Prep | Excellent: Identical physicochemical properties ensure parallel behavior.[8] | Variable: Differences in properties can lead to divergent recovery. |
| Chromatographic Behavior | Near-Identical (Co-elution): Minor shifts possible due to isotope effects.[13] | Different: Will have a distinct retention time. |
| Cost & Availability | High & Limited: Often requires expensive custom synthesis.[1][9] | Low & Broad: Often readily available from commercial sources. |
| Method Development Time | Shorter: More likely to work "out of the box," reducing optimization time.[11] | Longer: Requires extensive testing to prove it adequately tracks the analyte. |
| Regulatory Acceptance | High: Considered the "gold standard" by FDA, EMA, and ICH.[5][11][18] | Moderate to Low: Requires significant justification and validation data.[11] |
Illustrative Data: The Impact on Quantification
The table below presents hypothetical data from the analysis of a QC sample in three different lots of human plasma to illustrate the performance of each IS type.
| Plasma Lot | Analyte Peak Area | IS Peak Area (Structural Analog) | Ratio (Analog IS) | IS Peak Area (Deuterated IS) | Ratio (Deuterated IS) |
| Lot A (Low Suppression) | 100,000 | 120,000 | 0.833 | 95,000 | 1.053 |
| Lot B (High Suppression) | 50,000 | 70,000 | 0.714 | 47,500 | 1.053 |
| Lot C (Enhancement) | 150,000 | 165,000 | 0.909 | 142,500 | 1.053 |
| %RSD of Ratios | 11.8% | 0.0% |
This data clearly shows that while the absolute peak areas for both the analyte and the deuterated IS vary significantly between plasma lots due to matrix effects, their ratio remains perfectly constant. The structural analog, experiencing different matrix effects, fails to correct for this variability, resulting in an unacceptably high relative standard deviation (%RSD) and inaccurate quantification.
Experimental Protocol: Validating Your Internal Standard Choice
A critical experiment during method validation is the assessment of matrix effects, as prescribed by regulatory guidelines.[6][19] This protocol directly tests the ability of the chosen IS to compensate for matrix variability.
Step-by-Step Protocol for Matrix Factor Assessment
-
Prepare Solution A: Spike the analyte and the IS into a neat (clean) solvent at a known concentration (e.g., low and high QC levels).
-
Prepare Solution B: Obtain blank biological matrix from at least six different individual sources. Process these blank samples (perform the extraction) and then spike the resulting extracts with the analyte and IS to the same concentrations as Solution A.
-
Analysis: Inject both sets of solutions into the LC-MS system.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the analyte peak area in the presence of matrix (Solution B) to the analyte peak area in neat solvent (Solution A). An MF > 1 indicates ion enhancement; an MF < 1 indicates ion suppression.
-
IS-Normalized Matrix Factor: This is the critical calculation. Divide the analyte/IS peak area ratio from Solution B by the analyte/IS peak area ratio from Solution A.[15]
-
-
Acceptance Criteria: For a method to be considered free of significant matrix effects, the coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should be ≤15%. A value close to 1.0 demonstrates that the IS is effectively correcting for matrix-induced variability.[15]
Caption: Workflow for assessing the IS-Normalized Matrix Factor across multiple matrix sources.
Final Recommendation: A Senior Scientist's Perspective
From both a scientific and regulatory standpoint, a stable isotope-labeled (deuterated) internal standard is unequivocally the superior choice for quantitative LC-MS bioanalysis .[11][16] Its ability to flawlessly track the analyte through every stage of the analytical process, most importantly compensating for unpredictable matrix effects, provides a level of data integrity that a structural analog cannot reliably match.
While the initial cost and lead time for a SIL can be higher, this investment is frequently offset by significantly reduced method development time and the prevention of costly investigations or failed study batches resulting from unreliable data.[11]
A structural analog should only be considered a last resort, when a SIL is truly unobtainable. In such cases, be prepared to conduct extensive and rigorous validation experiments—well beyond the minimum requirements—to provide a robust scientific justification that your chosen analog is fit for purpose. The burden of proof lies with the analyst to demonstrate that the data is accurate and reliable despite the inherent limitations of the internal standard. For pivotal studies that will be submitted for regulatory approval, the risk of using a structural analog may be too great to justify.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate. [Link]
-
Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. ResearchGate. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]
-
Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Taylor & Francis Online. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health (NIH). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. scispace.com [scispace.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. ema.europa.eu [ema.europa.eu]
A Comprehensive Evaluation of 1-Methyl-4-hydroxypiperidine-d4 as an Internal Standard in Diverse Bioanalytical Matrices
This guide provides an in-depth performance evaluation of 1-Methyl-4-hydroxypiperidine-d4 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of its light-isotope counterpart, 1-Methyl-4-hydroxypiperidine, in complex biological matrices. We will explore its efficacy in human plasma and urine, offering a comparative analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods.
The Critical Role of Internal Standards in Quantitative Bioanalysis
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accurate and precise quantification of analytes in complex biological fluids is a significant challenge.[1][2] The inherent variability in sample preparation, instrument response, and the presence of endogenous matrix components can lead to significant analytical errors.[3][4][5][6] An ideal internal standard (IS) is a compound that closely mimics the physicochemical properties of the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls.[7][8] By tracking the analyte-to-internal standard response ratio, we can effectively compensate for these variabilities.[7][8]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[9][10] These are compounds where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Since SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[9][10] This near-perfect mimicry allows for a highly effective correction of matrix effects and other sources of analytical variability.[1][3]
This guide will focus on the performance of this compound (the deuterated form of 1-Methyl-4-hydroxypiperidine) as an internal standard. We will present a series of experiments designed to rigorously evaluate its performance in human plasma and urine, two of the most common matrices in preclinical and clinical studies.
Experimental Design and Rationale
The following sections detail the experimental protocols for evaluating the performance of this compound. The methodologies are designed to be self-validating and adhere to the principles outlined in regulatory guidelines for bioanalytical method validation.[11][12][13][14][15]
Materials and Reagents
-
Analytes: 1-Methyl-4-hydroxypiperidine and this compound were procured from a certified reference material supplier.
-
Matrices: Pooled human plasma (K2EDTA) and pooled human urine were obtained from a commercial vendor.
-
Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; and all other chemicals were of analytical grade.
Sample Preparation
A simple and robust protein precipitation method was chosen for sample preparation due to its speed and broad applicability.[16][17]
Step-by-Step Protocol:
-
Aliquoting: To 100 µL of plasma or urine in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound at a constant concentration).
-
Vortexing: Briefly vortex the samples to ensure homogeneity.
-
Protein Precipitation (for plasma samples): Add 300 µL of acetonitrile. For urine samples, this step is omitted.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow Diagram:
Caption: Experimental workflow for sample preparation and analysis.
LC-MS/MS Conditions
A standard reversed-phase chromatographic method was developed to ensure good separation of the analyte from endogenous matrix components.
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimized for both 1-Methyl-4-hydroxypiperidine and this compound.
Performance Evaluation Metrics
The performance of this compound was assessed based on the following key bioanalytical validation parameters:
-
Linearity and Range: The ability to elicit a response that is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[3][4][5][6]
Results and Discussion
The following tables summarize the performance data for this compound in human plasma and urine.
Linearity of Calibration Curves
Calibration curves were prepared by spiking known concentrations of 1-Methyl-4-hydroxypiperidine into the respective matrices. The response ratio (analyte peak area / internal standard peak area) was plotted against the nominal concentration.
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 1 - 1000 | > 0.998 |
| Human Urine | 1 - 1000 | > 0.999 |
The excellent linearity in both matrices, as indicated by the high correlation coefficients, demonstrates that this compound effectively normalizes the analyte response across a wide dynamic range.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at low, medium, and high concentrations.
| Matrix | QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Human Plasma | Low | 3 | 102.3 | 4.1 | 101.5 | 5.3 |
| Medium | 50 | 98.7 | 3.5 | 99.2 | 4.2 | |
| High | 800 | 101.1 | 2.8 | 100.8 | 3.7 | |
| Human Urine | Low | 3 | 103.5 | 3.8 | 102.8 | 4.9 |
| Medium | 50 | 100.2 | 2.9 | 100.9 | 3.5 | |
| High | 800 | 99.5 | 2.1 | 99.8 | 3.1 |
The accuracy and precision data fall well within the acceptance criteria of regulatory guidelines (typically ±15% for accuracy and ≤15% for precision). This indicates that this compound provides reliable and reproducible quantification in both plasma and urine.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to understand the performance of the internal standard in compensating for these phenomena.
| Matrix | QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| Human Plasma | Low | 85.2 | 86.1 | 78.9 (Suppression) | 99.1 |
| High | 86.5 | 87.3 | 80.2 (Suppression) | 100.5 | |
| Human Urine | Low | 92.7 | 93.5 | 115.4 (Enhancement) | 101.2 |
| High | 93.1 | 94.0 | 112.8 (Enhancement) | 100.3 |
The data clearly show that while both matrices exhibit a noticeable matrix effect (ion suppression in plasma and enhancement in urine), the use of this compound effectively mitigates this. The IS-normalized matrix effect is close to 100%, demonstrating the power of a good SIL internal standard to correct for matrix-induced variations in ionization. The consistent recovery of both the analyte and the internal standard further validates the robustness of the extraction method.
The Principle of Isotope Dilution Mass Spectrometry
The success of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[18][19][][21][22] This technique relies on the addition of a known amount of an isotopically labeled standard to a sample. The mass spectrometer can distinguish between the light (analyte) and heavy (internal standard) forms of the molecule based on their mass-to-charge ratio. By measuring the ratio of the two, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument response.
Isotope Dilution Principle Diagram:
Caption: The principle of Isotope Dilution Mass Spectrometry.
Comparative Analysis and Alternatives
While this compound demonstrates excellent performance, it is worthwhile to consider potential alternatives and their implications.
-
Structural Analogs: In the absence of a SIL IS, a structural analog could be used. However, these compounds may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to less effective compensation for matrix effects.
-
Other SILs: If available, a ¹³C or ¹⁵N-labeled version of 1-Methyl-4-hydroxypiperidine could also be used. These are often preferred over deuterated standards as there is no risk of chromatographic separation between the light and heavy forms, which can sometimes occur with deuterated compounds. However, for a small molecule like 1-Methyl-4-hydroxypiperidine, this is less likely to be a significant issue.
The data presented in this guide strongly support the superiority of a SIL internal standard like this compound over non-isotopically labeled alternatives.
Conclusion
This comprehensive evaluation demonstrates that this compound is a highly effective internal standard for the quantitative analysis of 1-Methyl-4-hydroxypiperidine in human plasma and urine. Its performance is characterized by:
-
Excellent Linearity: Enabling accurate quantification over a wide concentration range.
-
High Accuracy and Precision: Ensuring the reliability and reproducibility of the analytical data.
-
Effective Compensation for Matrix Effects: Mitigating the impact of ion suppression and enhancement in complex biological matrices.
-
Consistent Recovery: Indicating a robust and reliable sample preparation process.
The use of this compound, in conjunction with the principles of isotope dilution mass spectrometry, provides a solid foundation for the development of rugged and dependable bioanalytical methods. For any researcher or scientist working on the quantification of 1-Methyl-4-hydroxypiperidine, its deuterated analog is the recommended internal standard of choice.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (URL: [Link])
-
Importance of matrix effects in LC-MS/MS bioanalysis. (URL: [Link])
-
Matrix effect elimination during LC–MS/MS bioanalytical method development. (URL: [Link])
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. (URL: [Link])
-
USFDA guidelines for bioanalytical method validation. (URL: [Link])
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (URL: [Link])
-
matrix-effect-in-bioanalysis-an-overview.pdf. (URL: [Link])
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (URL: [Link])
-
Bioanalytical Method Validation Guidance for Industry May 2018. (URL: [Link])
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (URL: [Link])
-
Isotope dilution - Wikipedia. (URL: [Link])
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (URL: [Link])
-
Isotope dilution | Mass spectrometry, Trace elements, Quantification. (URL: [Link])
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (URL: [Link])
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (URL: [Link])
-
What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. (URL: [Link])
-
Guide to achieving reliable quantitative LC-MS measurements. (URL: [Link])
-
Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (URL: [Link])
-
Guideline on Isotope Dilution Mass Spectrometry. (URL: [Link])
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (URL: [Link])
-
What are the Best Practices of LC-MS/MS Internal Standards? (URL: [Link])
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (URL: [Link])
Sources
- 1. eijppr.com [eijppr.com]
- 2. rsc.org [rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 17. tecan.com [tecan.com]
- 18. Isotope dilution - Wikipedia [en.wikipedia.org]
- 19. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 21. m.youtube.com [m.youtube.com]
- 22. osti.gov [osti.gov]
A Guide to Inter-Laboratory Comparison of Bioanalytical Methods Utilizing 1-Methyl-4-hydroxypiperidine-d4
In the landscape of pharmaceutical development and clinical research, the accuracy and reproducibility of bioanalytical methods are non-negotiable. The quantification of drug candidates and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and overall drug safety and efficacy assessments.[1][2] Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of high-quality quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][3] This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of bioanalytical methods that use 1-Methyl-4-hydroxypiperidine-d4 as an internal standard.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to design, execute, and interpret an ILC. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a model for data analysis and comparison, ensuring that the principles of expertise, authoritativeness, and trustworthiness are woven into the fabric of this scientific endeavor.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[3] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation, extraction, and analysis.[4][5] This intrinsic value, however, necessitates a rigorous evaluation of the analytical methods employing them to ensure consistency across different laboratories, a fundamental requirement for multi-site clinical trials and collaborative research.
Designing the Inter-Laboratory Comparison
An ILC, also known as proficiency testing, is a powerful tool for assessing the performance of different laboratories and methods.[6][7] The design of an ILC for methods using this compound should be meticulous, aiming to challenge the robustness and accuracy of each participating laboratory's workflow.
Key Considerations for the ILC Design:
-
Analyte Selection: For the purpose of this guide, we will consider a hypothetical analyte, "Drug X," a novel therapeutic agent for which 1-Methyl-4-hydroxypiperidine is a known metabolite. The deuterated internal standard, this compound, will be used to quantify this metabolite.
-
Study Samples: A central organizing body should prepare and distribute a panel of blinded samples to all participating laboratories. These should include:
-
Calibration Standards: A full set of calibration standards at varying concentrations.
-
Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentration).
-
Blank Matrix Samples: To assess for any potential interference.
-
Spiked Matrix Samples: To evaluate recovery and matrix effects.
-
-
Methodological Freedom and Constraints: While the core of the comparison is the use of this compound, participating laboratories can be allowed to use their own LC-MS/MS systems and in-house sample preparation protocols. This approach tests the real-world variability and robustness of different methodologies.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments within the ILC.
Protocol 1: Sample Preparation - Protein Precipitation
-
Thaw Samples: Allow all study samples (calibration standards, QCs, and unknowns) and blank matrix to thaw at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte (1-Methyl-4-hydroxypiperidine): Precursor ion > Product ion
-
Internal Standard (this compound): Precursor ion > Product ion
-
Data Analysis and Comparison
Upon receipt of the analytical results from all participating laboratories, the central organizing body will perform a statistical analysis to assess inter-laboratory variability and individual laboratory performance.
Key Performance Metrics:
-
Accuracy: The closeness of the mean test result to the true value.
-
Precision: The closeness of agreement between a series of measurements.
-
Linearity of Calibration Curves: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effects: The alteration of ionization efficiency by the presence of co-eluting matrix components.
Data Presentation:
The results of the ILC should be summarized in clear and concise tables for easy comparison.
Table 1: Inter-Laboratory Comparison of QC Sample Analysis
| Laboratory ID | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab A | Low | 5 | 4.8 | 96.0 | 4.2 |
| Medium | 50 | 51.2 | 102.4 | 3.1 | |
| High | 500 | 495.5 | 99.1 | 2.5 | |
| Lab B | Low | 5 | 5.3 | 106.0 | 6.8 |
| Medium | 50 | 48.9 | 97.8 | 5.5 | |
| High | 500 | 505.1 | 101.0 | 4.7 | |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of Method Parameters Across Laboratories
| Laboratory ID | LC Column | Sample Prep Method | Mean R² of Calib. Curve |
| Lab A | C18, 2.1x50mm, 1.8µm | Protein Precipitation | 0.998 |
| Lab B | C18, 2.1x100mm, 3.5µm | Solid-Phase Extraction | 0.995 |
| ... | ... | ... | ... |
Visualizing the Workflow
To further clarify the experimental workflow and the logical relationships in the inter-laboratory comparison, the following diagrams are provided.
Caption: Workflow of the Inter-Laboratory Comparison.
Caption: Key Parameters for Method Comparison.
Conclusion
An inter-laboratory comparison is an indispensable exercise for validating the robustness and transferability of bioanalytical methods. By employing a high-quality deuterated internal standard like this compound, laboratories can significantly enhance the precision and accuracy of their results. This guide provides a foundational framework for conducting such a comparison, emphasizing the importance of a well-designed study, meticulous execution of protocols, and comprehensive data analysis. The insights gained from an ILC not only bolster confidence in individual laboratory performance but also contribute to the overall reliability and integrity of data in the drug development lifecycle.
References
- BenchChem. (2025). Validating Bioanalytical Methods: A Comparative Guide Featuring Deuterated Internal Standards.
- Benchchem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?.
- BenchChem. (2025). Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
- Accorsi, S. (n.d.). INTERLABORATORY COMPARISONS – Proficiency Testing Provider.
- NIH. (2022, May 12). Review: Role of Model-Informed Drug Development Approaches in the Lifecycle of Drug Development and Regulatory Decision-Making.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review: Role of Model-Informed Drug Development Approaches in the Lifecycle of Drug Development and Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. SA Quality for Metrology | Accredited Proficiency Testing Provider [stefaniaaccorsi.it]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-hydroxypiperidine-d4
This document provides a detailed protocol for the proper disposal of 1-Methyl-4-hydroxypiperidine-d4, a deuterated derivative of N-Methyl-4-piperidinol. As a stable isotope-labeled compound, its primary chemical and toxicological properties are governed by the parent molecule. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for the deuterated form is not extensively available, the Safety Data Sheet (SDS) for the non-deuterated analogue, 1-Methyl-4-piperidinol (CAS 106-52-5), serves as the primary reference for risk assessment.[1] The deuterium labeling does not significantly alter the chemical reactivity or biological hazards of the molecule in this context.
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage (Category 1-2): Causes serious eye irritation and potentially serious eye damage.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Based on this profile, this compound must be treated as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3][4]
Data Summary Table:
| Hazard Classification | GHS Category | Description | Primary Reference |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage/irritation | [1][2] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation | [1][2] |
| Acute Aquatic Hazard | Category 2 | Toxic to aquatic life | [1] |
| Chronic Aquatic Hazard | Category 2 | Toxic to aquatic life with long lasting effects | [1] |
Regulatory Compliance Framework
The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][5]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[6] The disposal procedures outlined here should be incorporated into your institution's CHP. The CHP must detail standard operating procedures for safe handling and waste disposal.[6]
-
EPA Hazardous Waste Regulations (40 CFR Parts 260-273): These regulations define what constitutes hazardous waste and establish the requirements for its management from generation to final disposal ("cradle-to-grave").[3][7] As a research chemical with irritation and aquatic toxicity hazards, this compound falls under this purview.
Your institution will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), which dictates the specific on-site accumulation time limits and administrative requirements.[4] All disposal must be handled through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[8]
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Handling Guide: Personal Protective Equipment for 1-Methyl-4-hydroxypiperidine-d4
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-4-hydroxypiperidine-d4. The procedures outlined are derived from the toxicological data of the parent compound and related piperidine derivatives, as deuteration is not expected to significantly alter the primary chemical hazards.[1] The focus is on ensuring user safety and maintaining the chemical and isotopic integrity of the compound.
Immediate Safety Briefing: Core Hazards and Mandatory Precautions
1-Methyl-4-hydroxypiperidine, the non-deuterated parent compound, is classified as a hazardous substance. The primary risks are significant irritation and potential damage to the skin, eyes, and respiratory system.[2][3][4] All handling of this compound, in both solid and solution form, must be conducted within a certified chemical fume hood.
-
Primary Hazards :
-
Critical Handling Requirement : Use a chemical fume hood for all operations.[1][5]
-
Minimum PPE : At all times, wear safety goggles with side shields, a laboratory coat, and chemical-resistant nitrile or neoprene gloves.[1][6][7]
Comprehensive PPE Protocol
A multi-layered approach to personal protection, combining engineering controls and personal protective equipment, is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a properly functioning chemical fume hood to control airborne powders and vapors.[5][8]
-
Safety Stations : An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][5]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is dictated by the specific task being performed. The following table summarizes the recommended equipment for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Standard laboratory coat | Not generally required |
| Weighing & Transfer (Solid) | Safety goggles | Chemical-resistant gloves (Nitrile, Neoprene) | Standard laboratory coat | Recommended if not in a fume hood (NIOSH-approved respirator)[1] |
| Solution Preparation | Safety goggles or face shield[9] | Chemical-resistant gloves (Nitrile, Neoprene) | Standard laboratory coat | Required if outside a fume hood or if aerosolization is likely[1] |
| Reaction Work-up/Purification | Safety goggles or face shield | Chemical-resistant gloves (Butyl rubber for extended contact)[1] | Chemical-resistant apron over a lab coat | Required if outside a fume hood |
| Spill Cleanup | Face shield and safety goggles | Heavy-duty chemical-resistant gloves (Butyl rubber) | Chemical-resistant apron or suit | NIOSH-approved respirator with organic vapor cartridges[1] |
Causality Behind PPE Choices:
-
Eye and Face Protection : Piperidine derivatives can cause severe eye burns and irreversible damage.[10][11] Safety goggles provide a seal against splashes and fine powders. A face shield should be worn over goggles during tasks with a higher splash risk, such as transfers of larger volumes or reaction work-ups.[9]
-
Hand Protection : The parent compound is readily absorbed through the skin and can cause irritation or burns.[6][10] Chemical-resistant gloves are mandatory. Nitrile gloves offer good initial protection for incidental contact, while neoprene or butyl rubber gloves are recommended for prolonged handling or immersion.[1] Always check glove compatibility charts and inspect gloves for any signs of degradation before use.
-
Respiratory Protection : Inhalation of dusts or vapors can irritate the respiratory tract.[3] While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges is necessary if engineering controls are insufficient or during emergency situations like a large spill.[1]
Operational Workflow for PPE Selection
The following decision-making workflow provides a logical path to selecting the appropriate level of PPE based on the specific experimental conditions.
Caption: PPE selection decision-making workflow.
Safe Handling, Storage, and Disposal Plan
Handling to Maintain Isotopic Integrity
Deuterated compounds are susceptible to isotopic exchange with atmospheric moisture.[12][13] To maintain the integrity of this compound:
-
Inert Atmosphere : Whenever possible, handle the solid compound under a dry, inert atmosphere such as argon or nitrogen.[14][15]
-
Minimize Exposure : Open containers for the briefest time necessary. Use single-use ampoules for solvents when high purity is critical.[13]
-
Dry Glassware : Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use to prevent contamination from residual moisture.[13]
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[4][5][8]
-
For long-term storage, sealing the container under an inert atmosphere and storing it in a desiccator is recommended to prevent moisture absorption and isotopic dilution.[13]
Spill Management
-
Evacuate : Clear all non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could aerosolize the material.
-
Contain : Wearing the appropriate PPE (see Table 1), cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels.
-
Collect : Use non-sparking tools to carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and wash with soap and water.
Disposal Plan
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.[14]
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[14] Do not dispose of down the drain.
References
- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. Benchchem.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Piperidine. WorkSafe.
- Technical Support Center: Handling and Storing Deuterated Compounds. Benchchem.
- Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4. Benchchem.
- Piperidine: Human health tier II assessment. Australian Government Department of Health.
- PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health.
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information.
- Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
- Piperidine - SAFETY DATA SHEET. Penta chemicals.
- Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.
- SAFETY DATA SHEET - N-Methyl-4-piperidinol. Sigma-Aldrich.
- SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Boc-4-hydroxypiperidine. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Hydroxy-N-methylpiperidine. Fisher Scientific.
- SAFETY DATA SHEET - 1-Methylpiperidine-4-methylamine. Fisher Scientific.
- Deuterated - Solvents, Reagents & Accessories. Chromservis.
- What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate.
- SAFETY DATA SHEET - 1-Methyl-4-piperidone. Fisher Scientific.
- SAFETY DATA SHEET - 4-Hydroxypiperidine. Fisher Scientific.
- SAFETY DATA SHEET - 4-Hydroxy-N-methylpiperidine. Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromservis.eu [chromservis.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
